molecular formula C₇₄H₁₃₁N₂₉O₁₈S₂ B612538 SAMS Peptide CAS No. 125911-68-4

SAMS Peptide

Katalognummer: B612538
CAS-Nummer: 125911-68-4
Molekulargewicht: 1779.15
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This SAMS Peptide is a specialized molecular tool designed for the formation of highly ordered Self-Assembled Monolayers (SAMs) on gold substrates . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. The peptide sequence incorporates a terminal cysteine residue, which provides a thiol group for strong covalent attachment to gold surfaces . Research indicates that the inclusion of a short, rigid proline linker (e.g., -PPPPC) adjacent to the cysteine promotes the formation of a well-ordered, densely packed monolayer structure . This dense packing is critical for creating uniform surfaces with ultra-low non-specific protein adsorption, making this compound an excellent foundation for building specific biointerfaces . In laboratory research, this compound serves as a foundational scaffold or platform in various applications. These can include surface passivation, the study of biomolecular interactions, biosensor development, and controlling specific cell adhesion in biomaterial engineering . By presenting a stable and customizable surface, it enables researchers to investigate complex biological processes in a controlled environment. Every batch of this product is accompanied by a Certificate of Analysis (COA) detailing its purity and identity, as verified by HPLC and Mass Spectrometry. All materials are handled and shipped in compliance with strict quality standards for research chemicals.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAHUEAICBOBTC-CSVPVIMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H131N29O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1779.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SAMS Peptide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of SAMS peptide, a crucial tool for researchers and drug development professionals studying the AMP-activated protein kinase (AMPK) signaling pathway. This document outlines the core characteristics of this compound, its function as a specific AMPK substrate, and detailed methodologies for its use in experimental settings.

Introduction to this compound

This compound is a synthetic peptide renowned for its high specificity as a substrate for AMP-activated protein kinase (AMPK)[1][2][3][4]. Its sequence, HMRSAMSGLHLVKRR , is derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK[5][6][7]. A key modification in the this compound sequence—the replacement of a serine residue that is a target for protein kinase A (PKA) with an alanine—significantly enhances its specificity for AMPK, making it a superior tool for accurately assaying AMPK activity[5][7]. Due to its rapid phosphorylation by AMPK, this compound provides a convenient and sensitive method for measuring the kinase's activity[1][3][4].

Core Function and Mechanism of Action

The primary function of this compound is to act as a specific substrate in kinase assays to quantify the activity of AMPK. AMPK is a central regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets, including the this compound in an in vitro setting. The transfer of a phosphate (B84403) group from ATP to the serine residue within the this compound sequence is the reaction measured in these assays.

Signaling Pathway

The phosphorylation of this compound is a direct enzymatic reaction catalyzed by AMPK. This reaction is a terminal event in an assay and serves as a proxy for the upstream activation of the AMPK signaling cascade.

cluster_reactants Reactants cluster_products Products AMPK AMP-activated Protein Kinase (AMPK) pSAMS Phosphorylated this compound AMPK->pSAMS Phosphorylation SAMS This compound (HMRSAMSGLHLVKRR) SAMS->pSAMS ATP ATP ADP ADP ATP->ADP

AMPK-mediated phosphorylation of this compound.

Quantitative Data

The interaction between this compound and AMPK has been characterized by several kinetic parameters. The following table summarizes key quantitative data from published studies.

ParameterValueEnzyme SourceMethodReference
Vmax 1.47 nmol min⁻¹ mg⁻¹Purified wild-type myc-tagged AMPK from HEK cellsRadiometric Assay[2]
Km 15.68 µMRecombinant AMPK α1β1γ1 complexELISA-based Assay[5]
Km 26.67 µMRecombinant AMPK α1β1γ1 complexRadiometric Assay[3]

Experimental Protocols

The following are detailed methodologies for two common types of AMPK activity assays utilizing this compound.

Radiometric Kinase Assay

This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the this compound.

Materials:

  • Active AMPK enzyme

  • This compound

  • Kinase Assay Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM dithiothreitol, 0.01% Brij-35, 300 µM AMP)

  • [γ-³²P]ATP

  • 75 mM Magnesium Chloride

  • 500 µM unlabeled ATP

  • P81 phosphocellulose paper

  • 0.75% or 1% Phosphoric acid

  • Acetone

  • Scintillation counter and scintillation cocktail

Procedure:

  • Prepare the [³²P]ATP mixture: Dilute the [γ-³²P]ATP stock with a solution of 75 mM magnesium chloride and 500 µM unlabeled ATP.

  • Set up the reaction: In a microcentrifuge tube, combine the AMPK reaction buffer, this compound (to a final concentration of ~20 µM), and the active AMPK enzyme (10-100 mU/assay).

  • Initiate the reaction: Add the [³²P]ATP mixture to the reaction tube.

  • Incubate: Incubate the reaction mixture at 30°C for 10-15 minutes in a shaking incubator.

  • Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash: Wash the P81 paper squares three times with 0.75% or 1% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a single wash with acetone.

  • Quantify: Transfer the dried paper square to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing & Analysis prep_atp Prepare [³²P]ATP Mix initiate Initiate Reaction (Add [³²P]ATP) prep_atp->initiate prep_reac Prepare Reaction Mix (Buffer, SAMS, AMPK) prep_reac->initiate incubate Incubate (30°C, 10-15 min) initiate->incubate stop Stop Reaction (Spot on P81 paper) incubate->stop wash Wash (Phosphoric Acid & Acetone) stop->wash quantify Quantify (Scintillation Counting) wash->quantify

Workflow for a radiometric AMPK assay using this compound.
ELISA-Based Kinase Assay

This protocol quantifies the amount of phosphorylated this compound using an antibody that specifically recognizes the phosphorylated form.

Materials:

  • Active AMPK enzyme

  • This compound

  • Kinase Reaction Buffer

  • ATP

  • EDTA (to stop the reaction)

  • Microplate with amino-immobilizing surface

  • Anti-phospho-SAMS peptide antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Perform the kinase reaction: In a PCR tube, incubate the active AMPK enzyme with this compound and ATP in the kinase reaction buffer.

  • Stop the reaction: Add EDTA to the reaction mixture to chelate Mg²⁺ and stop the kinase activity.

  • Immobilize the peptide: Transfer the reaction mixture to the wells of an amino-immobilizing microplate and incubate to allow covalent conjugation of the this compound.

  • Wash: Wash the wells to remove unbound components.

  • Primary antibody incubation: Add the anti-phospho-SAMS peptide antibody to the wells and incubate.

  • Wash: Wash the wells to remove unbound primary antibody.

  • Secondary antibody incubation: Add the enzyme-conjugated secondary antibody and incubate.

  • Wash: Wash the wells to remove unbound secondary antibody.

  • Develop signal: Add the enzyme substrate and incubate until a color change is observed.

  • Stop signal development: Add a stop solution.

  • Measure absorbance: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.

cluster_reaction Kinase Reaction cluster_elisa ELISA Detection react Incubate AMPK, This compound, & ATP stop Stop Reaction (Add EDTA) react->stop immobilize Immobilize Peptide on Plate stop->immobilize wash1 Wash immobilize->wash1 p_ab Add Primary Antibody wash1->p_ab wash2 Wash p_ab->wash2 s_ab Add Secondary Antibody wash2->s_ab wash3 Wash s_ab->wash3 develop Add Substrate & Develop Signal wash3->develop read Read Absorbance develop->read

Workflow for an ELISA-based AMPK assay using this compound.

Conclusion

This compound is an indispensable tool for the accurate and sensitive measurement of AMPK activity. Its high specificity and well-characterized kinetic parameters make it a reliable substrate for both radiometric and ELISA-based assays. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate the this compound into their experimental workflows for studying the critical role of AMPK in health and disease.

References

SAMS Peptide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the SAMS (Substrate for AMP-activated protein kinase, Synthetic) peptide, a crucial tool for studying the activity of AMP-activated protein kinase (AMPK). This document details its sequence and structure, its role as a specific substrate for AMPK, quantitative kinetic data, and detailed experimental protocols for its use in kinase assays.

SAMS Peptide: Sequence and Physicochemical Properties

The this compound is a synthetic peptide designed to be a highly specific and efficient substrate for AMP-activated protein kinase (AMPK)[1][2][3][4]. It is based on the amino acid sequence surrounding the primary phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC), a key downstream target of AMPK[5][6]. To enhance its specificity for AMPK, the serine residue at position 77 of the native ACC sequence, a target for protein kinase A (PKA), has been replaced with an alanine (B10760859) in the this compound[5][6]. Additionally, two arginine residues are typically added to the C-terminus to facilitate the peptide's binding to phosphocellulose paper, a common method for separating phosphorylated and unphosphorylated peptides in radiometric assays[5].

Table 1: this compound Sequence and Physicochemical Properties

PropertyValueReference
Amino Acid Sequence (Single Letter Code) HMRSAMSGLHLVKRR[1][5][7][8]
Amino Acid Sequence (Three Letter Code) H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH[1][7]
Molecular Weight Approximately 1779.15 - 1780.0 Da[1][4][5][7][9]
Purity Typically >80% or >95% depending on the supplier[5][9]
Solubility Soluble in water and physiological buffers[1][4][7][9]

Mechanism of Action and Role in AMPK Signaling

The this compound serves as a substrate for the kinase activity of AMPK. AMPK is a central regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio[10]. Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP[11][12].

One of the primary downstream targets of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis[11][13][14]. AMPK phosphorylates ACC at Ser79 (in ACC1) and Ser212 (in ACC2), leading to its inactivation[11][14]. This inhibition of ACC activity reduces the production of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation[11]. The this compound mimics this natural substrate, allowing for a specific and sensitive measurement of AMPK activity in vitro[4][6].

Below is a diagram illustrating the central role of AMPK in cellular metabolism and its interaction with ACC.

AMPK_Signaling High_AMP_ATP High AMP/ATP Ratio AMPK AMPK High_AMP_ATP->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates (Inhibits) Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation

AMPK Signaling Pathway

Quantitative Data

The this compound is a well-characterized substrate for AMPK, and its kinetic parameters have been determined in several studies. These values are essential for designing robust and quantitative kinase assays.

Table 2: Kinetic Parameters for this compound and ATP in AMPK Assays

ParameterValueEnzyme SourceMethodReference
Km for this compound 15.68 µMRecombinant AMPK α1β1γ1ELISA-based[15]
Km for this compound 26.67 µMRecombinant AMPK α1β1γ1Radiometric[15]
Km for ATP 25.27 µMRecombinant AMPK α1β1γ1ELISA-based[15]
Km for ATP 26.04 µMRecombinant AMPK α1β1γ1Radiometric[15]
Vmax for this compound 2.5 times higher than for acetyl-CoA carboxylase--[7]

Experimental Protocols

The this compound is widely used in various assay formats to measure AMPK activity. The two most common methods are the radiometric assay, which measures the incorporation of radiolabeled phosphate, and the ELISA-based assay, which uses an antibody to detect the phosphorylated peptide.

Radiometric AMPK Activity Assay

This protocol is a classic and highly sensitive method for determining AMPK activity.

Workflow for Radiometric AMPK Assay

Radiometric_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Master_Mix Prepare Master Mix: - Kinase Buffer - Active AMPK - this compound Combine Combine Master Mix and Inhibitor/Vehicle Master_Mix->Combine Inhibitor_Prep Prepare Inhibitor/Vehicle (Serial Dilutions) Inhibitor_Prep->Combine Initiate Initiate reaction with [γ-³³P]-ATP Cocktail Combine->Initiate Incubate Incubate at 30°C (15-30 min) Initiate->Incubate Spot Spot reaction mixture onto P81 phosphocellulose paper Incubate->Spot Wash Wash paper to remove unincorporated [γ-³³P]-ATP Spot->Wash Count Measure radioactivity using a scintillation counter Wash->Count

Radiometric AMPK Assay Workflow

Detailed Methodology:

  • Materials:

    • Active AMPK enzyme

    • This compound substrate (HMRSAMSGLHLVKRR)

    • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[16]

    • [γ-³³P]-ATP or [γ-³²P]-ATP[5][16]

    • 10 mM ATP stock solution

    • P81 phosphocellulose paper[5][16][17]

    • 1% or 0.75% Phosphoric acid[5][16][17]

    • Acetone[5][17]

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the this compound substrate[16].

    • Prepare inhibitor/vehicle: Serially dilute the test compound (inhibitor or activator) in the appropriate solvent (e.g., DMSO) and then into the Kinase Assay Buffer to the desired final concentrations. Include a vehicle-only control[16].

    • Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix with the diluted compound or vehicle. Start the reaction by adding the [γ-³³P]-ATP or [γ-³²P]-ATP cocktail (a mix of unlabeled ATP and radiolabeled ATP). The final reaction volume is typically 25 µL[5][16].

    • Incubate: Incubate the reaction mixture at 30°C or 37°C for 10-30 minutes. The incubation time should be within the linear range of the kinase reaction[5][16][17].

    • Stop the reaction: Terminate the reaction by spotting a portion (e.g., 15-20 µL) of the reaction mixture onto a P81 phosphocellulose paper strip[5][16][17].

    • Wash: Wash the P81 paper strips multiple times (e.g., three times for 5-10 minutes each) in a bath of 1% or 0.75% phosphoric acid to remove unincorporated radiolabeled ATP[5][16][17]. A final wash in acetone (B3395972) can be performed[5][17].

    • Quantify: Allow the paper to dry, then place it in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter[5][17].

ELISA-Based AMPK Activity Assay

This method offers a non-radioactive alternative for measuring AMPK activity and is amenable to high-throughput screening.

Workflow for ELISA-Based AMPK Assay

ELISA_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ELISA Detection Reaction_Setup Set up kinase reaction in a well: - Kinase Buffer - this compound - Test Compound - Active AMPK Initiate Initiate reaction by adding ATP Reaction_Setup->Initiate Incubate Incubate at 30°C (30-60 min) Initiate->Incubate Terminate Terminate reaction and deplete remaining ATP (e.g., with ADP-Glo™ Reagent) Incubate->Terminate Bind_Peptide Bind phosphorylated this compound to the microplate surface Terminate->Bind_Peptide Primary_Ab Add primary antibody that recognizes phospho-SAMS Bind_Peptide->Primary_Ab Secondary_Ab Add HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Substrate Add HRP substrate and measure signal (e.g., luminescence or absorbance) Secondary_Ab->Substrate

ELISA-Based AMPK Assay Workflow

Detailed Methodology:

  • Materials:

    • Active AMPK enzyme

    • This compound substrate

    • Kinase Assay Buffer

    • ATP

    • A method to terminate the reaction and deplete ATP (e.g., ADP-Glo™ Reagent)[16]

    • White multi-well plates (for luminescence) or clear plates (for absorbance)

    • An antibody that specifically recognizes the phosphorylated this compound (e.g., anti-phospho-Acetyl-CoA carboxylase (Ser79) antibody)[18]

    • A horseradish peroxidase (HRP)-conjugated secondary antibody

    • HRP substrate (e.g., luminol-based for chemiluminescence or TMB for colorimetric detection)

    • Plate reader (luminometer or spectrophotometer)

  • Procedure:

    • Set up the kinase reaction: In a multi-well plate, add the Kinase Assay Buffer, this compound substrate, and the desired concentrations of the test compound (and a vehicle control)[16][18].

    • Initiate the reaction: Add the active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 µL[16].

    • Incubate: Incubate the plate at 30°C for 30-60 minutes[16].

    • Terminate the kinase reaction and deplete ATP: Add a reagent to stop the kinase reaction and remove any remaining ATP. For example, add an equal volume of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes[16].

    • Bind peptide to the plate: The phosphorylated this compound is then captured on the surface of the microplate well. The specific method for this will depend on the assay kit or protocol being used[18].

    • Antibody incubations:

      • Add a primary antibody that specifically binds to the phosphorylated this compound and incubate[18].

      • Wash the plate to remove unbound primary antibody.

      • Add an HRP-conjugated secondary antibody that binds to the primary antibody and incubate.

      • Wash the plate to remove unbound secondary antibody.

    • Signal detection: Add the HRP substrate to the wells. After a short incubation, measure the resulting signal (luminescence or absorbance) using a plate reader. The signal intensity is proportional to the amount of phosphorylated this compound, and therefore to the AMPK activity[18].

Conclusion

The this compound is an invaluable tool for researchers studying AMPK activity. Its high specificity and well-characterized kinetic properties make it suitable for a variety of in vitro kinase assays. The detailed protocols provided in this guide offer a starting point for the reliable and reproducible measurement of AMPK activity, which is crucial for understanding the role of this key metabolic regulator in health and disease, as well as for the development of novel therapeutic agents targeting the AMPK signaling pathway.

References

SAMS Peptide as a Substrate for AMP-Activated Protein Kinase (AMPK): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric protein, consisting of a catalytic α subunit and regulatory β and γ subunits, that is activated in response to cellular stresses that deplete ATP, such as nutrient starvation and hypoxia.[1][2][3] Once activated, AMPK orchestrates a significant metabolic switch, stimulating catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][4] This central role in metabolic regulation has implicated AMPK dysregulation in a variety of diseases, including metabolic syndrome, type 2 diabetes, and cancer, making it a key target for therapeutic development.[1]

Accurate measurement of AMPK activity is fundamental for both basic research into metabolic regulation and the discovery of novel therapeutic modulators. The SAMS peptide, a synthetic substrate derived from acetyl-CoA carboxylase (ACC), has been established as a highly specific and sensitive tool for the in vitro quantification of AMPK kinase activity. This guide provides an in-depth overview of the this compound, its kinetic properties as an AMPK substrate, detailed experimental protocols for its use, and its application in research and drug discovery.

The this compound

The this compound is a synthetic 15-amino-acid sequence designed based on the phosphorylation site of acetyl-CoA carboxylase (ACC) by AMPK.[5]

  • Sequence : HMRSAMSGLHLVKRR[6][7]

  • Origin : The sequence is derived from the region surrounding Serine-79 of rat acetyl-CoA carboxylase, a primary physiological substrate of AMPK.[5] The native sequence was slightly modified to enhance its specificity and utility in kinase assays. Specifically, a serine residue corresponding to a potential protein kinase A phosphorylation site was replaced with an alanine, and two arginine residues were added to the C-terminus to facilitate binding to phosphocellulose paper used in radiometric assays.[5]

This peptide is rapidly and specifically phosphorylated by AMPK, making it an ideal substrate for in vitro kinase assays.

AMPK Activation and Signaling

AMPK acts as a cellular energy sensor, primarily activated by an increase in the cellular AMP:ATP or ADP:ATP ratios.[2][8] This activation is a multi-step process:

  • Allosteric Activation : The binding of AMP or ADP to the regulatory γ subunit induces a conformational change that allosterically activates the kinase.[2][3][6]

  • Phosphorylation : This conformational change also makes AMPK a better substrate for upstream kinases. The primary activating phosphorylation occurs on Threonine-172 (Thr172) within the activation loop of the catalytic α subunit.[4]

  • Upstream Kinases : The main kinases responsible for phosphorylating Thr172 are the tumor suppressor LKB1 and the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2, also known as CaMKKβ).[2][9][10]

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching off ATP-consuming anabolic pathways and switching on ATP-producing catabolic pathways.[4][11]

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Core cluster_downstream Downstream Effects cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) LKB1 LKB1 AMPK AMPK (Inactive) LKB1->AMPK p-Thr172 CaMKK2 CaMKKβ CaMKK2->AMPK p-Thr172 AMP_ATP_Ratio ↑ AMP/ATP Ratio AMP_ATP_Ratio->AMPK Ca_Influx ↑ Ca²⁺ Ca_Influx->CaMKK2 pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK ACC ACC (Lipid Synthesis) pAMPK->ACC SREBP1c SREBP-1c (Cholesterol Synthesis) pAMPK->SREBP1c ULK1 ULK1 (Autophagy) pAMPK->ULK1 GLUT4 GLUT4 Translocation (Glucose Uptake) pAMPK->GLUT4 TSC2 TSC2 pAMPK->TSC2 mTORC1 mTORC1 (Protein Synthesis) TSC2->mTORC1 Kinase_Assay_Workflow cluster_detection Detection Methods start Start Assay prep_mix 1. Prepare Reaction Mix (Buffer, this compound) start->prep_mix add_enzyme 2. Add AMPK Enzyme (and test compound if applicable) prep_mix->add_enzyme initiate 3. Initiate Reaction (Add ATP) add_enzyme->initiate incubate 4. Incubate (e.g., 30°C for 10-40 min) initiate->incubate stop 5. Stop Reaction (e.g., Add EDTA or spot on P81 paper) incubate->stop detect 6. Detect Phosphorylation stop->detect radiometric Radiometric: Wash P81 paper, Scintillation Counting detect->radiometric elisa Non-Radioactive (ELISA): Plate Coating, Antibody Incubation, Read OD detect->elisa end End radiometric->end elisa->end

References

The Core Mechanism of SAMS Peptide Phosphorylation by AMP-Activated Protein Kinase (AMPK): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It is activated during periods of low cellular energy, such as nutrient deprivation or increased energetic demand, and works to restore energy homeostasis by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[1] A key tool in the study of AMPK activity is the SAMS peptide, a synthetic substrate that is specifically and rapidly phosphorylated by AMPK.[3] This technical guide provides an in-depth overview of the mechanism of this compound phosphorylation by AMPK, including quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

The this compound is derived from the sequence surrounding Serine 79 of rat acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a natural substrate of AMPK.[4] The sequence of the this compound is HMRSAMSGLHLVKRR-NH2.[5] The serine at position 5 of the synthetic peptide corresponds to the phosphorylation site.[4] The specificity of the this compound for AMPK makes it an invaluable tool for in vitro kinase assays, enabling the screening of AMPK activators and inhibitors and the detailed study of AMPK kinetics and regulation.[3]

The Mechanism of AMPK Activation and Substrate Phosphorylation

The activation of AMPK is a multi-step process involving both allosteric regulation and covalent modification.[6][7] Understanding this activation cascade is fundamental to comprehending the subsequent phosphorylation of the this compound.

Allosteric Activation by Adenine Nucleotides

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] The γ subunit contains binding sites for AMP, ADP, and ATP.[2] During times of energy stress, the cellular ratio of AMP/ATP and ADP/ATP increases.[1][7] The binding of AMP or ADP to the γ subunit induces a conformational change in the AMPK complex.[7] This change has two major consequences:

  • Promotion of Phosphorylation: It makes the catalytic α subunit a better substrate for upstream kinases.[2]

  • Inhibition of Dephosphorylation: It protects the activated AMPK complex from being dephosphorylated by protein phosphatases.[6]

Covalent Activation by Upstream Kinases

Full activation of AMPK requires the phosphorylation of a specific threonine residue (Thr172) within the activation loop of the catalytic α subunit.[1][2] This phosphorylation is carried out by upstream kinases, principally Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[7][8] LKB1 is considered the primary AMPK kinase in most cell types, responding to increases in the AMP/ATP ratio.[8] CaMKKβ, on the other hand, activates AMPK in response to increases in intracellular calcium levels.[8]

Once activated, AMPK phosphorylates a variety of downstream targets, including the this compound, at serine or threonine residues within a specific consensus sequence.

Quantitative Data on this compound Phosphorylation

The phosphorylation of the this compound by AMPK has been quantitatively characterized, providing key kinetic parameters for in vitro assays.

ParameterValueConditionsReference
Vmax 1.47 nmol min⁻¹ mg⁻¹Purified wild-type myc-tagged AMPK from HEK cell lysates.[9]
Km (this compound) 15.68 µMRecombinant AMPK α1β1γ1 complex.[10]
Km (this compound) 26.67 µMRecombinant AMPK α1β1γ1 complex, radioactive method.[10]
Km (ATP) 25.27 µMRecombinant AMPK α1β1γ1 complex.[10]
Km (ATP) 26.04 µMRecombinant AMPK α1β1γ1 complex, radioactive method.[10]

Signaling Pathway and Experimental Workflow Diagrams

AMPK Activation and this compound Phosphorylation Pathway

AMPK_Activation_Pathway cluster_inputs Cellular Stress Signals cluster_ampk AMPK Complex cluster_substrate Substrate Energy Stress Energy Stress LKB1 LKB1 Energy Stress->LKB1 activates Increased Ca2+ Increased Ca2+ CAMKKb CAMKKb Increased Ca2+->CAMKKb activates AMPK_inactive AMPK (inactive) LKB1->AMPK_inactive phosphorylates Thr172 CAMKKb->AMPK_inactive phosphorylates Thr172 AMPK_active AMPK (active) p-Thr172 SAMS_peptide This compound AMPK_active->SAMS_peptide phosphorylates pSAMS_peptide Phospho-SAMS Peptide AMPK_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection of Phosphorylation cluster_analysis 4. Data Analysis Reaction Buffer Reaction Buffer Initiate Reaction Initiate Reaction Reaction Buffer->Initiate Reaction AMPK Enzyme AMPK Enzyme AMPK Enzyme->Initiate Reaction This compound This compound This compound->Initiate Reaction Test Compound Test Compound Test Compound->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Add [γ-32P]ATP Spot on P81 Paper Spot on P81 Paper Incubate->Spot on P81 Paper Wash Paper Wash Paper Spot on P81 Paper->Wash Paper Removes unincorporated ATP Scintillation Counting Scintillation Counting Wash Paper->Scintillation Counting Calculate Kinase Activity Calculate Kinase Activity Scintillation Counting->Calculate Kinase Activity

References

The SAMS Peptide: A Technical Guide to its Discovery, History, and Application in AMPK Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of the SAMS peptide is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at this critical tool for studying AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

The this compound, a synthetic substrate for AMPK, has revolutionized the study of this key enzyme. This guide offers a thorough examination of its development, properties, and use in various experimental contexts. It is designed to be an essential resource for those investigating cellular metabolism, metabolic disorders such as diabetes and obesity, and cancer.

Discovery and History

The this compound was developed as a more convenient and specific substrate for AMPK assays than its native protein substrate, acetyl-CoA carboxylase (ACC). Before its creation, researchers relied on the time-consuming process of purifying ACC for use in kinase assays. The development of the this compound by Steve Davies and his colleagues was a significant methodological advancement in the field.

The peptide's sequence, HMRSAMSGLHLVKRR , is derived from the 13-residue sequence surrounding the primary phosphorylation site (Ser79) of rat acetyl-CoA carboxylase, the site specifically targeted by AMPK.[1] A key modification in the this compound is the substitution of the serine at position 77 (relative to the native ACC sequence) with an alanine.[1] This was done to remove a potential phosphorylation site for cyclic-AMP-dependent protein kinase, thereby increasing the specificity of the peptide for AMPK.[1] Additionally, two arginine residues were added to the C-terminus to enhance the peptide's binding to phosphocellulose paper, a crucial component of the radiometric assay.[1]

Physicochemical and Kinetic Properties

The this compound is a synthetic peptide with a molecular weight of 1779.15 g/mol . Its sequence is HMRSAMSGLHLVKRR.

Quantitative Data Summary

The use of the this compound provides a sensitive and convenient method for assaying AMPK activity. While the Michaelis-Menten constant (Km) for the this compound is higher than that for the full-length acetyl-CoA carboxylase, its maximal velocity (Vmax) of phosphorylation is approximately 2.5 times greater, making it an excellent substrate for in vitro kinase assays.[2]

ParameterValueReference(s)
Sequence HMRSAMSGLHLVKRR
Molecular Weight 1779.15 Da
Km for AMPK 15.68 µM - 27 µM[3][4][5][6]
Vmax ~2.5x that of acetyl-CoA carboxylase[2]

Experimental Protocols

The this compound is amenable to various kinase assay formats, including traditional radiometric methods and more modern non-radioactive, luminescence-based approaches.

Radiometric Kinase Assay using [γ-³²P]ATP

This protocol is a standard method for measuring AMPK activity.

Materials:

  • Active AMPK enzyme

  • This compound

  • [γ-³²P]ATP

  • AMPK Reaction Buffer (e.g., 20mM HEPES-NaOH, pH 7.0, 0.4mM dithiothreitol, 0.01% Brij-35, 300µM AMP)[1]

  • 75mM Magnesium Chloride

  • 500µM unlabeled ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation cocktail and counter

Procedure:

  • Prepare a master mix containing the AMPK reaction buffer, active AMPK enzyme, and the this compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. A typical final concentration for the this compound in the assay is ~20µM.[1]

  • Incubate the reaction mixture at 30°C for a set period, for instance, 15 minutes.[1]

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[1]

  • Wash the P81 paper strips multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]

  • Perform a final wash with acetone.[1]

  • Place the dried P81 paper in a scintillation vial with a scintillation cocktail.[1]

  • Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.[1]

Non-Radioactive Luminescence-Based Kinase Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Materials:

  • Active AMPK enzyme

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • In a white multi-well plate, set up the kinase reaction by combining the Kinase Assay Buffer, this compound, and the active AMPK enzyme.[7] If testing inhibitors, they would be added at this stage.[7]

  • Initiate the reaction by adding ATP.[7]

  • Incubate the plate at 30°C for a defined period, for example, 30-60 minutes.[7]

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[7]

  • Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.[7]

  • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the AMPK activity.

Signaling Pathways and Experimental Workflows

The AMPK Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[8] Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. Upstream kinases such as LKB1 and CaMKK2 phosphorylate the α subunit at Threonine 172, leading to AMPK activation.[7][8] Once active, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switching off anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[7][8]

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 AMPK AMPK α β γ LKB1->AMPK p-Thr172 CaMKK2 CaMKK2 CaMKK2->AMPK p-Thr172 Catabolic Catabolic Pathways (ATP Production) AMPK->Catabolic Anabolic Anabolic Pathways (ATP Consumption) AMPK->Anabolic ACC ACC (Lipid Synthesis) AMPK->ACC mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 ULK1 ULK1 (Autophagy) AMPK->ULK1 PFKFB2 PFKFB2 (Glycolysis) AMPK->PFKFB2

Caption: A simplified diagram of the AMPK signaling pathway.

Experimental Workflow for a Radiometric AMPK Assay

The following diagram illustrates a typical workflow for determining AMPK activity using the this compound and a radiometric assay.

Radiometric_Assay_Workflow prep 1. Prepare Reaction Mix (AMPK, this compound, Buffer) initiate 2. Initiate Reaction (Add [γ-³²P]ATP) prep->initiate incubate 3. Incubate (e.g., 30°C for 15 min) initiate->incubate stop 4. Stop Reaction (Spot on P81 Paper) incubate->stop wash 5. Wash P81 Paper (Phosphoric Acid & Acetone) stop->wash count 6. Scintillation Counting wash->count analyze 7. Analyze Data (CPM vs. Control) count->analyze

Caption: Workflow for a radiometric AMPK assay using this compound.

This technical guide provides a solid foundation for understanding and utilizing the this compound in AMPK research. Its development marked a pivotal moment in the study of cellular metabolism, and it continues to be an invaluable tool for scientists and researchers worldwide.

References

An In-Depth Technical Guide to the SAMS Peptide: Properties, Experimental Applications, and Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SAMS peptide, a critical tool in cellular signaling research and a key component in the development of therapeutics targeting the AMP-activated protein kinase (AMPK) pathway. This document details the peptide's core properties, provides in-depth experimental protocols, and explores its application in drug discovery.

Core Properties of this compound

The this compound is a synthetic peptide widely recognized for its high specificity as a substrate for AMP-activated protein kinase (AMPK).[1][2][3] Its design is based on the amino acid sequence surrounding the phosphorylation site of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[4]

Physicochemical Characteristics

A summary of the key quantitative data for the this compound is presented in Table 1. This information is essential for accurate experimental design and data interpretation.

PropertyValueReferences
Molecular Weight ~1779.2 g/mol [1][2]
Amino Acid Sequence HMRSAMSGLHLVKRR[4]
Molecular Formula C₇₄H₁₃₁N₂₉O₁₈S₂[2]
Purity >95% (typically)[1]
Solubility Soluble in water

The Role of this compound in the AMPK Signaling Pathway

The this compound serves as an invaluable tool for studying the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] AMPK is activated during periods of low cellular energy (high AMP:ATP ratio) and orchestrates a metabolic switch to conserve ATP. The this compound mimics a key phosphorylation target of AMPK, allowing for the direct measurement of its kinase activity.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Core cluster_downstream Downstream Effects cluster_assay In Vitro Assay LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates High_AMP_ATP_Ratio High AMP:ATP Ratio High_AMP_ATP_Ratio->AMPK Activates Anabolic_Pathways Anabolic Pathways (e.g., Lipid Synthesis) AMPK->Anabolic_Pathways Inhibits Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolic_Pathways Activates SAMS_Peptide This compound AMPK->SAMS_Peptide Phosphorylates Phosphorylated_SAMS Phosphorylated SAMS

AMPK signaling and the role of the this compound.

Experimental Protocols: Radiometric Kinase Assay

The most common application of the this compound is in radiometric kinase assays to quantify AMPK activity. This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the this compound.

Materials and Reagents
  • This compound: Stock solution (e.g., 1 mg/mL in sterile water)

  • AMPK Enzyme: Purified, active AMPK

  • [γ-³²P]ATP: High specific activity

  • Kinase Assay Buffer: (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP, 0.2 mM ATP)

  • P81 Phosphocellulose Paper

  • 1% Phosphoric Acid

  • Acetone (B3395972)

  • Scintillation Cocktail and Counter

Experimental Workflow

The following diagram illustrates the key steps in a typical radiometric AMPK kinase assay using the this compound.

Kinase_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix (Buffer, SAMS, [γ-³²P]ATP) start->prepare_reaction add_enzyme Add AMPK Enzyme prepare_reaction->add_enzyme incubate Incubate at 30°C add_enzyme->incubate spot_on_p81 Spot Reaction onto P81 Paper incubate->spot_on_p81 wash Wash with 1% Phosphoric Acid spot_on_p81->wash acetone_rinse Rinse with Acetone wash->acetone_rinse scintillation_count Scintillation Counting acetone_rinse->scintillation_count end End scintillation_count->end

Workflow for a radiometric AMPK kinase assay.
Detailed Procedure

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the kinase assay buffer, this compound (to a final concentration of ~200 µM), and [γ-³²P]ATP.

  • Initiate the Reaction: Add the purified AMPK enzyme to the reaction mixture. The amount of enzyme should be optimized to ensure the reaction is in the linear range.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The paper will bind the phosphorylated peptide.

  • Washing: Wash the P81 paper squares multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Acetone Rinse: Perform a final rinse with acetone to aid in drying.

  • Scintillation Counting: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The measured counts per minute (CPM) are directly proportional to the AMPK activity.

This compound in Drug Discovery and Development

The role of AMPK in numerous physiological and pathological processes has made it a prime target for drug discovery, particularly for metabolic diseases such as type 2 diabetes and obesity, as well as cancer. The this compound is a cornerstone tool in the development of AMPK-modulating drugs.

High-Throughput Screening (HTS)

This compound-based assays are readily adaptable for high-throughput screening of large compound libraries to identify novel AMPK activators or inhibitors. The specificity and sensitivity of the this compound make it an ideal substrate for robust and reliable screening assays.[5]

Lead Optimization and Characterization

Once initial hits are identified from HTS, this compound assays are employed to:

  • Determine Potency: Quantify the IC₅₀ (for inhibitors) or EC₅₀ (for activators) of lead compounds.

  • Assess Selectivity: By comparing AMPK activity with the activity of other kinases, the selectivity of the compounds can be determined.

  • Elucidate Mechanism of Action: Kinetic studies using varying concentrations of this compound and ATP can help to understand how a compound modulates AMPK activity.

The logical relationship between the this compound and the drug discovery process is depicted below.

Drug_Discovery_Logic Target_Identification Target Identification (AMPK) Assay_Development Assay Development Target_Identification->Assay_Development SAMS_Peptide_Assay This compound-Based Assay Assay_Development->SAMS_Peptide_Assay HTS High-Throughput Screening SAMS_Peptide_Assay->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

The role of this compound assays in drug discovery.

References

The Role of SAMS Peptide in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The SAMS peptide has established itself as an indispensable tool in the field of metabolic research. As a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), it provides a reliable method for quantifying the activity of this central metabolic regulator. This guide offers an in-depth exploration of the this compound, its application in experimental settings, the signaling pathways it helps to elucidate, and the quantitative data that underpins its use.

Core Concepts: Understanding the this compound

The this compound is a synthetic peptide whose sequence is derived from rat acetyl-CoA carboxylase (ACC), specifically around the serine-79 residue, which is a key phosphorylation site for AMPK.[1] Its design has been optimized for specificity, making it a superior substrate for in vitro kinase assays compared to ACC itself.[2][3][4]

Specificity by Design: The native sequence of ACC contains another phosphorylation site at serine-77, which is a target for cyclic-AMP-dependent protein kinase (PKA). To eliminate this cross-reactivity, the this compound was engineered with a crucial substitution: the serine at the corresponding position was replaced with an alanine.[1][4] This modification renders the this compound a highly specific substrate for AMPK, as it is not phosphorylated by PKA or at least five other purified protein kinases.[4][5] Two arginine residues are also typically added to the C-terminus to enhance the peptide's binding to phosphocellulose paper, a common component in radiometric assays.[1]

Quantitative and Physical Data

The utility of the this compound is defined by its biochemical and physical properties. These characteristics are crucial for designing and interpreting experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Amino Acid Sequence H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH[2][3][6]
One-Letter Code HMRSAMSGLHLVKRR[2][7]
Molecular Weight ~1779.15 g/mol [2][3]
Molecular Formula C₇₄H₁₃₁N₂₉O₁₈S₂[2][3][8]
CAS Number 125911-68-4[2][3][4]
Solubility Soluble in water (to 1 mg/ml) and dilute acid/physiological buffers.[2][6][8]

Table 2: Kinetic Parameters for AMPK with this compound

The kinetic constants of AMPK for the this compound and ATP have been determined through various studies, providing a baseline for assay development. While the Km for the this compound is higher than for the full-length ACC protein, its Vmax is significantly greater, making it a more sensitive substrate for measuring AMPK activity.[5][6]

ParameterValueIsoform/ConditionReference(s)
Km (this compound) 15.68 µMRecombinant α1β1γ1[9]
26 - 37 µMα1-complexes[10]
80 - 121 µMα2-complexes[10]
Km (ATP) 25.27 µMRecombinant α1β1γ1[9]
26.04 µMRecombinant AMPK[9]
Vmax 2.5 times higher than for acetyl-CoA carboxylaseN/A[5][6]

The AMPK Signaling Pathway

AMPK acts as a cellular energy sensor, activated during times of metabolic stress that deplete ATP levels (e.g., low glucose, hypoxia, ischemia).[3][11] Once activated, AMPK orchestrates a metabolic switch from energy-consuming (anabolic) processes to energy-producing (catabolic) pathways to restore energy homeostasis. The this compound is a critical tool for studying the activation state of this pathway.

Upstream Activation:

  • Energy Status: An increased cellular AMP/ATP ratio is the canonical activator. AMP binds to the γ subunit, leading to a conformational change that promotes phosphorylation and activation.[11]

  • Upstream Kinases: Liver kinase B1 (LKB1) is the primary upstream kinase that phosphorylates and activates AMPK in response to energy stress.[11][12] Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) can also activate AMPK in response to changes in intracellular calcium.[11][12]

Downstream Effects:

  • Inhibition of Anabolism: AMPK phosphorylates and inactivates key enzymes in anabolic pathways, such as acetyl-CoA carboxylase (ACC) to inhibit fatty acid synthesis and HMG-CoA reductase to reduce cholesterol synthesis.[12][13] It also inhibits protein synthesis by suppressing the mTORC1 pathway.[11][14]

  • Activation of Catabolism: AMPK promotes catabolic processes by stimulating fatty acid oxidation, glycolysis, and glucose uptake (e.g., via GLUT4 translocation).[12][13]

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases Upstream Kinases cluster_downstream_catabolic Catabolic Pathways (Activated) cluster_downstream_anabolic Anabolic Pathways (Inhibited) Metabolic_Stress Metabolic Stress (Low Glucose, Hypoxia) LKB1 LKB1 Metabolic_Stress->LKB1 Exercise Exercise Exercise->LKB1 Hormones Hormones (Adiponectin, Leptin) CaMKKb CaMKKβ Hormones->CaMKKb AMPK AMPK (αβγ Heterotrimer) LKB1->AMPK P CaMKKb->AMPK P Glycolysis Glycolysis AMPK->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Autophagy Autophagy AMPK->Autophagy Lipogenesis Lipogenesis (via ACC) AMPK->Lipogenesis Protein_Synthesis Protein Synthesis (via mTORC1) AMPK->Protein_Synthesis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis

Caption: Simplified AMPK signaling pathway.

Experimental Protocols and Methodologies

The this compound is central to several robust methods for measuring AMPK activity, primarily in purified enzyme preparations or immunoprecipitated samples.

This is the traditional and highly sensitive "gold standard" method for quantifying kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (³²P) from [γ-³²P]ATP to the this compound substrate by AMPK. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Detailed Methodology: [1][15][16]

  • Reaction Mixture Preparation: A master mix is prepared in a reaction buffer (e.g., 20-40 mM HEPES, pH 7.0-7.5) containing MgCl₂ (5-10 mM), AMP (e.g., 200-300 µM), DTT (0.4-1 mM), and the this compound (target final concentration ~20-200 µM).

  • Enzyme Preparation: The source of AMPK (e.g., purified recombinant enzyme, immunoprecipitated complex, or tissue extract) is prepared and diluted to the desired concentration.

  • Initiation: The kinase reaction is initiated by adding [γ-³²P]ATP (often mixed with unlabeled ATP to achieve the desired specific activity and final concentration, e.g., 200-500 µM).

  • Incubation: The reaction is incubated at 30-37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction remains in the linear range.

  • Termination and Spotting: The reaction is stopped by spotting a portion of the mixture onto a phosphocellulose paper square (e.g., Whatman P81). The peptide, now potentially phosphorylated and positively charged, binds to the negatively charged paper.

  • Washing: The paper squares are washed multiple times in a phosphoric acid solution (e.g., 0.75-1%) to remove unincorporated [γ-³²P]ATP. A final wash with acetone (B3395972) is often performed to aid drying.

  • Quantification: The dried paper squares are placed in scintillation vials with a scintillation cocktail, and the incorporated radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.

  • Analysis: Kinase activity is calculated by comparing the CPM of the enzyme-containing samples to control samples lacking the enzyme (background).

This method offers a safer and more accessible alternative to the radiometric assay.

Principle: This assay quantifies the phosphorylated this compound using a specific antibody.[9][17] The this compound is first immobilized on a microplate. After the kinase reaction, a primary antibody that specifically recognizes the phosphorylated serine on the this compound is added, followed by a secondary antibody conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.

Detailed Methodology: [9][18]

  • Peptide Immobilization: Microplate wells with surfaces designed for amine conjugation are coated with the this compound.

  • Kinase Reaction: The kinase reaction mixture, containing the AMPK source, ATP, and necessary cofactors, is added to the wells. The reaction proceeds for a set time at a controlled temperature.

  • Termination and Washing: The reaction is stopped, often by adding EDTA to chelate Mg²⁺. The wells are washed to remove reaction components.

  • Antibody Incubation: A primary antibody specific for the phosphorylated this compound motif is added to the wells and incubated.

  • Secondary Antibody and Detection: After washing away the unbound primary antibody, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Signal Generation: After a final wash, a substrate for HRP (e.g., TMB) is added, generating a colorimetric signal that is read by a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.

This high-throughput-friendly method measures kinase activity by quantifying the amount of ATP consumed during the reaction.

Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. Commercially available kits (e.g., Kinase-Glo®) use a luciferase/luciferin (B1168401) system to generate a luminescent signal from the remaining ATP.

Detailed Methodology: [19]

  • Kinase Reaction: The AMPK reaction is set up in a microplate well with the enzyme, this compound, and a defined starting concentration of ATP.

  • Incubation: The reaction is incubated for a set time to allow for ATP consumption.

  • Luminescence Detection: A detection reagent containing luciferase, luciferin, and reagents to stop the kinase reaction is added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of the remaining ATP, producing light.

  • Signal Measurement: The luminescent signal is measured with a luminometer. A lower signal indicates higher ATP consumption and thus higher AMPK activity.

Experimental_Workflow cluster_detection Detection Method cluster_radio Radiometric cluster_elisa ELISA cluster_lum Luminescent Start Prepare AMPK Source (Purified, IP, or Extract) Reaction_Setup Prepare Reaction Mix: - this compound - Buffer (HEPES, MgCl2) - AMP Start->Reaction_Setup Initiate Initiate Reaction with ATP (+/- γ-³²P Label) Reaction_Setup->Initiate Incubate Incubate at 30-37°C (e.g., 10-15 min) Initiate->Incubate Spot Spot on P81 Paper Incubate->Spot Immobilize Immobilize on Plate Incubate->Immobilize Add_Reagent Add Luciferase Reagent Incubate->Add_Reagent Wash Wash (Phosphoric Acid) Spot->Wash Count Scintillation Counting Wash->Count Analysis Calculate Kinase Activity Count->Analysis Antibodies Add Phospho-Specific Primary & HRP-Secondary Abs Immobilize->Antibodies Detect_Color Add Substrate & Read Absorbance Antibodies->Detect_Color Detect_Color->Analysis Detect_Lumi Read Luminescence Add_Reagent->Detect_Lumi Detect_Lumi->Analysis

Caption: General workflow for an AMPK activity assay using this compound.

Conclusion

The this compound is a cornerstone of metabolic research, providing a specific, sensitive, and convenient tool for the quantitative assessment of AMPK activity.[2][3] Its rational design has enabled the development of robust radiometric and non-radiometric assays that are fundamental to elucidating the complex roles of AMPK in health and disease. For researchers and drug development professionals, a thorough understanding of the principles and methodologies surrounding the this compound is essential for advancing the discovery of novel therapeutics targeting metabolic disorders such as type 2 diabetes, obesity, and cancer.[18][20]

References

SAMS Peptide: A Technical Guide to Studying Cellular Energy Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular energy homeostasis is fundamental to cell survival and function. The AMP-activated protein kinase (AMPK) signaling pathway plays a pivotal role as a central energy sensor, monitoring the cell's energy status and orchestrating metabolic responses to maintain energy balance.[1] A key tool in the study of this critical pathway is the SAMS peptide, a synthetic substrate that enables precise and sensitive measurement of AMPK activity. This technical guide provides an in-depth overview of the this compound, its application in studying cellular energy sensing, detailed experimental protocols, and quantitative data to support research and drug development efforts.

The this compound is a synthetic peptide derived from the sequence of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a natural substrate of AMPK.[2][3] The peptide encompasses the ACC phosphorylation site at Ser79, with a strategic substitution of the adjacent Ser77 to an alanine (B10760859) to eliminate phosphorylation by other kinases, thereby increasing its specificity for AMPK.[2][3] Its rapid phosphorylation by AMPK makes it a convenient and highly sensitive substrate for assaying AMPK activity.[4][5]

The AMPK Signaling Pathway and Cellular Energy Sensing

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[6][7] It is activated under conditions of cellular stress that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise.[1][8] The primary mechanism of activation involves the binding of AMP or ADP to the γ subunit, which induces a conformational change that promotes phosphorylation of the α subunit at threonine 172 by upstream kinases, most notably LKB1 and CaMKKβ.[8][9]

Once activated, AMPK initiates a cascade of events to restore cellular energy levels. It stimulates catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and fatty acid synthesis.[6][8][10] This metabolic switch is achieved through the direct phosphorylation of numerous downstream targets, including enzymes and transcription factors.[10] The central role of AMPK in regulating metabolism has made it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[8]

Below is a diagram illustrating the core AMPK signaling pathway.

AMPK_Pathway cluster_activation Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Metabolic Stress\n(Low ATP/High AMP) Metabolic Stress (Low ATP/High AMP) AMP/ADP AMP/ADP Metabolic Stress\n(Low ATP/High AMP)->AMP/ADP AMPK Complex AMPK (α, β, γ subunits) AMP/ADP->AMPK Complex Allosteric Activation Active AMPK Active AMPK AMPK Complex->Active AMPK LKB1 LKB1 LKB1->AMPK Complex Phosphorylation (Thr172) CaMKKβ CaMKKβ CaMKKβ->AMPK Complex Phosphorylation (Thr172) Catabolic Pathways\n(e.g., Glycolysis, Fatty Acid Oxidation) Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) Active AMPK->Catabolic Pathways\n(e.g., Glycolysis, Fatty Acid Oxidation) Activation Anabolic Pathways\n(e.g., Fatty Acid Synthesis, Protein Synthesis) Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) Active AMPK->Anabolic Pathways\n(e.g., Fatty Acid Synthesis, Protein Synthesis) Inhibition ATP Production ATP Production Catabolic Pathways\n(e.g., Glycolysis, Fatty Acid Oxidation)->ATP Production ATP Consumption ATP Consumption Anabolic Pathways\n(e.g., Fatty Acid Synthesis, Protein Synthesis)->ATP Consumption

Caption: The AMPK signaling pathway is activated by metabolic stress, leading to the activation of catabolic pathways and inhibition of anabolic pathways.

Quantitative Data for this compound

The this compound's utility is underscored by its well-characterized kinetic parameters for AMPK. This data is crucial for designing robust assays and interpreting results.

ParameterValueAMPK IsoformAssay ConditionReference
Sequence HMRSAMSGLHLVKRRN/AN/A[11]
Molecular Weight 1779.15 DaN/AN/A[11]
Km for this compound 15.68 µMα1β1γ1ELISA-based assay[12]
Km for ATP 25.27 µMα1β1γ1ELISA-based assay[12]
Vmax 1.47 nmol/min/mgWild-type AMPKRadioactive assay[13]

Experimental Protocols

The following sections provide detailed methodologies for assaying AMPK activity using the this compound. Both a traditional radioactive assay and a more common, non-radioactive ELISA-based method are described.

Radioactive Kinase Assay Protocol

This protocol is a classic method for quantifying kinase activity and relies on the incorporation of a radiolabeled phosphate (B84403) group onto the this compound.

Stock Solutions:

  • AMPK Reaction Buffer (1X): 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP.[1]

  • [γ-³²P]ATP Mixture: Dilute a stock of [γ-³²P]ATP with 75 mM magnesium chloride and 500 µM unlabeled ATP to a final activity of 1 µCi/µl.[1]

  • AMP-activated Protein Kinase (AMPK): Dilute to a working concentration of 1-10 mU/µl in AMPK Reaction Buffer.[1]

  • This compound Stock Solution (~80 µM): Dilute the this compound stock in AMPK Reaction Buffer.[1]

Assay Protocol:

  • In a microcentrifuge tube, combine the following in order:

    • 10 µl of AMPK Reaction Buffer

    • 10 µl of SAMS substrate peptide (~20 µM final concentration)[1]

    • 10 µl of diluted AMPK (10-100 mU/assay)[1]

  • Initiate the reaction by adding 10 µl of the [γ-³²P]ATP mixture.[1]

  • Incubate the reaction for 15 minutes at 30°C in a shaking incubator.[1]

  • Stop the reaction by spotting 35 µl of the reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.[1]

  • Wash the P81 paper squares three times with 0.75% phosphoric acid.[1]

  • Perform one final wash with acetone.[1]

  • Transfer the dried paper squares to scintillation vials, add 5 ml of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[1]

  • Compare the counts per minute (CPM) of the enzyme-containing samples to a no-enzyme background control.[1]

Non-Radioactive ELISA-Based Kinase Assay Protocol

This method offers a safer and more high-throughput-friendly alternative to the radioactive assay. It relies on an antibody that specifically recognizes the phosphorylated this compound.

Materials:

  • AMPK Kinase Buffer (1X): 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 1 mM TCEP.[5]

  • This compound: Stock solution in water.[5]

  • ATP Solution: Stock solution in water.[3]

  • Activated AMPK: Purified and activated recombinant AMPK.[5]

  • Reaction Stop Solution: 50 mM EDTA.[10]

  • Nunc Immobilizer Amino Microplate: For covalent peptide conjugation.[5]

  • Anti-phospho-Acetyl-CoA Carboxylase (Ser79) Antibody: Recognizes the phosphorylated this compound.[5]

  • HRP-conjugated Secondary Antibody.

  • TMB Substrate.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Blocking Buffer: PBS with 1% BSA.

Assay Protocol:

  • Kinase Reaction:

    • In a PCR tube, prepare the kinase reaction mixture containing AMPK Kinase Buffer, this compound (e.g., 112 µM), and activated AMPK (e.g., 20 ng).[12]

    • Initiate the reaction by adding ATP (e.g., 500 µM). The final reaction volume is typically 20 µl.[12]

    • Incubate at room temperature for a set time (e.g., 40 minutes).[12]

    • Stop the reaction by adding an equal volume of Reaction Stop Solution (50 mM EDTA).[10]

  • ELISA Detection:

    • Add the stopped kinase reaction mixtures to the wells of a Nunc Immobilizer Amino microplate and incubate to allow for covalent binding of the this compound.[5]

    • Wash the wells three times with Wash Buffer.

    • Block the wells with Blocking Buffer for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add the anti-phospho-ACC (Ser79) primary antibody diluted in Blocking Buffer and incubate for 1 hour.

    • Wash the wells three times with Wash Buffer.

    • Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour.

    • Wash the wells five times with Wash Buffer.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the color development with a stop solution (e.g., 1 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader. The optical density is proportional to the amount of phosphorylated this compound.[5]

Experimental and Logical Workflows

The this compound is a versatile tool that can be integrated into various research workflows, from basic characterization of AMPK activity to high-throughput screening for novel modulators.

Experimental Workflow for AMPK Activity Assay

The following diagram outlines the general steps involved in performing an AMPK activity assay using the this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection of Phosphorylation cluster_analysis 4. Data Analysis Prepare Reagents\n(Buffers, SAMS, ATP, AMPK) Prepare Reagents (Buffers, SAMS, ATP, AMPK) Setup Reaction Mix\n(Buffer, SAMS, AMPK) Setup Reaction Mix (Buffer, SAMS, AMPK) Prepare Reagents\n(Buffers, SAMS, ATP, AMPK)->Setup Reaction Mix\n(Buffer, SAMS, AMPK) Initiate Reaction\n(Add ATP) Initiate Reaction (Add ATP) Setup Reaction Mix\n(Buffer, SAMS, AMPK)->Initiate Reaction\n(Add ATP) Incubate\n(e.g., 30°C, 15 min) Incubate (e.g., 30°C, 15 min) Initiate Reaction\n(Add ATP)->Incubate\n(e.g., 30°C, 15 min) Stop Reaction\n(e.g., Add EDTA or spot on paper) Stop Reaction (e.g., Add EDTA or spot on paper) Incubate\n(e.g., 30°C, 15 min)->Stop Reaction\n(e.g., Add EDTA or spot on paper) Radioactive Method\n(P81 paper, scintillation counting) Radioactive Method (P81 paper, scintillation counting) Stop Reaction\n(e.g., Add EDTA or spot on paper)->Radioactive Method\n(P81 paper, scintillation counting) Non-Radioactive Method\n(ELISA, antibody detection) Non-Radioactive Method (ELISA, antibody detection) Stop Reaction\n(e.g., Add EDTA or spot on paper)->Non-Radioactive Method\n(ELISA, antibody detection) Quantify Signal\n(CPM or Absorbance) Quantify Signal (CPM or Absorbance) Radioactive Method\n(P81 paper, scintillation counting)->Quantify Signal\n(CPM or Absorbance) Non-Radioactive Method\n(ELISA, antibody detection)->Quantify Signal\n(CPM or Absorbance) Calculate AMPK Activity Calculate AMPK Activity Quantify Signal\n(CPM or Absorbance)->Calculate AMPK Activity Data Interpretation Data Interpretation Calculate AMPK Activity->Data Interpretation

Caption: A generalized workflow for measuring AMPK activity using the this compound, from reagent preparation to data analysis.

Logical Workflow for Screening AMPK Modulators

This diagram illustrates how the this compound assay can be used in a drug discovery context to identify and characterize compounds that modulate AMPK activity.

Screening_Workflow cluster_screening Primary Screen cluster_validation Hit Validation cluster_characterization Lead Characterization cluster_development Preclinical Development Compound Library Compound Library High-Throughput Screen\n(this compound Assay) High-Throughput Screen (this compound Assay) Compound Library->High-Throughput Screen\n(this compound Assay) Identify 'Hits'\n(Compounds altering AMPK activity) Identify 'Hits' (Compounds altering AMPK activity) High-Throughput Screen\n(this compound Assay)->Identify 'Hits'\n(Compounds altering AMPK activity) Dose-Response Curves\n(Determine IC50/EC50) Dose-Response Curves (Determine IC50/EC50) Identify 'Hits'\n(Compounds altering AMPK activity)->Dose-Response Curves\n(Determine IC50/EC50) Confirm Hits Confirm Hits Dose-Response Curves\n(Determine IC50/EC50)->Confirm Hits Mechanism of Action Studies Mechanism of Action Studies Confirm Hits->Mechanism of Action Studies Selectivity Profiling\n(vs. other kinases) Selectivity Profiling (vs. other kinases) Mechanism of Action Studies->Selectivity Profiling\n(vs. other kinases) Cell-Based Assays Cell-Based Assays Selectivity Profiling\n(vs. other kinases)->Cell-Based Assays Lead Optimization Lead Optimization Cell-Based Assays->Lead Optimization

Caption: A logical workflow for utilizing the this compound assay in a drug discovery pipeline to identify and characterize AMPK modulators.

Conclusion

The this compound is an invaluable tool for researchers and drug development professionals investigating the critical role of AMPK in cellular energy sensing and metabolism. Its specificity and the availability of robust assay protocols, both radioactive and non-radioactive, enable the precise quantification of AMPK activity. This facilitates a deeper understanding of the AMPK signaling pathway and provides a reliable platform for the discovery and characterization of novel therapeutic agents targeting this key metabolic regulator. The data and protocols presented in this guide offer a solid foundation for the successful application of the this compound in a variety of research settings.

References

A Technical Guide to the Fundamental Principles of AMPK Activation Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolism.[1][2] It is activated in response to a low cellular energy state, characterized by an increased AMP:ATP ratio.[3] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[1][4] Due to its pivotal role in metabolic homeostasis, AMPK has emerged as a key therapeutic target for a range of diseases, including metabolic syndrome, diabetes, and cancer.[5] Accurate and robust measurement of AMPK activation is therefore essential for both basic research and the development of novel therapeutics that modulate its activity.

This technical guide provides an in-depth overview of the core principles and methodologies for measuring AMPK activation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate assays for their specific research questions.

The AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[6] Its activation is a multi-step process. The canonical pathway involves the binding of AMP or ADP to the γ subunit, which induces a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).[6][7] This phosphorylation is the key event that leads to a substantial increase in AMPK's kinase activity.[8] Activated AMPK then phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic switch.[7]

Below is a diagram illustrating the core AMPK signaling pathway.

AMPK_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK (inactive) High AMP/ATP Ratio->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation pAMPK p-AMPK (Thr172) (active) Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Lipid & Protein Synthesis) pAMPK->Anabolic_Pathways Inhibits Western_Blot_Workflow A 1. Sample Preparation (Cell/Tissue Lysis) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-p-AMPKα Thr172) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Analysis (Densitometry) H->I FRET_Workflow A 1. Transfect Cells with AMPKAR plasmid B 2. Incubate for 24-48h for biosensor expression A->B C 3. Live-Cell Imaging Setup (37°C, 5% CO2) B->C D 4. Acquire Baseline Images (Donor and Acceptor channels) C->D E 5. Add AMPK Activator/Stimulus D->E F 6. Acquire Time-Lapse Images E->F G 7. Analyze FRET Ratio Change F->G

References

Methodological & Application

SAMS Peptide Radioactive Kinase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a metabolic master switch.[1] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy balance.[2] The SAMS peptide, a synthetic peptide derived from the phosphorylation site of acetyl-CoA carboxylase (ACC), is a highly specific and efficient substrate for AMPK.[1][3] The sequence of the this compound is HMRSAMSGLHLVKRR.[2][3][4] This makes it an invaluable tool for studying AMPK activity.[3] The radioactive kinase assay using the this compound provides a sensitive and reliable method to quantify AMPK activity, which is instrumental in basic research and for screening potential therapeutic modulators of AMPK.[3][5]

This document provides detailed application notes and protocols for performing the this compound radioactive kinase assay.

Principle of the Assay

The this compound radioactive kinase assay is a radiometric method that measures the transfer of a radiolabeled phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the this compound, catalyzed by AMPK.[2][5][6] The most commonly used radiolabeled ATP is [γ-³²P]ATP or [γ-³³P]ATP, where the terminal phosphate is radioactive.[2][7]

The reaction is as follows:

AMPK + this compound + [γ-³²P]ATP → [³²P]Phospho-SAMS Peptide + ADP

The reaction is initiated by the addition of the radiolabeled ATP and is allowed to proceed for a defined period. Subsequently, the reaction is terminated, and the radiolabeled phospho-SAMS peptide is separated from the unreacted [γ-³²P]ATP. This separation is typically achieved by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the positively charged this compound.[1][2] Unincorporated [γ-³²P]ATP is then washed away. The amount of radioactivity incorporated into the this compound, which is directly proportional to the AMPK activity, is quantified using a scintillation counter or a phosphorimager.[1][2][5]

Applications

  • Determination of AMPK activity: Directly measure the enzymatic activity of purified or immunoprecipitated AMPK.

  • Enzyme kinetics: Determine kinetic parameters such as Km and Vmax for both the this compound and ATP.

  • Inhibitor screening: Screen compound libraries to identify potential inhibitors or activators of AMPK for drug discovery.

  • Signal transduction studies: Investigate the regulation of AMPK activity by upstream kinases and signaling molecules.

Quantitative Data Summary

The following table summarizes typical quantitative data and reaction conditions for the this compound radioactive kinase assay. These values may require optimization depending on the specific experimental setup, including the source and purity of the enzyme.

ParameterTypical Value/RangeNotes
This compound Concentration 20 - 200 µMThe concentration should ideally be around the Km value for optimal sensitivity. The reported Km for this compound is approximately 15.68 µM to 26.67 µM in some studies.[8]
ATP Concentration 100 - 500 µMShould be close to the Km of AMPK for ATP to ensure the reaction is sensitive to inhibitors. The reported Km for ATP is around 25.27 µM to 26.04 µM.[8]
[γ-³²P]ATP or [γ-³³P]ATP 1 - 10 µCi per reactionThe specific activity of the radiolabeled ATP will influence the signal strength.
AMPK Concentration 10 - 100 mU per assayThe amount of enzyme should be adjusted to ensure the reaction is in the linear range with respect to time and enzyme concentration.[1]
AMP Concentration 200 - 500 µMAMP is an allosteric activator of AMPK and is often included in the reaction buffer to ensure maximal activity.
Incubation Temperature 30 - 37 °C30°C is a commonly used temperature.[1][2]
Incubation Time 10 - 30 minutesThe incubation time should be within the linear range of the kinase reaction to ensure accurate measurement of the initial velocity.[2][9]
Reaction Volume 25 - 50 µLThe final reaction volume can be adjusted based on the experimental format (e.g., microfuge tubes or multi-well plates).[2]

Experimental Protocols

Materials and Reagents
  • This compound: (Sequence: HMRSAMSGLHLVKRR)[2][3][4]

  • Active AMPK enzyme: Recombinant or purified from a biological source.

  • [γ-³²P]ATP or [γ-³³P]ATP: Specific activity of 3000 Ci/mmol is commonly used.[1]

  • Unlabeled ATP

  • Kinase Assay Buffer (5X): 125 mM HEPES, pH 7.4, 62.5 mM MgCl₂, 12.5 mM DTT, 2.5 mM AMP.

  • P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.[1]

  • Wash Buffer: 0.75% or 1% Phosphoric Acid.[1][9]

  • Acetone (B3395972) [1][9]

  • Scintillation Vials

  • Scintillation Cocktail

  • Microcentrifuge tubes or 96-well plates

  • Pipettes and tips

  • Incubator

  • Scintillation counter or Phosphorimager

Step-by-Step Protocol

1. Preparation of Reagents:

  • Kinase Assay Buffer (1X): Dilute the 5X stock to 1X with sterile distilled water.

  • ATP Mix (10X): Prepare a solution containing both unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP in 1X Kinase Assay Buffer. The final concentration of unlabeled ATP in the reaction should be 100-500 µM, and the radioactivity should be 1-10 µCi per reaction.

  • This compound Stock Solution: Dissolve the this compound in sterile distilled water to a stock concentration of 1-10 mM.

  • AMPK Enzyme Dilution: Dilute the active AMPK enzyme in 1X Kinase Assay Buffer to a concentration that will yield a final amount of 10-100 mU per reaction. Keep the enzyme on ice.

2. Kinase Reaction Setup:

  • Set up the reactions in microcentrifuge tubes or a 96-well plate on ice.

  • For each reaction, prepare a master mix containing the 1X Kinase Assay Buffer, this compound, and any inhibitors or activators being tested.

  • Add the diluted AMPK enzyme to the master mix.

  • Include appropriate controls:

    • No enzyme control: To determine the background signal.

    • No substrate control: To ensure the radioactivity is incorporated into the peptide.

    • Positive and negative controls: If screening for modulators.

3. Initiation of the Kinase Reaction:

  • Initiate the reaction by adding the 10X ATP Mix to each tube or well.

  • Mix gently by pipetting.

4. Incubation:

  • Incubate the reactions at 30°C for 15-30 minutes.[2] Ensure the incubation time is within the linear range of the assay.

5. Termination of the Reaction:

  • Stop the reaction by spotting 20-35 µL of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.[1][2]

6. Washing the P81 Papers:

  • Immediately after spotting, drop the P81 papers into a beaker containing at least 150 mL of 0.75% or 1% phosphoric acid.[1][9]

  • Wash the papers three to four times with fresh phosphoric acid for 5-10 minutes each time with gentle agitation.[1][9] This step is crucial to remove the unincorporated radiolabeled ATP.

  • Perform a final wash with acetone for 2-5 minutes to facilitate drying.[1][9]

7. Quantification of Radioactivity:

  • Allow the P81 papers to air dry completely.

  • Place each dried paper square into a scintillation vial.

  • Add 3-5 mL of scintillation cocktail to each vial.[1][9]

  • Measure the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.

8. Data Analysis:

  • Subtract the average CPM from the "no enzyme" control (background) from all other samples.

  • Calculate the specific activity of the AMPK enzyme or the percent inhibition/activation for compound screening.

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant signaling pathway involving AMPK.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_termination 3. Termination & Washing cluster_quantification 4. Quantification prep_buffer Prepare Kinase Assay Buffer setup Set up Reaction Mix (Buffer, SAMS, AMPK) prep_buffer->setup prep_atp Prepare ATP Mix ([γ-³²P]ATP + cold ATP) prep_sams Prepare SAMS Peptide Solution prep_sams->setup prep_ampk Dilute AMPK Enzyme prep_ampk->setup initiate Initiate with ATP Mix setup->initiate incubate Incubate at 30°C initiate->incubate spot Spot Reaction onto P81 Paper incubate->spot wash_acid Wash with Phosphoric Acid spot->wash_acid wash_acetone Wash with Acetone wash_acid->wash_acetone dry Air Dry wash_acetone->dry scintillation Add Scintillation Cocktail dry->scintillation count Measure Radioactivity (Scintillation Counter) scintillation->count analyze Data Analysis count->analyze

Caption: Workflow of the this compound Radioactive Kinase Assay.

ampk_signaling_pathway cluster_upstream Upstream Activators cluster_core AMPK Activation cluster_downstream Downstream Effects amp_atp High AMP/ATP Ratio (Cellular Stress) ampk AMPK amp_atp->ampk Allosteric Activation lkb1 LKB1 lkb1->ampk Phosphorylation (Thr172) camkk2 CaMKK2 camkk2->ampk Phosphorylation (Thr172) catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) ACTIVATED ampk->catabolic anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) INHIBITED ampk->anabolic

Caption: Simplified AMPK Signaling Pathway.

References

Application Notes: Non-Radioactive SAMS Peptide Assay for AMPK Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of cellular energy homeostasis.[1] It is activated during periods of metabolic stress, such as low glucose or hypoxia, which lead to an increased AMP/ATP ratio.[1] As a central regulator of both glucose and lipid metabolism, AMPK has emerged as a significant therapeutic target for conditions like type 2 diabetes, obesity, and cancer.[1][2] The SAMS peptide, a synthetic peptide derived from the sequence of acetyl-CoA carboxylase (ACC), serves as a highly specific and sensitive substrate for AMPK.[3][4] Traditionally, AMPK activity has been measured using radioactive assays involving [γ-³²P]ATP. However, due to safety concerns, waste disposal issues, and the need for high-throughput screening (HTS) compatible methods, non-radioactive assays have become the preferred approach in modern drug discovery and academic research.

These application notes provide an overview and detailed protocols for performing non-radioactive this compound assays to quantify AMPK activity. The described methods are suitable for researchers, scientists, and drug development professionals engaged in screening for AMPK modulators or studying its enzymatic function.

Principle of the Assay

The core principle of the this compound assay involves the enzymatic transfer of a phosphate (B84403) group from ATP to a specific serine residue on the this compound, catalyzed by AMPK. Non-radioactive methods quantify this phosphorylation event through various detection technologies, including luminescence, fluorescence, and antibody-based systems. The intensity of the generated signal is directly proportional to the amount of phosphorylated this compound, and thus to the activity of the AMPK enzyme.

The this compound sequence is HMRSAMSGLHLVKRR.[3] It is designed for high specificity, making it a more selective substrate for AMPK than acetyl-CoA carboxylase itself.[4]

AMPK Signaling Pathway

The activity of AMPK is tightly regulated by upstream kinases and cellular energy levels. The following diagram illustrates the canonical AMPK signaling pathway.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects AMP_ATP High AMP/ATP Ratio AMPK AMPK (Inactive) AMP_ATP->AMPK Allosteric Activation AMPK_active AMPK (Active, p-Thr172) LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation (Thr172) Calcium Increased Intracellular Ca2+ Calcium->CaMKK2 Fatty_Acid_Ox Fatty Acid Oxidation (e.g., ACC inhibition) AMPK_active->Fatty_Acid_Ox Activates Autophagy Autophagy AMPK_active->Autophagy Activates Gluconeogenesis Gluconeogenesis AMPK_active->Gluconeogenesis Inhibits Protein_Synth Protein Synthesis (e.g., mTORC1 inhibition) AMPK_active->Protein_Synth Inhibits Lipid_Synth Lipid Synthesis AMPK_active->Lipid_Synth Inhibits

Caption: A diagram of the AMPK signaling pathway.

Experimental Workflow Overview

The general workflow for a non-radioactive this compound assay is consistent across different detection platforms, involving preparation, reaction, and detection stages.

Experimental_Workflow Prep 1. Reagent Preparation (Buffer, ATP, this compound, AMPK) Setup 2. Reaction Setup (Combine reagents, enzyme, and test compounds in a microplate) Prep->Setup Incubate 3. Kinase Reaction Incubation (e.g., 30-60 min at 30°C) Setup->Incubate Detect 4. Signal Detection (Add detection reagents to stop reaction and generate signal) Incubate->Detect Analyze 5. Data Analysis (Measure Luminescence/Fluorescence and calculate activity) Detect->Analyze

Caption: General experimental workflow for a non-radioactive AMPK assay.

Data Presentation

Table 1: this compound Properties

PropertyDescriptionReference
Sequence H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH[3][5]
Molecular Weight ~1779.15 g/mol [3]
CAS Number 125911-68-4[3][4]
Solubility Soluble in water (e.g., to 1 mg/mL) and PBS (pH 7.2)[3][4]
Storage Store lyophilized peptide desiccated at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.[3]

Table 2: Typical Reagent Concentrations for AMPK Kinase Assays

ReagentTypical Final ConcentrationNotesReference
This compound 20 - 200 µMHigher concentrations may be needed depending on the Kₘ of the specific AMPK isoform.[6][7]
ATP 35 - 120 µMConcentration is often near the Kₘ for ATP to sensitively detect inhibitors.[6]
AMPK Enzyme 0.4 - 9.0 nM (Purified)The optimal amount should be determined empirically to ensure the reaction is in the linear range.[6]
AMP (Activator) 80 - 300 µMIncluded in the reaction buffer to ensure the enzyme is in an active state.[6][7]
MgCl₂ 5 - 12 mMEssential cofactor for kinase activity.[8][9]

Table 3: Comparison of Non-Radioactive Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.[10]High sensitivity, broad dynamic range, resistant to fluorescence interference.Multi-step "stop-and-read" format, potential for interference from compounds affecting luciferase.
Fluorescence (TR-FRET) A terbium-labeled anti-phospho-SAMS antibody binds to a fluorescein-labeled phosphorylated this compound, bringing the two fluorophores into proximity and allowing for time-resolved fluorescence resonance energy transfer.[11]Homogeneous "mix-and-read" format, high throughput, ratiometric detection minimizes well-to-well variation.Potential for light scattering or fluorescence interference from test compounds.
Fluorescence (Chelation-Enhanced) Utilizes a this compound containing a fluorogenic Sox residue. Upon phosphorylation, the Sox moiety chelates Mg²⁺ with the new phosphate group, causing a significant increase in fluorescence.[11]Homogeneous, direct detection of phosphorylation, avoids use of antibodies.Requires synthesis of a specialized, non-natural peptide; potential for compound interference.

Experimental Protocols

Protocol 1: Luminescence-Based AMPK Activity Assay (ADP-Glo™ Principle)

This protocol describes a method to measure AMPK activity by quantifying the amount of ADP produced during the kinase reaction.[10][12]

A. Materials Required

  • Purified active AMPK enzyme

  • This compound

  • ATP (Ultra-Pure)

  • AMP

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

B. Reagent Preparation

  • Kinase Reaction Buffer : Prepare a 2X stock of the reaction buffer containing 80 mM Tris pH 7.5, 40 mM MgCl₂, and 0.2 mg/ml BSA.

  • 2X SAMS/AMP Solution : In the 2X Kinase Reaction Buffer, prepare a solution containing this compound and AMP at twice the final desired concentration (e.g., 400 µM this compound and 400 µM AMP).

  • 2X ATP Solution : Prepare ATP at twice the final desired concentration (e.g., 200 µM) in nuclease-free water.

  • Enzyme Solution : Dilute the AMPK enzyme stock to the desired working concentration (e.g., 2-10 ng/µL) in 1X Kinase Reaction Buffer just before use.

  • Detection Reagents : Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

C. Assay Procedure

  • Reaction Setup : In a white, opaque 96-well plate, add the following to each well:

    • 12.5 µL of 2X SAMS/AMP Solution.

    • 5 µL of test compound (or vehicle control).

    • 2.5 µL of diluted AMPK enzyme.

  • Initiate Reaction : Start the kinase reaction by adding 5 µL of 2X ATP Solution to each well for a final reaction volume of 25 µL. Mix the plate gently.

  • Incubation : Incubate the plate at 30°C for 60 minutes. The optimal time should be determined to ensure the reaction remains in the linear range.

  • Stop Reaction and Deplete ATP : Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[10] This step terminates the kinase reaction and eliminates any remaining ATP.

  • Convert ADP to ATP and Detect : Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[10]

  • Measure Luminescence : Read the luminescence of each well using a plate-reading luminometer. The signal is proportional to the ADP generated and thus to AMPK activity.

Protocol 2: Time-Resolved FRET (TR-FRET) AMPK Activity Assay

This protocol provides a homogeneous method for measuring AMPK activity using a phospho-specific antibody.[11]

A. Materials Required

  • Purified active AMPK enzyme

  • Fluorescein-labeled this compound (F-SAMS)

  • Terbium-labeled anti-phospho-SAMS antibody (Tb-pSAMS Ab)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Stop/Detection Buffer (Kinase buffer containing EDTA to chelate Mg²⁺ and stop the reaction)

  • Low-volume, black 384-well plates

  • TR-FRET compatible plate reader

B. Reagent Preparation

  • Enzyme/Peptide Mix : Prepare a 2X solution in Kinase Reaction Buffer containing F-SAMS peptide and AMPK enzyme at twice their final desired concentrations.

  • ATP/Compound Mix : Prepare a 2X solution in Kinase Reaction Buffer containing ATP and the test compound (or vehicle) at twice their final concentrations.

  • Detection Mix : Prepare a solution in Stop/Detection Buffer containing the Tb-pSAMS Ab at its final working concentration.

C. Assay Procedure

  • Reaction Setup : Add 5 µL of the Enzyme/Peptide Mix to the wells of a 384-well plate.

  • Initiate Reaction : Add 5 µL of the ATP/Compound Mix to each well to start the reaction (final volume 10 µL). Mix gently.

  • Incubation : Incubate the plate at room temperature or 30°C for 60-90 minutes. Protect from light.

  • Stop and Detect : Add 10 µL of the Detection Mix to each well. Mix gently.

  • Incubation : Incubate for at least 60 minutes at room temperature to allow for antibody binding. Protect from light.

  • Measure TR-FRET : Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor/fluorescein and 490 nm for the donor/terbium). The ratio of the acceptor to donor emission is proportional to the level of this compound phosphorylation.

References

Application Notes: SAMS Peptide ELISA for AMPK Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a central regulator of metabolism.[1][2][3] Its activation in response to low cellular ATP levels triggers catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][2][4][5] Due to its key role in metabolic regulation, AMPK is a significant therapeutic target for diseases such as type II diabetes, obesity, and cancer.[1][2] The SAMS peptide, derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), is a highly specific and efficient substrate for AMPK, making it ideal for in vitro kinase assays.[6] This document outlines a non-radioactive, ELISA-based protocol for measuring AMPK activity using the this compound, offering a sensitive and high-throughput alternative to traditional radioactive methods.[7][8][9]

Assay Principle

The this compound ELISA is an in vitro assay that quantifies the kinase activity of AMPK. The assay is based on the ability of AMPK to phosphorylate the this compound in the presence of ATP. The resulting phosphorylated this compound is then immobilized on an amino-binding microplate. A primary antibody, specific to the phosphorylated serine residue within the this compound sequence (equivalent to phospho-ACC Ser79), is used to detect the phosphorylated peptide. A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate are then used for detection. The intensity of the color produced is directly proportional to the amount of phosphorylated this compound, and thus to the AMPK activity.[7]

Quantitative Data Summary

The following tables summarize key quantitative data derived from this compound-based AMPK activity assays.

Table 1: Kinetic Parameters of Recombinant AMPK

ParameterValueReference
Specific Activity of AMPK α1β1γ1~0.21 pmol/ng/min[7][10]
Km for ATP~25.27 µM[8]
Km for this compound~15.68 µM[8]

Table 2: Representative Standard Curve Data for Phospho-SAMS Peptide

This table provides an example of the data used to generate a standard curve for quantifying the amount of phosphorylated this compound. The optical density (OD) is measured at 450 nm.

Phospho-SAMS Peptide (pmol/reaction)OD 450 nm (Corrected)
00
21.34~0.04
42.69~0.08
106.72~0.23
213.43~0.48
426.86~0.97

Note: Data are representative and should be generated for each individual experiment.[7][11][12]

Experimental Protocols

Materials and Reagents

  • Recombinant active AMPK (e.g., α1β1γ1 complex)

  • This compound (Sequence: HMRSAMSGLHLVKRR)[6][7][12]

  • Phospho-SAMS Peptide (for standard curve)

  • Adenosine 5'-triphosphate (ATP)

  • Adenosine 5'-monophosphate (AMP) (optional, for allosteric activation)

  • Nunc Immobilizer Amino Microplates

  • Anti-phospho-Acetyl-CoA Carboxylase (Ser79) antibody

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 0.16 M Sulfuric Acid)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)

  • Wash Buffer (e.g., PBST: 1X PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Antibody Dilution Buffer (e.g., 3% BSA in PBST)

Detailed Step-by-Step Protocol

Part 1: AMPK Kinase Reaction

  • Prepare Kinase Reaction Mix: In a PCR tube, prepare the kinase reaction mix. For a 20 µL reaction, combine the following:

    • 4 µL of 5x Kinase Buffer

    • Recombinant AMPK (e.g., 20 ng)

    • This compound (e.g., to a final concentration of 112 µM)

    • AMP (optional, e.g., to a final concentration of 50 µM)

    • Nuclease-free water to bring the volume to 18 µL.

  • Initiate the Reaction: Add 2 µL of ATP (to a final concentration of 500 µM) to each reaction tube to start the kinase reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-40 minutes). The reaction time should be within the linear range of the assay.[11]

  • Stop the Reaction: Terminate the reaction by adding 20 µL of 50 mM EDTA.

Part 2: ELISA Detection

  • Peptide Immobilization: Add 40 µL of the stopped kinase reaction mixture to each well of a Nunc Immobilizer Amino microplate. Incubate for 2 hours at room temperature with gentle agitation to allow for covalent coupling of the this compound to the plate surface.

  • Washing: Discard the contents of the wells and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Discard the blocking buffer and wash the plate three times with Wash Buffer. Add 100 µL of the anti-phospho-ACC (Ser79) antibody, diluted in Antibody Dilution Buffer (e.g., 1:200), to each well. Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Discard the primary antibody solution and wash the plate six times with Wash Buffer. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Antibody Dilution Buffer (e.g., 1:5000), to each well. Incubate for 1 hour at room temperature.

  • Color Development: Discard the secondary antibody solution and wash the plate six times with Wash Buffer. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color has developed.

  • Stop Reaction and Read Plate: Stop the color development by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader. A background correction reading at 650 nm can also be taken.[9]

Data Analysis

  • Background Correction: Subtract the OD at 650 nm from the OD at 450 nm for each well.

  • Standard Curve: Generate a standard curve by plotting the corrected OD 450 nm values against the known concentrations of the phospho-SAMS peptide standards.

  • Quantification of Phosphorylated this compound: Use the linear regression equation from the standard curve to determine the amount of phosphorylated this compound in each experimental sample from their corrected OD 450 nm values.

  • Calculate AMPK Activity: Express AMPK activity as the amount of phosphate (B84403) incorporated into the this compound per unit of enzyme per unit of time (e.g., pmol/ng/min).

Visualizations

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream_catabolic Catabolic Activation (ATP Production) cluster_downstream_anabolic Anabolic Inhibition (ATP Consumption) Stress Stress LKB1 LKB1 AMPK AMPK (αβγ) LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation (Thr172) AMP_ADP AMP/ADP AMP_ADP->LKB1 AMP_ADP->AMPK Allosteric Activation ATP ATP ATP->AMP_ADP Ca2 Ca²⁺ Ca2->CaMKK2 pAMPK Active pAMPK (Thr172) Glycolysis Glycolysis pAMPK->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation Autophagy Autophagy pAMPK->Autophagy GLUT4_translocation GLUT4 Translocation pAMPK->GLUT4_translocation mTORC1 mTORC1 pAMPK->mTORC1 Lipid_Synthesis Lipid Synthesis pAMPK->Lipid_Synthesis Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis

Caption: AMPK Signaling Pathway.

SAMS_Peptide_ELISA_Workflow Kinase_Reaction 1. Kinase Reaction: AMPK + this compound + ATP Stop_Reaction 2. Stop Reaction (add EDTA) Kinase_Reaction->Stop_Reaction Immobilization 3. Immobilize Peptide on Amino Plate Stop_Reaction->Immobilization Wash1 Wash Immobilization->Wash1 Blocking 4. Block Plate (BSA) Wash1->Blocking Wash2 Wash Blocking->Wash2 Primary_Ab 5. Add Primary Antibody (Anti-phospho-SAMS) Wash2->Primary_Ab Wash3 Wash Primary_Ab->Wash3 Secondary_Ab 6. Add HRP-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate 7. Add TMB Substrate Wash4->Substrate Stop_and_Read 8. Stop Reaction & Read Absorbance at 450 nm Substrate->Stop_and_Read End End Stop_and_Read->End

Caption: this compound ELISA Workflow.

References

Application Notes and Protocols: SAMS Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAMS (HMRSAMSGLHLVKRR) peptide is a synthetic peptide that serves as a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK).[1][2] Derived from the sequence around Ser79 of rat acetyl-CoA carboxylase, the SAMS peptide has been optimized for AMPK activity assays by replacing the serine at residue 77 with an alanine (B10760859) to eliminate phosphorylation by cyclic-AMP-dependent protein kinase.[3] This modification, along with the addition of two arginine residues at the C-terminus to enhance binding to phosphocellulose paper, makes it an invaluable tool for studying AMPK signaling pathways and for high-throughput screening of AMPK inhibitors and activators.[3]

AMPK is a crucial sensor of cellular energy status, playing a key role in regulating metabolic pathways.[1][3] Its activation in response to low ATP levels triggers a cascade of events aimed at restoring energy homeostasis. These application notes provide detailed protocols for the preparation of this compound stock solutions and its use in AMPK activity assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound.

Table 1: this compound Properties

PropertyValueReference
Amino Acid SequenceH-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH[4]
Molecular Weight~1779.15 g/mol
Chemical FormulaC74H131N29O18S2[4]
Purity>80% to >95% (vendor specific)[3][4]
AppearanceLyophilized powder[4]

Table 2: Stock Solution and Assay Concentrations

ParameterRecommended Concentration/ValueReference
Stock Solution Preparation
Solubility in WaterUp to 1 mg/mL
Recommended Stock Concentration~80 µM[3]
~562 µM (as supplied by some vendors)[3]
Kinase Assay
Final this compound Concentration~20 µM[3]
Final AMPK Concentration10-100 mU/assay[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for use in AMPK kinase assays.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Appropriate buffer (e.g., AMPK Reaction Buffer: 20 mM HEPES-NaOH, pH 7.0, 0.4 mM dithiothreitol, 0.01% Brij-35, 300 µM AMP)[3]

  • Microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the tube.[3]

  • Reconstitution: Based on the amount of peptide provided by the manufacturer and the desired stock concentration (e.g., ~80 µM or 1 mg/mL), calculate the required volume of solvent.

  • Dissolution: Carefully add the calculated volume of sterile water or AMPK Reaction Buffer to the vial. To aid dissolution, gently vortex the tube or sonicate briefly.[5] Ensure the peptide is completely dissolved, resulting in a clear solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[3][6] The lyophilized peptide is stable for up to 2 years at -20°C from the time of shipment.[3]

Protocol 2: In Vitro AMPK Kinase Assay using this compound

This protocol outlines a radiometric assay to measure AMPK activity using [γ-³²P]ATP and the this compound substrate.

Materials:

  • This compound stock solution (from Protocol 1)

  • Active AMPK enzyme

  • AMPK Reaction Buffer[3]

  • [γ-³²P]ATP

  • Unlabeled ATP

  • 75 mM Magnesium Chloride

  • P81 phosphocellulose paper squares (2 cm x 2 cm)

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation vials and scintillation cocktail

  • Shaking incubator

  • Scintillation counter

Procedure:

  • Prepare [³²P]ATP Mixture: Dilute [γ-³²P]ATP with 75 mM magnesium chloride and 500 µM unlabeled ATP to a final concentration of 1 µCi/µl.[3]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • 10 µl of AMPK Reaction Buffer[3]

    • 10 µl of SAMS substrate peptide (~20 µM final concentration)[3]

    • 10 µl of diluted AMPK enzyme (10-100 mU/assay)[3]

    • For control samples, add buffer instead of the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding 10 µl of the [³²P]ATP mixture.

  • Incubation: Incubate the reaction tubes for 15 minutes at 30°C in a shaking incubator.[3]

  • Stop Reaction: Terminate the reaction by spotting 35 µl of the reaction mixture onto the center of a P81 phosphocellulose paper square.[3]

  • Washing: To remove unincorporated [γ-³²P]ATP, wash the P81 paper squares three times with 0.75% phosphoric acid, followed by one wash with acetone.[3]

  • Scintillation Counting: Transfer the dried P81 paper squares to scintillation vials, add 5 ml of scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Compare the counts per minute (CPM) of the enzyme-containing samples to the CPM of the control samples (no enzyme) to determine the kinase activity.

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway AMP_ATP High AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK LKB1 LKB1 LKB1->AMPK CaMKK2 CaMKKβ CaMKK2->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC SREBP1c SREBP-1c AMPK->SREBP1c mTORC1 mTORC1 AMPK->mTORC1 ULK1 ULK1 AMPK->ULK1 PFKFB2 PFKFB2 AMPK->PFKFB2 GLUT4 GLUT4 Translocation AMPK->GLUT4 Lipid_Synth Lipid Synthesis ACC->Lipid_Synth Cholesterol_Synth Cholesterol Synthesis SREBP1c->Cholesterol_Synth Autophagy Autophagy ULK1->Autophagy Glycolysis Glycolysis PFKFB2->Glycolysis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Stock_Solution_Workflow start Start: Lyophilized this compound centrifuge Centrifuge vial start->centrifuge reconstitute Reconstitute in sterile water or buffer centrifuge->reconstitute dissolve Vortex/Sonicate to dissolve reconstitute->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: this compound Stock Solution store->end SAMS_Assay_Logic AMPK Active AMPK Reaction Kinase Reaction AMPK->Reaction SAMS This compound (Substrate) SAMS->Reaction ATP [γ-³²P]ATP ATP->Reaction pSAMS Phosphorylated SAMS (³²P-labeled) Reaction->pSAMS Measurement Measure Radioactivity pSAMS->Measurement

References

Optimal Concentration of SAMS Peptide for Kinase Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAMS peptide, a synthetic peptide derived from the sequence surrounding Ser79 of acetyl-CoA carboxylase (ACC), is a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK).[1][2][3] Its specificity arises from the substitution of a serine residue, a potential phosphorylation site for other kinases, with an alanine.[1][4] This makes the this compound an invaluable tool for accurately measuring AMPK activity in various research and drug discovery applications.[2][5] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in kinase assays.

Determining the Optimal this compound Concentration

The optimal substrate concentration in a kinase assay is critical for obtaining accurate and reproducible data. For routine assays and high-throughput screening (HTS), a this compound concentration around its Michaelis-Menten constant (K_m) is generally recommended. The K_m represents the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max). Using a concentration near the K_m provides a good balance between a strong assay signal and sensitivity to inhibitors.

Kinetic studies have determined the K_m of this compound for AMPK to be in the range of 15 µM to 27 µM .[1] One study using an ELISA-based assay reported a K_m of 15.68 µM , while another study using a radioactive method determined the K_m to be 26.67 µM .[1] Therefore, a concentration range of 15-30 µM is a suitable starting point for most applications. For inhibitor screening, using a this compound concentration at or near the K_m is crucial for generating comparable IC₅₀ values.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in AMPK kinase assays.

ParameterValueReference
This compound SequenceHMRSAMSGLHLVKRR[3]
Molecular Weight~1779 g/mol [3]
K_m for AMPK15.68 µM[1]
K_m for AMPK26.67 µM[1]
Recommended Assay Concentration15-30 µM[1]
Typical Assay Concentration~20 µM[3]

Signaling Pathway

The this compound is a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK phosphorylates a multitude of downstream targets, including the this compound in an in vitro assay, to restore energy balance.

AMPK_Pathway cluster_reaction Kinase Reaction AMP_ATP Increased AMP:ATP Ratio AMP_ATP->AMPK Activates pSAMS Phospho-SAMS Peptide AMPK->pSAMS Phosphorylates SAMS This compound ATP ATP ADP ADP ATP->ADP

Caption: AMPK Signaling and this compound Phosphorylation.

Experimental Workflow

The general workflow for an AMPK kinase assay using the this compound involves the preparation of reagents, the kinase reaction itself, and subsequent detection of the phosphorylated product. The specific detection method can vary, with common approaches being radiometric assays, luminescence-based assays (e.g., ADP-Glo™), and ELISA.

Kinase_Assay_Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Kinase, SAMS, ATP) Reaction_Setup 2. Reaction Setup (Combine reagents in plate) Reagent_Prep->Reaction_Setup Initiation 3. Initiate Reaction (Add ATP) Reaction_Setup->Initiation Incubation 4. Incubation (e.g., 30°C for 15-60 min) Initiation->Incubation Termination 5. Terminate Reaction (e.g., Add stop solution) Incubation->Termination Detection 6. Signal Detection (Radiometric, Luminescence, etc.) Termination->Detection Data_Analysis 7. Data Analysis Detection->Data_Analysis

Caption: General workflow for an in vitro kinase assay.

Experimental Protocols

Below are detailed protocols for two common types of kinase assays using the this compound.

Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP

This protocol measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP onto the this compound.

Materials:

  • Active AMPK enzyme

  • This compound

  • [γ-³²P]ATP

  • Unlabeled ATP

  • AMPK Reaction Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)[3]

  • 75 mM Magnesium Chloride

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation cocktail and counter

Procedure:

  • Prepare Stock Solutions:

    • This compound Stock (e.g., 80 µM): Dilute the this compound in AMPK Reaction Buffer.[3]

    • AMPK Enzyme: Dilute active AMPK to the desired concentration in AMPK Reaction Buffer.

    • [γ-³²P]ATP/ATP Mixture: Prepare a mixture of [γ-³²P]ATP and unlabeled ATP in 75 mM MgCl₂. The final concentration of unlabeled ATP is typically around 500 µM.[3]

  • Set up the Kinase Reaction (Total volume per assay: 40 µL):

    • In a microcentrifuge tube, add the following in order:

      • 10 µL of AMPK Reaction Buffer[3]

      • 10 µL of this compound solution (final concentration ~20 µM)[3]

      • 10 µL of diluted AMPK enzyme (final amount 10-100 mU)[3]

    • Include a "no enzyme" control for background measurement.

  • Initiate the Reaction:

    • Add 10 µL of the [γ-³²P]ATP/ATP mixture to each tube to start the reaction.[3]

  • Incubation:

    • Incubate the reaction tubes at 30°C for 15 minutes in a shaking incubator.[3]

  • Stop the Reaction and Spot:

    • Spot 35 µL of the reaction mixture onto the center of a 2x2 cm P81 phosphocellulose paper square.[3]

  • Washing:

    • Wash the P81 paper squares three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]

    • Perform one final wash with acetone.[3]

  • Detection:

    • Transfer the dried P81 paper squares to scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the CPM of the "no enzyme" control from the CPM of the enzyme-containing samples to determine the specific kinase activity.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Active AMPK enzyme

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque multi-well plates

Procedure:

  • Prepare Reagents:

    • Prepare the kinase, this compound, and ATP at 2x the final desired concentration in the Kinase Assay Buffer.

  • Set up the Kinase Reaction:

    • In a white multi-well plate, add the reagents in the following order:

      • Kinase Assay Buffer

      • This compound solution

      • Diluted active AMPK enzyme

    • Include a "no enzyme" control.

  • Initiate the Reaction:

    • Add the ATP solution to each well to start the reaction. The final reaction volume is typically 10-25 µL.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the Reaction and Detect ADP:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

  • Develop Luminescent Signal:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence:

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the net luminescence by subtracting the "no enzyme" control signal.

Conclusion

The this compound is a robust and specific substrate for measuring AMPK activity. For optimal results, it is recommended to use a this compound concentration within its K_m range of 15-30 µM. The detailed protocols provided for both radiometric and luminescence-based assays offer reliable methods for quantifying AMPK activity in various research and drug discovery settings. Proper optimization of assay conditions, including substrate concentration, is paramount for generating high-quality, reproducible data.

References

SAMS Peptide Kinase Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAMS peptide is a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][2][3] Derived from the sequence surrounding Ser79 on rat acetyl-CoA carboxylase, the this compound provides a reliable method for assaying AMPK activity.[4] Its rapid phosphorylation by AMPK makes it an ideal tool for researchers studying AMPK signaling pathways and for professionals in drug development screening for AMPK modulators.[1][2][5][6] This document provides detailed application notes and protocols for utilizing the this compound in kinase assays.

Core Principles

The this compound assay is based on the transfer of a phosphate (B84403) group from ATP to the serine residue within the this compound sequence (HMRSAMSGLHLVKRR) by AMPK.[1] The amount of phosphorylated this compound is then quantified, typically through the detection of incorporated radiolabeled phosphate ([³²P] or [³³P]) or by using non-radioactive methods such as luminescence-based ADP detection or ELISA-based approaches.[4][7][8] The measured kinase activity is directly proportional to the amount of phosphorylated substrate.

Application Notes

  • Substrate Specificity: The this compound is highly specific for AMPK and is not significantly phosphorylated by many other protein kinases, ensuring a low background signal and high accuracy in AMPK activity measurements.[3]

  • Assay Versatility: The this compound can be used in various assay formats, including radioactive assays using phosphocellulose paper binding and non-radioactive assays like ADP-Glo™ luminescence assays or ELISA.[4][7][8]

  • Buffer Composition: The composition of the kinase assay buffer is critical for optimal AMPK activity. Key components include a buffering agent to maintain pH, a magnesium salt as a co-factor for ATP, a reducing agent to maintain enzyme integrity, and ATP as the phosphate donor. Commercial kinase buffers are available, or researchers can prepare their own based on established formulations.[9][10][11][12]

  • AMP Dependence: AMPK is allosterically activated by AMP. Therefore, the inclusion of AMP in the reaction buffer is often necessary to achieve maximal enzyme activity.[4]

This compound Assay Buffer Composition

The following table summarizes various reported compositions for this compound kinase assay buffers. Researchers should optimize the buffer composition based on their specific experimental conditions and enzyme source.

ComponentConcentration RangePurposeReferences
Buffering Agent
HEPES20 - 50 mM, pH 7.0 - 7.5Maintains a stable pH for the enzymatic reaction.[4][13][14]
MOPS25 mM, pH 7.2An alternative buffering agent to HEPES.[7][15]
Tris-HCl25 - 40 mM, pH 7.4 - 7.5A common buffering agent in kinase assays.[8][11]
Divalent Cations
Magnesium Chloride (MgCl₂)5 - 25 mMEssential cofactor for ATP binding to the kinase.[7][11][13][16]
Magnesium Acetate50 mM (in 5X stock)An alternative magnesium salt.[12]
Reducing Agents
Dithiothreitol (DTT)0.25 - 2 mMPrevents oxidation of cysteine residues in the enzyme.[4][7][11][15]
β-mercaptoethanol0.1%An alternative reducing agent.[14]
Phosphatase Inhibitors
β-glycerol-phosphate5 - 12.5 mMInhibits serine/threonine phosphatases that could dephosphorylate the this compound.[7][11]
Sodium Orthovanadate (Na₃VO₄)0.1 mMA general tyrosine phosphatase inhibitor, sometimes included in serine/threonine kinase assays.[11]
Chelating Agents
EGTA1 - 5 mMChelates calcium ions, which can activate calcium-dependent kinases and proteases.[7][15][16]
EDTA0.1 - 5 mMA general metal ion chelator.[7][14][15]
Other Components
ATP100 - 500 µMThe phosphate donor for the kinase reaction.[4][8]
AMP0.2 - 0.3 mMAllosteric activator of AMPK.[4][13]
This compound20 - 200 µMThe substrate for AMPK.[4][8]
Bovine Serum Albumin (BSA)0.1 mg/mlStabilizes the enzyme and prevents non-specific binding to reaction tubes.[14]
Brij-350.01%A non-ionic detergent used to prevent protein aggregation.[4][16]

Experimental Protocols

Protocol 1: Radiometric Kinase Assay using [γ-³²P]-ATP

This protocol is a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into the this compound.[4][7]

Materials:

  • Active AMPK enzyme

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[7]

  • [γ-³²P]-ATP

  • 10 mM ATP stock solution

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Acetone

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the this compound substrate.

  • Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix. To start the reaction, add the [γ-³²P]-ATP Assay Cocktail (a mix of unlabeled ATP and [γ-³²P]-ATP). The final reaction volume is typically 25 µL.[7]

  • Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. The incubation time should be within the linear range of the kinase reaction.[7]

  • Stop the reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.[7]

  • Washing: Wash the P81 paper strips three times for 10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ-³²P]-ATP.[7] Perform a final wash with acetone.[4]

  • Quantification: Allow the paper strips to dry, then place them in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Active AMPK enzyme

  • This compound

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT; 100µM AMP)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

Procedure:

  • Set up the kinase reaction: In a white multi-well plate, add the Kinase Assay Buffer, this compound substrate, and the test compound (e.g., inhibitor or vehicle control).

  • Initiate the reaction: Add active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 µL.[7]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[7]

  • Terminate the kinase reaction and deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix and incubate at room temperature for 40 minutes.[7]

  • Detect ADP: Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Measure luminescence: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.

Visualizations

AMPK Signaling Pathway

AMPK_Signaling_Pathway Cellular_Stress Cellular Stress (e.g., low glucose, hypoxia) AMP_ATP_Ratio Increased AMP/ATP Ratio Cellular_Stress->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Phospho_SAMS Phosphorylated this compound (Product) AMPK->Phospho_SAMS Phosphorylates SAMS_Peptide This compound (Substrate) SAMS_Peptide->Phospho_SAMS ATP ATP ADP ADP ATP:e->ADP:w

Caption: Simplified AMPK signaling leading to this compound phosphorylation.

Experimental Workflow for Radiometric this compound Assay

SAMS_Assay_Workflow Start Start Prepare_Master_Mix 1. Prepare Master Mix (Buffer, AMPK, this compound) Start->Prepare_Master_Mix Initiate_Reaction 2. Initiate Reaction (Add [γ-³²P]-ATP) Prepare_Master_Mix->Initiate_Reaction Incubate 3. Incubate (30°C, 15-30 min) Initiate_Reaction->Incubate Spot_on_Paper 4. Spot Reaction Mix (on P81 Paper) Incubate->Spot_on_Paper Wash_Paper 5. Wash Paper (3x Phosphoric Acid, 1x Acetone) Spot_on_Paper->Wash_Paper Dry_and_Count 6. Dry and Count (Scintillation Counter) Wash_Paper->Dry_and_Count End End Dry_and_Count->End

Caption: Step-by-step workflow for a radiometric this compound assay.

References

Application Notes: High-Throughput Screening for AMPK Modulators Using SAMS Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1] The identification of potent and specific AMPK modulators is a primary objective in drug discovery.[1] High-throughput screening (HTS) offers an efficient method for interrogating large compound libraries to discover novel AMPK activators or inhibitors.[1]

The SAMS peptide is a highly specific and sensitive substrate for AMPK, designed for use in kinase assays.[2] Its sequence, HMRSAMSGLHLVKRR, is derived from the site on acetyl-CoA carboxylase exclusively phosphorylated by AMPK.[2][3] A key modification, the replacement of a serine with an alanine, eliminates a potential phosphorylation site for protein kinase A (PKA), thereby increasing the substrate's specificity for AMPK.[2] This specificity makes the this compound an ideal tool for HTS campaigns aimed at identifying direct modulators of AMPK activity.

These application notes provide a framework for utilizing the this compound in HTS assays to screen for novel AMPK activators and inhibitors.

AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Upstream kinases, such as LKB1 and CaMKK2, phosphorylate a critical threonine residue (Thr172) on the α subunit, leading to AMPK activation.[4] Once activated, AMPK phosphorylates a multitude of downstream targets to shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[4] This includes the inhibition of lipid synthesis through the phosphorylation of acetyl-CoA carboxylase (ACC) and the stimulation of glucose uptake and fatty acid oxidation.[1][4]

AMPK_Signaling_Pathway Upstream Upstream Activators (High AMP/ATP, LKB1, CaMKK2) AMPK AMPK (αβγ heterotrimer) Upstream->AMPK p-Thr172 ACC Acetyl-CoA Carboxylase (ACC) (Lipid Synthesis) AMPK->ACC Phosphorylation (Inhibition) mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 Inhibition ULK1 ULK1 (Autophagy) AMPK->ULK1 Activation Glycolysis Glycolysis AMPK->Glycolysis Activation Glucose_Uptake Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Stimulation

Figure 1: Simplified AMPK signaling cascade.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to HTS assays for AMPK modulators. These values are representative and may vary depending on the specific assay conditions and reagents used.

Parameter Value Assay Method Significance in HTS
This compound Km for AMPK ~10-50 µMRadiometric Kinase AssayConcentration of this compound should be at or near Km for optimal sensitivity to inhibitors.
ATP Km for AMPK ~5-15 µMRadiometric Kinase AssayATP concentration should be near Km to effectively screen for ATP-competitive inhibitors.
Z'-factor > 0.5Fluorescence-based HTSA measure of assay quality and robustness; a value > 0.5 indicates a reliable assay for HTS.[5]
Staurosporine IC50 ~2.18 nMTranscreener® ADP² AssayPotency of a known non-specific kinase inhibitor, useful as a control for inhibition assays.[6]
Compound Confirmation Rate ~60%Fluorescence-based HTSPercentage of initial hits that are confirmed upon re-testing, indicating the reliability of the primary screen.[5]

Experimental Protocols

Two primary methods for assessing AMPK kinase activity using the this compound in an HTS format are the radiometric assay and the luminescence-based ADP-Glo™ assay.

Protocol 1: Radiometric Kinase Assay using [γ-33P]-ATP

This protocol measures the incorporation of a radiolabeled phosphate (B84403) from [γ-33P]-ATP onto the this compound.[4]

Materials:

  • Active AMPK enzyme (human, recombinant)

  • This compound substrate (HMRSAMSGLHLVKRR)[4]

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[4]

  • Test compounds dissolved in DMSO

  • [γ-33P]-ATP

  • Unlabeled ATP stock solution

  • P81 phosphocellulose filter plates (384-well)

  • 1% Phosphoric acid

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor like Staurosporine for positive control) into a 384-well assay plate.

  • Enzyme/Substrate Preparation: Prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and this compound substrate.

  • Reaction Initiation: Add the enzyme/substrate master mix to the compound plate. To start the kinase reaction, add an ATP cocktail containing a mix of unlabeled ATP and [γ-33P]-ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to remain within the linear range of the kinase reaction.

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto a P81 phosphocellulose filter plate. The peptide will bind to the paper, while unincorporated ATP will not.

  • Washing: Wash the P81 plate three times with 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.[4]

  • Signal Detection: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

Protocol 2: Luminescence-based Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[4]

Materials:

  • Active AMPK enzyme (human, recombinant)

  • This compound substrate

  • Kinase Assay Buffer

  • Test compounds dissolved in DMSO

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense test compounds and controls into a white, opaque 384-well plate.

  • Kinase Reaction Setup: Add the Kinase Assay Buffer, this compound substrate, and active AMPK enzyme to each well.

  • Reaction Initiation: Start the reaction by adding ATP to each well. The final reaction volume is typically 5-25 µL.[4]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[4]

  • ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This terminates the kinase reaction and depletes the remaining ATP. Mix and incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and produces a luminescent signal. Mix and incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.[1] A decrease in signal indicates inhibition of AMPK activity, while an increase suggests activation.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Compound Library Plating (384-well) Dispense Dispense Master Mix Compound->Dispense Reagent Prepare Master Mix (AMPK, this compound, Buffer) Reagent->Dispense Initiate Initiate with ATP ([γ-33P]-ATP or cold ATP) Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Wash Wash (Radiometric) or Add Detection Reagent (Luminescence) Terminate->Wash Read Read Plate (Scintillation or Luminescence) Wash->Read

References

Application Notes: SAMS Peptide for Immunoprecipitated AMPK Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1][2][3] It is activated in response to cellular stresses that deplete ATP levels, such as low glucose, hypoxia, and ischemia.[1][4] Once activated, AMPK orchestrates a metabolic switch, promoting ATP-producing catabolic pathways (like fatty acid oxidation and glycolysis) while inhibiting ATP-consuming anabolic processes (such as protein and lipid synthesis).[1][4] This central role in metabolism makes AMPK a significant therapeutic target for diseases like type II diabetes, obesity, and cancer.[1][4]

The SAMS peptide is a highly specific and sensitive substrate designed for assaying AMPK activity.[5] Based on the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK, the this compound sequence has been optimized for specificity.[6][7] This makes it an invaluable tool for quantifying the enzymatic activity of AMPK, particularly after its isolation from complex cellular mixtures via immunoprecipitation.

This compound Specifications

The this compound is a synthetic peptide that provides a convenient and robust method for measuring AMPK activity in vitro.

ParameterDescription
Full Sequence HMRSAMSGLHLVKRR
Molecular Weight 1779.15 g/mol
Formula C₇₄H₁₃₁N₂₉O₁₈S₂
Purity ≥95%
Solubility Soluble to 1 mg/ml in water.
Storage Desiccate at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.

AMPK Signaling Pathway

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is a multi-step process initiated by an increase in the cellular AMP/ATP or ADP/ATP ratios. Upstream kinases, primarily LKB1 and CaMKK2, then phosphorylate a critical threonine residue (Thr172) on the α subunit, leading to full enzymatic activation.[1][2] Activated AMPK then phosphorylates a host of downstream targets to restore cellular energy balance.

AMPK_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Effects Stress Cellular Stress (Low Glucose, Hypoxia) AMP_ATP Increased AMP/ATP Ratio Stress->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 Ca_Influx Increased Intracellular Ca2+ CaMKK2 CaMKK2 Ca_Influx->CaMKK2 AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates CaMKK2->AMPK Phosphorylates pAMPK p-AMPK (Thr172) (Active) Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolic Activates Anabolic Anabolic Pathways (e.g., Lipid & Protein Synthesis) pAMPK->Anabolic Inhibits Autophagy Autophagy pAMPK->Autophagy Activates Glucose_Uptake Glucose Uptake (GLUT4 Translocation) pAMPK->Glucose_Uptake Promotes

Figure 1. Simplified AMPK signaling pathway showing key upstream activators and downstream effects.

Experimental Workflow: Immunoprecipitated AMPK Assay

The overall process involves isolating AMPK from a cellular lysate using specific antibodies, followed by an in vitro kinase assay where the captured enzyme phosphorylates the this compound using radiolabeled ATP. The amount of incorporated radioactivity is then quantified to determine AMPK activity.

a_graph A 1. Cell Lysis & Protein Extraction B 2. Immunoprecipitation (IP) with anti-AMPK antibody A->B C 3. Kinase Reaction (IP beads + this compound + [γ-32P]ATP) B->C D 4. Spot Reaction Mix onto P81 Phosphocellulose Paper C->D E 5. Wash Paper to remove unincorporated [γ-32P]ATP D->E F 6. Scintillation Counting to quantify incorporated 32P E->F G 7. Data Analysis (Calculate AMPK Activity) F->G

Figure 2. Experimental workflow for the immunoprecipitated AMPK kinase assay using this compound.

Detailed Experimental Protocols

Protocol 1: Cell Lysis and AMPK Immunoprecipitation

This protocol describes the preparation of cell lysates and the subsequent isolation of AMPK using immunoprecipitation.

Materials and Reagents:

ReagentSupplier/Cat. No.Storage
AMPK Lysis Buffer(See recipe below)4°C
Protein G Agarose (B213101) BeadsAmersham Biosciences4°C
AMPKα1 and AMPKα2 antibodies(User-defined)4°C
PBS (Phosphate-Buffered Saline)(Standard lab supply)Room Temp
Protease & Phosphatase Inhibitor Cocktails(Standard lab supply)-20°C

AMPK Lysis Buffer Recipe:

  • 50 mM Tris-HCl, pH 7.4

  • 50 mM NaF

  • 5 mM Sodium Pyrophosphate

  • 1 mM EDTA

  • 10% (v/v) Glycerol

  • 1% (v/v) Triton X-100

  • 1 mM DTT (add fresh)

  • 1 mM Benzamidine (add fresh)

  • 1 mM PMSF (add fresh)

  • Protease/Phosphatase Inhibitor Cocktail (add fresh)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency and apply experimental treatments.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold AMPK Lysis Buffer. Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).

  • Immunoprecipitation:

    • For each sample, use approximately 200-500 µg of total protein lysate. Adjust the volume with lysis buffer to ensure all samples have the same final volume.

    • Add 2.5 µg each of AMPKα1 and AMPKα2 antibodies to the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30 µL of a 50% slurry of Protein G agarose beads to each sample.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the beads three times with AMPK Lysis Buffer and twice with a wash buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). After the final wash, aspirate all residual buffer. The beads are now ready for the kinase assay.

Protocol 2: Radiometric AMPK Kinase Assay with this compound

This protocol details the kinase activity assay using the immunoprecipitated AMPK and [γ-³²P]ATP.[7][8][9]

Materials and Reagents:

ReagentStock ConcentrationFinal Assay Concentration
This compound~80-200 µM~20-200 µM
[γ-³²P]ATP10 mCi/mL~0.1 µCi/µL
Unlabeled ATP500 µM - 10 mM100-200 µM
MgCl₂75 mM - 1 M5 mM
AMP300 µM - 1 mM100-200 µM
Kinase Reaction Buffer(See recipe below)1X
P81 Phosphocellulose PaperWhatman / GE HealthcareN/A
0.75% or 1% Phosphoric Acid(Standard lab supply)N/A
Acetone (B3395972)(Standard lab supply)N/A
Scintillation Cocktail(Standard lab supply)N/A

Kinase Reaction Buffer (5X) Recipe:

  • 200 mM HEPES-NaOH, pH 7.0

  • 400 mM NaCl

  • 40% Glycerol

  • 4 mM DTT (add fresh)

Procedure:

  • Prepare Master Mix: Prepare a master mix containing the required amount of Kinase Reaction Buffer, water, this compound, AMP, MgCl₂, and ATP ([γ-³²P]ATP + unlabeled ATP).

    • Note: The final ATP concentration is typically 100-200 µM, with [γ-³²P]ATP added to achieve sufficient radioactivity for detection.

  • Initiate Kinase Reaction:

    • Resuspend the washed immunoprecipitation beads from Protocol 1 in the master mix. A typical final reaction volume is 25-50 µL.

    • Include a negative control where the this compound is replaced by buffer to measure background phosphorylation.[9]

  • Incubation:

    • Incubate the reaction tubes at 30°C or 37°C for 10-20 minutes in a shaking incubator.[7][8] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Spotting:

    • Terminate the reaction by spotting 20-35 µL of the supernatant onto the center of a 2x2 cm square of P81 phosphocellulose paper.[7][8] Allow the liquid to fully absorb.

  • Washing:

    • Immediately place the P81 papers into a beaker containing at least 150 mL of 0.75% or 1% phosphoric acid.[7]

    • Wash the papers 3-5 times with fresh phosphoric acid for 5-10 minutes each time with gentle agitation. This step removes unincorporated [γ-³²P]ATP.[7]

    • Perform a final wash with acetone for 2-5 minutes to aid in drying.[7]

  • Quantification:

    • Allow the P81 papers to air dry completely.

    • Place each paper in a scintillation vial, add 3-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the CPM from the negative control (no this compound) from the CPM of the experimental samples.

    • The resulting CPM is directly proportional to the activity of the immunoprecipitated AMPK.

Non-Radioactive Alternative Assays

While the radiometric assay is the gold standard for sensitivity, non-radioactive methods are available that offer benefits in terms of safety and waste disposal.[10][11] These include:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]

  • ELISA-Based Assays: These methods use an antibody that specifically recognizes the phosphorylated this compound, allowing for colorimetric or fluorescent detection.[10][13]

  • FRET-Based Assays: These assays utilize a fluorescently labeled this compound that undergoes a change in fluorescence resonance energy transfer upon phosphorylation.[10]

References

Detecting SAMS Peptide Phosphorylation: A Guide to Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SAMS peptide, a synthetic substrate derived from acetyl-CoA carboxylase (ACC), is a highly specific and sensitive tool for measuring the activity of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial enzyme in cellular energy homeostasis, making it a significant target in the development of therapeutics for metabolic diseases and cancer.[2] This document provides detailed application notes and protocols for various methods used to detect the phosphorylation of the this compound, offering a comparative overview to aid in the selection of the most appropriate technique for your research needs.

The AMPK Signaling Pathway: A Brief Overview

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It acts as a cellular energy sensor, activated by increases in the AMP:ATP ratio that can be triggered by various cellular stresses like glucose deprivation, hypoxia, and exercise. Upstream kinases, primarily LKB1 and Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2), phosphorylate the α subunit at threonine 172, leading to AMPK activation. Once active, AMPK phosphorylates a multitude of downstream targets to restore energy balance by inhibiting anabolic pathways (e.g., protein and lipid synthesis) and stimulating catabolic pathways (e.g., fatty acid oxidation and glucose uptake).

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_ampk AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK (α, β, γ subunits) LKB1->AMPK phosphorylates Thr172 CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates Thr172 AMP ↑ AMP/ATP Ratio AMP->AMPK allosteric activation Metabolism Metabolic Regulation AMPK->Metabolism phosphorylates metabolic enzymes Gene_Expression Gene Expression AMPK->Gene_Expression phosphorylates transcription factors Autophagy Autophagy AMPK->Autophagy regulates Protein_Synthesis Protein Synthesis AMPK->Protein_Synthesis inhibits

Figure 1: Simplified AMPK Signaling Pathway.

Methods for Detecting this compound Phosphorylation

Several methods are available for detecting the phosphorylation of the this compound, ranging from traditional radiometric assays to more modern non-radioactive techniques. The choice of method depends on factors such as available equipment, desired throughput, sensitivity requirements, and safety considerations.

Radiometric Assay

This is the classic and most direct method for measuring kinase activity. It involves the use of radiolabeled ATP, specifically [γ-32P]ATP. The terminal phosphate (B84403) of ATP is radioactive, and its incorporation into the this compound is quantified.

Workflow for Radiometric this compound Phosphorylation Assay:

Radiometric_Workflow Start Start Reaction_Mix Prepare Reaction Mix (AMPK, this compound, Buffer) Start->Reaction_Mix Add_ATP Add [γ-32P]ATP Reaction_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot Spot onto P81 Paper Incubate->Spot Wash Wash Paper Spot->Wash Scintillation Scintillation Counting Wash->Scintillation End End Scintillation->End

Figure 2: Workflow of the radiometric this compound assay.

Fluorescence-Based Assays

These assays offer a non-radioactive alternative and are generally well-suited for high-throughput screening. They rely on changes in fluorescence properties upon peptide phosphorylation.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method involves a europium-labeled anti-phospho-SAMS antibody and an allophycocyanin (APC)-labeled this compound. When the peptide is phosphorylated, the antibody binds, bringing the europium and APC into close proximity and allowing for FRET to occur.

  • Fluorescence Polarization (FP): A fluorescently labeled this compound is used. In solution, the small, unbound peptide rotates rapidly, resulting in low fluorescence polarization. Upon phosphorylation, it can be bound by a larger anti-phospho-SAMS antibody, which slows its rotation and increases the fluorescence polarization.

  • Chelation-Enhanced Fluorescence (CHEF): This method uses a this compound analog containing a fluorescent amino acid. Upon phosphorylation, the phosphate group chelates a divalent cation (like Mg2+) with the fluorescent amino acid, leading to an increase in fluorescence intensity.

Workflow for a Generic Fluorescence-Based this compound Assay:

Fluorescence_Workflow Start Start Reaction_Mix Prepare Reaction Mix (AMPK, Labeled this compound, Buffer, ATP) Start->Reaction_Mix Incubate Incubate at RT Reaction_Mix->Incubate Add_Detection Add Detection Reagent (e.g., Antibody) Incubate->Add_Detection Read_Signal Read Fluorescence (TR-FRET, FP, etc.) Add_Detection->Read_Signal End End Read_Signal->End

Figure 3: General workflow for fluorescence-based assays.

Luminescence-Based Assays

These assays are known for their high sensitivity and broad dynamic range. A common format is the Kinase-Glo® assay, which measures the amount of ATP remaining after the kinase reaction. The amount of light produced is inversely proportional to the kinase activity.

Workflow for Luminescence-Based (Kinase-Glo®) Assay:

Luminescence_Workflow Start Start Kinase_Reaction Perform Kinase Reaction (AMPK, this compound, ATP) Start->Kinase_Reaction Add_Reagent Add Kinase-Glo® Reagent Kinase_Reaction->Add_Reagent Incubate Incubate at RT Add_Reagent->Incubate Read_Luminescence Read Luminescence Incubate->Read_Luminescence End End Read_Luminescence->End MS_Workflow Start Start Kinase_Reaction Perform Kinase Reaction (AMPK, this compound, ATP) Start->Kinase_Reaction Quench Quench Reaction Kinase_Reaction->Quench Sample_Prep Sample Preparation (e.g., Desalting) Quench->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Data Analysis (Quantify Phospho-peptide) LC_MS_MS->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: SAMS Peptide Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low signal in their SAMS peptide assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential primary causes for a low or no signal in my this compound assay?

A low or absent signal in a this compound assay can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with reagents, enzyme activity, or the assay conditions themselves. Specific causes include:

  • Inactive or degraded reagents: The this compound, ATP, or the kinase itself may have lost activity due to improper storage or handling.[1]

  • Suboptimal reagent concentrations: The concentrations of the kinase, this compound, or ATP might not be optimal for the assay, leading to a weak reaction.[2][3]

  • Issues with assay buffer: The pH, salt concentration, or presence of necessary cofactors (like Mg²⁺) in the buffer might be incorrect.

  • Problems with the detection method: The detection reagent may be faulty, or there could be interference from components in the assay mixture.[2]

  • Short incubation times: The reaction may not have had enough time to proceed to a detectable level.[4]

Q2: My signal is consistently low across all wells, including my positive control. What should I investigate first?

When the entire plate shows a low signal, it points towards a systemic problem with a common reagent or a fundamental flaw in the assay setup. A step-by-step approach to troubleshooting is recommended:

  • Verify Reagent Integrity:

    • Kinase Activity: Ensure the kinase was stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles) and has not lost activity.[5] If in doubt, test the enzyme activity using a known positive control substrate.

    • This compound: Check the storage conditions and age of the this compound. It is recommended to prepare fresh solutions and use them promptly.[1]

    • ATP Solution: ATP solutions can degrade over time. It's advisable to prepare fresh ATP stocks and accurately determine their concentration.[6]

  • Review Assay Protocol:

    • Reagent Concentrations: Double-check the calculations for the final concentrations of the kinase, this compound, and ATP in the reaction.

    • Incubation Time and Temperature: Confirm that the incubation time was sufficient and the temperature was optimal for the kinase's activity.[2][4]

  • Check Detection Reagents:

    • Ensure the detection reagents have not expired and were prepared according to the manufacturer's instructions.

    • If using a luminescence-based assay (like Kinase-Glo®), be aware that some compounds can inhibit the luciferase enzyme, leading to an artificially low signal.[7][8]

Q3: How can I optimize the concentrations of my key reagents to improve the signal?

Optimizing the concentrations of the enzyme, this compound, and ATP is crucial for achieving a robust signal. This is typically done by performing titration experiments.

  • Enzyme Titration: To find the optimal kinase concentration, perform the assay with a serial dilution of the enzyme while keeping the this compound and ATP concentrations constant and in excess. The ideal enzyme concentration should result in a linear reaction rate over the desired incubation time and produce a signal well above the background.[6]

  • Substrate (this compound) Titration: Once the enzyme concentration is optimized, titrate the this compound concentration to determine its Michaelis constant (Km). A good starting point for the assay is to use the this compound at a concentration equal to or slightly above its Km.

  • ATP Titration: The concentration of ATP can significantly impact the results, especially when screening for ATP-competitive inhibitors.[5][9] It is often recommended to use an ATP concentration close to the Km of the kinase to achieve a good balance between signal intensity and sensitivity to inhibitors.[5]

Q4: Could the this compound itself be the issue? How can I check its quality?

Yes, the quality and handling of the this compound are critical. Here are some points to consider:

  • Proper Storage: this compound should be stored at -20°C or -80°C as recommended by the supplier.[1] Avoid multiple freeze-thaw cycles by preparing aliquots.

  • Solubility and Purity: Ensure the peptide is fully dissolved in the appropriate solvent. Peptide impurities can affect the assay's outcome.[2]

  • Peptide Integrity: If you suspect degradation, you can assess the peptide's integrity using methods like mass spectrometry.

Troubleshooting Workflow

Below is a systematic workflow to diagnose and resolve low signal issues in your this compound assay.

TroubleshootingWorkflow This compound Assay Troubleshooting Workflow start Low Signal Detected check_reagents Step 1: Verify Reagent Integrity - Kinase Activity - this compound Quality - ATP Concentration start->check_reagents check_protocol Step 2: Review Assay Protocol - Reagent Concentrations - Incubation Time/Temp check_reagents->check_protocol Reagents OK? end_fail Consult Technical Support check_reagents->end_fail Reagents Faulty? check_detection Step 3: Evaluate Detection System - Reagent Validity - Instrument Settings check_protocol->check_detection Protocol Correct? check_protocol->end_fail Protocol Incorrect? optimize_assay Step 4: Assay Optimization - Titrate Enzyme - Titrate this compound - Titrate ATP check_detection->optimize_assay Detection System OK? check_detection->end_fail Detection Faulty? end_ok Signal Improved optimize_assay->end_ok Optimization Successful? optimize_assay->end_fail Optimization Fails?

Caption: A flowchart for systematically troubleshooting low signal in this compound assays.

Quantitative Data Summary

ParameterTypical RangePotential Issue if LowRecommended Action
Enzyme Concentration 2-20 nM[6]Insufficient product formationTitrate enzyme to find optimal concentration.
This compound Concentration 10-200 µM[6]Substrate limitingTitrate to determine Km and use at or above this concentration.
ATP Concentration ~Km of the kinaseSuboptimal reaction rateDetermine ATP Km and run the assay near this value.[5]
Incubation Time Varies (e.g., 30-60 min)Incomplete reactionIncrease incubation time, ensuring linearity of the reaction.
Signal-to-Background Ratio > 3Low assay windowOptimize assay components to increase the signal.

Experimental Protocols

Protocol 1: Determining the Optimal Kinase Concentration

This protocol outlines the steps to determine the optimal enzyme concentration for your this compound assay.

  • Prepare a Master Mix: Create a master mix containing the assay buffer, this compound (at a saturating concentration, e.g., 100 µM), and ATP (at a concentration near the expected Km, e.g., 10 µM).

  • Prepare Enzyme Dilutions: Perform a serial dilution of your kinase stock solution. The concentration range will depend on the specific activity of your enzyme but could range from 1 nM to 100 nM.

  • Initiate the Reaction: Add the different kinase dilutions to the master mix. Include a "no enzyme" control for background measurement.[3]

  • Incubate: Incubate the reactions at the desired temperature (e.g., 30°C) for a set period (e.g., 30 minutes).

  • Stop and Detect: Stop the reaction (if necessary for your detection method) and add the detection reagents according to the manufacturer's protocol.

  • Measure Signal: Read the signal on a plate reader.

  • Analyze Data: Plot the signal against the enzyme concentration. The optimal concentration will be within the linear range of this curve and provide a robust signal-to-background ratio.

Protocol 2: ATP Km Determination

This protocol describes how to experimentally determine the Michaelis constant (Km) of your kinase for ATP.

  • Prepare Reagents:

    • Prepare a range of ATP concentrations, typically from 0 µM up to a concentration well above the expected Km (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM).

    • Prepare a solution with your kinase at the optimal concentration determined in Protocol 1.

    • Prepare the this compound at a saturating concentration.

  • Set Up Reactions: In a multi-well plate, combine the kinase, this compound, and the different concentrations of ATP.

  • Incubate: Incubate the plate at the optimal temperature for a time that ensures the reaction is in the linear range (typically <20% substrate consumption).

  • Detect and Measure: Add the detection reagent and measure the signal.

  • Data Analysis: Plot the reaction velocity (signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km.

ATP_Km_Workflow Workflow for ATP Km Determination prep Prepare Serial Dilutions of ATP mix Combine Kinase, this compound, and ATP Dilutions prep->mix incubate Incubate at Optimal Temperature mix->incubate detect Add Detection Reagent and Measure Signal incubate->detect analyze Plot Velocity vs. [ATP] and Fit to Michaelis-Menten Equation detect->analyze result Determine Vmax and Km analyze->result

Caption: A procedural diagram for determining the ATP Km in a kinase assay.

Signaling Pathway Context: AMPK Activation

The this compound is a specific substrate for AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][10] Understanding the AMPK signaling pathway can provide context for your experiments.

AMPK_Pathway Simplified AMPK Signaling Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects AMP_ATP High AMP/ATP Ratio AMPK AMPK Activation AMP_ATP->AMPK LKB1 LKB1 LKB1->AMPK CaMKK2 CaMKK2 CaMKK2->AMPK Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK->Anabolism SAMS_Assay This compound Phosphorylation (In Vitro Assay) AMPK->SAMS_Assay

Caption: The role of AMPK in cellular metabolism and its measurement via the this compound assay.

References

Technical Support Center: SAMS Peptide Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background in SAMS peptide kinase assays.

Troubleshooting Guide: High Background

High background signal in a kinase assay can mask the true enzymatic activity, leading to inaccurate results. The following guide provides a systematic approach to identifying and resolving the root causes of high background in your this compound kinase assay.

Question: I am observing a high background signal in my this compound kinase assay. What are the potential causes and how can I troubleshoot this issue?

Answer:

High background can originate from several sources, including issues with assay components, non-specific binding, or problems with the experimental procedure. A logical troubleshooting approach, including the use of proper controls, is crucial for diagnosing the problem.

Initial Troubleshooting Workflow

It is recommended to follow a stepwise approach to pinpoint the source of the high background. The workflow below outlines the initial steps to take.

G cluster_0 cluster_1 cluster_2 start High Background Observed check_no_enzyme Run 'No Enzyme' Control (All components except kinase) start->check_no_enzyme is_high1 Is background still high? check_no_enzyme->is_high1 Yes cause1 Potential Cause: - Contaminated ATP - Compound Interference - Detection Reagent Issue is_high1->cause1 check_no_substrate Run 'No Substrate' Control (All components except this compound) is_high1->check_no_substrate No solution1 Troubleshooting Steps: - Use fresh, high-purity [γ-³²P]ATP - Test for compound interference - Check detection system cause1->solution1 is_high2 Is background still high? check_no_substrate->is_high2 Yes cause2 Potential Cause: - Kinase Autophosphorylation - Contaminating Kinase Activity is_high2->cause2 cause3 Potential Cause: - Non-specific binding of ATP or peptide to plate/filter - Insufficient washing is_high2->cause3 No solution2 Troubleshooting Steps: - Optimize kinase concentration - Use a more specific kinase inhibitor as a negative control cause2->solution2 solution3 Troubleshooting Steps: - Increase wash steps - Optimize blocking conditions - Check filter paper type cause3->solution3 G cluster_upstream Upstream Activation cluster_core AMPK Core cluster_downstream Downstream Effects stress Cellular Stress (e.g., low glucose, hypoxia) amp_atp Increased AMP/ATP Ratio stress->amp_atp lkb1 LKB1 amp_atp->lkb1 ampk AMPK (Inactive) lkb1->ampk Phosphorylates camkk2 CaMKK2 camkk2->ampk Phosphorylates ca Increased Intracellular Ca²⁺ ca->camkk2 ampk_active AMPK (Active) ampk->ampk_active anabolic Anabolic Pathways (e.g., Protein & Lipid Synthesis) ampk_active->anabolic catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) ampk_active->catabolic

Technical Support Center: Optimizing SAMS Peptide and ATP Concentrations in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing SAMS peptide and ATP concentrations for robust and reproducible kinase assays.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the ATP concentration crucial for my kinase assay?

Optimizing the ATP concentration is critical because it directly influences the enzyme's activity and can significantly impact the interpretation of inhibitor data.[1] For ATP-competitive inhibitors, the measured potency (IC50 value) is highly dependent on the ATP concentration used in the assay.[1][2] Using an ATP concentration that is too high can mask the effect of competitive inhibitors, making them appear less potent. Conversely, a concentration that is too low may result in a weak signal and poor assay performance.[3]

Q2: What is the difference between performing a kinase assay at the ATP Kₘ versus at physiological ATP concentrations?

Performing a kinase assay at the Michaelis constant (Kₘ) for ATP, the concentration at which the reaction rate is half of its maximum, is a common practice in biochemical assays.[1] This approach allows for a more direct measurement of an inhibitor's binding affinity (Ki) because, at ATP = Kₘ, the IC50 is approximately 2x Ki.[2][4] However, physiological ATP concentrations within a cell are typically in the millimolar (mM) range, which is often significantly higher than the ATP Kₘ of most kinases.[1][2] Running the assay at these higher, more physiologically relevant ATP concentrations can provide a better prediction of an inhibitor's efficacy in a cellular context.[1][5]

Q3: How does ATP concentration affect the IC50 value of an ATP-competitive inhibitor?

For ATP-competitive inhibitors, the IC50 value will increase as the ATP concentration increases. This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Kₘ) .[1] As the concentration of ATP ([ATP]) increases, it outcompetes the inhibitor for binding to the kinase, leading to a higher concentration of the inhibitor being required to achieve 50% inhibition.[1]

Q4: What is a good starting concentration for the this compound?

A common starting point for a peptide substrate like SAMS is a concentration at or near its Kₘ value to ensure sensitive detection of inhibitors.[6] If the Kₘ is unknown, a concentration range of 1-10 µM is often a reasonable starting point for biotinylated peptide substrates.[6] For the SAMS substrate peptide in an AMPK assay, a concentration of approximately 20 µM has been cited.[7] It is highly recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions.

Q5: What are the potential downsides of using a high ATP concentration?

A potential limitation of using high ATP concentrations is that some assay detection technologies may be susceptible to interference. For instance, in assays that measure ATP depletion, a high initial ATP concentration requires a very sensitive detection method to accurately measure the small percentage of ATP consumed.[1][5] Additionally, for some kinases, substrate inhibition by ATP at high concentrations can occur.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal - Non-specific binding of detection reagent.- Autofluorescence of test compounds.- Contaminated reagents.- High ATP concentrations in ATP depletion/ADP formation assays.[8]- Increase the number of wash steps.- Include a "no enzyme" control to subtract background fluorescence.[8]- Test compound fluorescence in a separate assay.- Prepare fresh reagents.[6]- Optimize ATP concentration.
Low Signal or No Activity - Inactive kinase enzyme.- Suboptimal ATP concentration (too low).[1][3]- this compound concentration too low.[6]- Incorrect buffer conditions (pH, ionic strength, cofactors).[3][6]- Use a new aliquot of enzyme or a known active batch.- Perform an ATP titration to find the optimal concentration.[1]- Perform a this compound titration.- Verify the pH and composition of the assay buffer, ensuring necessary cofactors like Mg²⁺ are present.
High Well-to-Well Variability - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature gradients across the assay plate.- Calibrate and use appropriate pipettes for the volumes being dispensed.- Ensure thorough mixing of all solutions before and after addition to the plate.- Allow the plate to equilibrate to the incubation temperature before starting the reaction.[9]
Inhibitor Appears Ineffective - ATP concentration is too high, masking inhibitor potency.[1]- Inhibitor has a low affinity for the kinase.- Compound aggregation.[8]- Reduce the ATP concentration to the Kₘ value for the kinase.[1]- Test a higher concentration range of the inhibitor.- Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[8]

Experimental Protocols

Protocol 1: Determination of Apparent ATP Kₘ

This protocol outlines the steps to determine the apparent Michaelis constant (Kₘ) for ATP, which is essential for optimizing your kinase assay.

Materials:

  • Kinase of interest

  • This compound substrate

  • Kinase reaction buffer

  • ATP stock solution (e.g., 10 mM)

  • Detection reagent (appropriate for your assay format, e.g., ADP-Glo™)

  • 96- or 384-well plates

Procedure:

  • Prepare ATP Dilution Series: Prepare a serial dilution of ATP in the kinase reaction buffer. A typical range would be from 1 mM down to low µM concentrations.

  • Set Up Reactions: In each well of the assay plate, add the kinase and a fixed, saturating concentration of the this compound.

  • Initiate Reaction: Add the varying concentrations of ATP to the corresponding wells to start the kinase reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.

  • Stop Reaction & Detect: Terminate the reaction and measure the kinase activity using your chosen detection method.

  • Data Analysis: Plot the kinase activity (e.g., luminescence, fluorescence) against the ATP concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ value, which is the ATP concentration that yields half-maximal velocity.[10]

Protocol 2: this compound Titration

This protocol is designed to determine the optimal concentration of the this compound for your kinase assay.

Materials:

  • Kinase of interest

  • This compound stock solution

  • Kinase reaction buffer

  • ATP (at a fixed concentration, e.g., the determined Kₘ)

  • Detection reagent

  • 96- or 384-well plates

Procedure:

  • Prepare this compound Dilution Series: Create a serial dilution of the this compound in the kinase reaction buffer.

  • Set Up Reactions: In each well, add the kinase and a fixed concentration of ATP (ideally at its Kₘ).

  • Initiate Reaction: Add the different concentrations of the this compound to the appropriate wells.

  • Incubate: Incubate the plate under optimal conditions for a set period.

  • Stop Reaction & Detect: Stop the reaction and measure the signal.

  • Data Analysis: Plot the signal against the this compound concentration. The optimal concentration is typically at or near the saturation point of the curve, where a further increase in peptide concentration does not lead to a significant increase in signal.

Visualizations

Kinase_Assay_Workflow cluster_reagents Components Reagent_Prep Reagent Preparation Plate_Setup Assay Plate Setup Kinase_Reaction Kinase Reaction Incubation Plate_Setup->Kinase_Reaction Initiate with ATP Detection Detection Kinase_Reaction->Detection Add Stop/Detection Reagent Data_Analysis Data Analysis Detection->Data_Analysis Read Plate Kinase Kinase SAMS_Peptide SAMS_Peptide ATP ATP Buffer Buffer

Caption: A generalized workflow for a kinase assay.

ATP_SAMS_Optimization ATP_Titration Perform ATP Titration (Fixed SAMS) Determine_ATP_Km Determine Apparent ATP Km ATP_Titration->Determine_ATP_Km SAMS_Titration Perform SAMS Titration (at ATP Km) Determine_ATP_Km->SAMS_Titration Determine_SAMS_Opt Determine Optimal SAMS Concentration SAMS_Titration->Determine_SAMS_Opt Optimized_Assay Optimized Assay Conditions Determine_SAMS_Opt->Optimized_Assay

Caption: Logical flow for optimizing ATP and SAMS concentrations.

References

improving SAMS Peptide assay reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of their SAMS peptide assays.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor reproducibility in the this compound assay. Each issue is presented with potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal 1. Contaminated Reagents: ATP solutions can become contaminated with free phosphate (B84403) over time. Buffers or water may contain impurities. 2. Non-specific Binding: The this compound or ATP may bind non-specifically to the assay plate or filter paper. 3. Enzyme Contamination: The kinase preparation may be contaminated with other enzymes that can phosphorylate the this compound or other substrates. 4. Inadequate Washing: Insufficient washing of filter papers in radiometric assays can leave behind unincorporated [γ-³²P]ATP.[1]1. Use Fresh Reagents: Prepare fresh ATP and buffer solutions. Use high-purity water. 2. Blocking and Detergents: For plate-based assays, ensure proper blocking of the wells. For radiometric assays, ensure the wash buffer contains a sufficient concentration of phosphoric acid to minimize non-specific binding.[1] The use of detergents like Brij-35 in the reaction buffer can also help.[1] 3. Use a Highly Purified Kinase: Ensure the AMPK used is of high purity. Include a negative control without the kinase to assess background phosphorylation. 4. Optimize Washing Steps: Increase the number and/or duration of wash steps. Ensure the volume of the wash solution is adequate.[1]
Low or No Signal 1. Inactive Enzyme: AMPK may have lost activity due to improper storage or handling. 2. Degraded this compound: The peptide may have degraded due to improper storage, multiple freeze-thaw cycles, or oxidation.[2] 3. Suboptimal Assay Conditions: Incorrect concentrations of ATP, this compound, or Mg²⁺. The pH of the reaction buffer may be incorrect. 4. Presence of Inhibitors: Components in the sample or reagents may be inhibiting the kinase activity.1. Proper Enzyme Handling: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme with a positive control. 2. Proper Peptide Handling: Store the lyophilized peptide at -20°C or -80°C.[2] Reconstitute in a suitable buffer and aliquot to avoid multiple freeze-thaw cycles. 3. Optimize Reagent Concentrations: Titrate ATP, this compound, and Mg²⁺ to determine their optimal concentrations. Ensure the reaction buffer pH is optimal for AMPK activity (typically around 7.0-7.4).[1] 4. Control for Inhibitors: Run a control reaction with a known activator of AMPK to ensure the assay is working. If samples are being tested for inhibitors, include a vehicle control.
High Well-to-Well Variability 1. Pipetting Inaccuracy: Inconsistent volumes of reagents added to different wells. 2. Incomplete Mixing: Reagents not thoroughly mixed in the wells. 3. Temperature Gradients: Uneven temperature across the assay plate during incubation. 4. Edge Effects: Evaporation from the outer wells of the plate.1. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. Use reverse pipetting for viscous solutions. 2. Ensure Thorough Mixing: Mix the contents of the wells thoroughly after adding each reagent, for example, by gently tapping the plate or using a plate shaker. 3. Uniform Incubation: Ensure the entire plate is at a uniform temperature during incubation. Using a water bath or a temperature-controlled incubator is recommended. 4. Minimize Edge Effects: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidified barrier.
Assay Drift (Signal changes over time) 1. Reagent Instability: ATP hydrolysis or degradation of other reagents over the course of the experiment. 2. Changes in Enzyme Activity: The kinase may lose activity over time at the assay temperature. 3. Plate Reader Instability: Fluctuations in the plate reader's lamp or detector.1. Use Freshly Prepared Reagents: Prepare reagents fresh for each experiment. 2. Optimize Incubation Time: Determine the linear range of the enzymatic reaction and ensure all measurements are taken within this window. 3. Plate Reader Maintenance: Ensure the plate reader is properly maintained and calibrated. Allow the lamp to warm up before taking measurements.

Frequently Asked Questions (FAQs)

1. What is the this compound and why is it used in kinase assays?

The this compound is a synthetic peptide with the sequence HMRSAMSGLHLVKRR, which is a specific substrate for AMP-activated protein kinase (AMPK).[1] It is derived from the sequence of acetyl-CoA carboxylase (ACC) around serine-79, a key phosphorylation site for AMPK.[1] The this compound is a convenient and sensitive tool for assaying AMPK activity.

2. What are the different methods for detecting this compound phosphorylation?

The two most common methods are:

  • Radiometric Assay: This method uses [γ-³²P]ATP. The radiolabeled phosphate is transferred to the this compound by AMPK. The phosphorylated peptide is then separated from the unincorporated ATP, and the radioactivity is measured using a scintillation counter.[1]

  • Non-Radiometric Assays: These methods avoid the use of radioactivity and often rely on antibodies that specifically recognize the phosphorylated this compound. Detection can be achieved through various means, including:

    • ELISA (Enzyme-Linked Immunosorbent Assay): The phosphorylated peptide is captured on a plate and detected with a specific antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.[3]

    • Luminescence-Based Assays: These assays often measure the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

3. How should I store the this compound?

For long-term storage, the lyophilized this compound should be stored at -20°C or -80°C.[2] Once reconstituted in a buffer, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

4. What are the critical components of the this compound assay reaction buffer?

A typical reaction buffer for a this compound assay includes:

  • A buffering agent to maintain pH (e.g., HEPES).[1]

  • Magnesium chloride (MgCl₂), as Mg²⁺ is an essential cofactor for kinase activity.[1]

  • A reducing agent like Dithiothreitol (DTT) to maintain the kinase in an active state.[1]

  • AMP, which allosterically activates AMPK.[1]

  • A detergent like Brij-35 to prevent non-specific binding.[1]

5. How can I optimize the concentrations of the key reagents in my assay?

To ensure optimal assay performance and reproducibility, it is recommended to perform titration experiments for the key components:

  • AMPK: Titrate the enzyme concentration to find a level that results in a robust signal within the linear range of the assay.

  • This compound: Determine the Kₘ of the peptide for your specific kinase preparation and use a concentration around the Kₘ value.

  • ATP: The ATP concentration should also be optimized. A common starting point is the Kₘ value for ATP of the kinase.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and conditions for the this compound assay based on established protocols.

Table 1: Reagent Concentrations for Radiometric this compound Assay [1]

ReagentStock ConcentrationFinal Concentration in Assay
HEPES, pH 7.01 M20 mM
Dithiothreitol (DTT)1 M0.4 mM
Brij-3510% (w/v)0.01% (w/v)
AMP10 mM300 µM
MgCl₂1 M5 mM
This compound~562 µM~20 µM
AMPK1-10 mU/µl10-100 mU/assay
[γ-³²P]ATP10 µCi/µl1 µCi/assay
Unlabeled ATP500 µM50 µM

Table 2: Incubation and Wash Conditions for Radiometric this compound Assay [1]

StepConditionDuration
Incubation 30°C with shaking15 minutes
Washing (Phosphoric Acid) 0.75%3 times
Washing (Acetone) 100%1 time

Experimental Protocols

A detailed methodology for a radiometric this compound assay is provided below.

Radiometric this compound Assay Protocol [1]

  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing the AMPK reaction buffer, SAMS substrate peptide, and AMPK enzyme.

  • Initiate the Reaction: Start the reaction by adding the [γ-³²P]ATP mixture.

  • Incubate: Incubate the reaction mixture at 30°C for 15 minutes in a shaking incubator.

  • Stop the Reaction: Spot 35 µl of the reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.

  • Wash the P81 Paper:

    • Wash the paper squares three times with 0.75% phosphoric acid.

    • Wash once with acetone.

  • Scintillation Counting:

    • Transfer the dried paper squares to scintillation vials.

    • Add 5 ml of scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) of the enzyme-containing samples to the CPM of control samples that do not contain the enzyme (background control).

Visualizations

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK as a cellular energy sensor.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream_catabolic Catabolic Pathways (Activated) cluster_downstream_anabolic Anabolic Pathways (Inhibited) AMP_ATP_Ratio High AMP/ATP Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Thr172 CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates Thr172 Cellular_Stress Cellular Stress (e.g., hypoxia, glucose deprivation) Cellular_Stress->AMP_ATP_Ratio Glycolysis Glycolysis AMPK->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Autophagy Autophagy AMPK->Autophagy Protein_Synthesis Protein Synthesis (mTORC1 pathway) AMPK->Protein_Synthesis Lipid_Synthesis Lipid Synthesis (ACC) AMPK->Lipid_Synthesis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis

Caption: AMPK signaling pathway illustrating upstream activators and downstream effects.

This compound Assay Experimental Workflow

This diagram outlines the key steps in a typical radiometric this compound assay.

SAMS_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, this compound, AMPK, ATP) start->prepare_reagents reaction_setup Set Up Kinase Reaction prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction (Spot on P81 paper) incubation->stop_reaction wash_steps Wash P81 Paper stop_reaction->wash_steps scintillation_counting Scintillation Counting wash_steps->scintillation_counting data_analysis Data Analysis scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radiometric this compound assay.

References

SAMS Peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SAMS peptide, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder.[1][2][3][4][5] Some sources recommend -80°C for optimal preservation over several months to years.[3][6] When stored under these conditions, the peptide can remain stable for several years.[7]

Q2: How should I store this compound once it is in solution?

Peptide solutions are significantly less stable than the lyophilized powder.[1][6] For short-term storage (up to a week), solutions can be kept at 4°C.[8] For longer-term storage of several weeks, it is recommended to aliquot the peptide solution into single-use volumes and freeze them at -20°C or colder.[1][9] This prevents degradation from repeated freeze-thaw cycles.[3][5][7][10]

Q3: What are the main degradation pathways for this compound?

The this compound sequence (H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH) contains amino acids susceptible to specific degradation pathways:

  • Oxidation: The two methionine (Met) residues are prone to oxidation, which can be accelerated by exposure to air and certain solvents.[11]

  • Deamidation: While the this compound sequence does not contain asparagine (Asn) or glutamine (Gln), which are highly susceptible to deamidation, this is a common degradation pathway for many peptides.[11][12][13]

  • Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[11][12][14]

Q4: How should I properly handle lyophilized this compound before use?

To prevent moisture uptake, which can significantly decrease long-term stability, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening.[1][5][9] Wear gloves to avoid contamination from enzymes and bacteria.[5][7]

Q5: What is the recommended procedure for dissolving this compound?

It is advisable to first test the solubility of a small amount of the peptide.[7][12] A general approach is to start with sterile, distilled water. If the peptide does not dissolve, sonication may help.[7][12] Based on its amino acid composition (high content of basic residues like Arg and Lys), if the peptide is difficult to dissolve in neutral water, a small amount of dilute acidic solution (e.g., 0.1% acetic acid) can be used.[1] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.[7][12]

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Kinase Assays
Potential Cause Troubleshooting Steps
Peptide Degradation - Ensure the peptide has been stored correctly (lyophilized at -20°C or colder, solution aliquoted and frozen).- Avoid multiple freeze-thaw cycles.- Prepare fresh peptide solutions for critical experiments.
Incorrect Peptide Concentration - Verify the correct calculation of the peptide concentration, accounting for the net peptide content if provided by the manufacturer.- Ensure complete dissolution of the lyophilized peptide. Consider sonicating the solution briefly.[7][12]- Use a spectrophotometer to measure the peptide concentration if the sequence contains tryptophan or tyrosine (this compound does not).
Assay Interference - Run a control with no enzyme to check for compound interference with the detection system.[9]- Run a control with no substrate to measure kinase autophosphorylation.[9]
Suboptimal Assay Conditions - Verify the concentrations of ATP and MgCl2 in the reaction buffer.- Ensure the pH of the reaction buffer is optimal for AMPK activity (typically around 7.0).
Issue 2: Peptide Precipitation or Aggregation in Solution
Potential Cause Troubleshooting Steps
Poor Solubility - Review the solubilization protocol. The this compound is basic; dissolving in a slightly acidic buffer may improve solubility.- Try sonicating the solution to aid dissolution.[7][12]
Aggregation Over Time - Peptide aggregation can be sequence-dependent and is more likely with hydrophobic peptides.[15]- Store the peptide solution in aliquots at -20°C or colder to minimize aggregation.[1]- Before use, centrifuge the peptide solution to pellet any aggregates.[7]
Buffer Incompatibility - Ensure the pH of the buffer is not at the isoelectric point (pI) of the peptide. The theoretical pI of this compound is high (around 12.7), so it should be soluble at neutral pH.[16]- Certain salts can promote or inhibit aggregation; consider screening different buffers if aggregation is a persistent issue.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CYearsProtect from moisture and light.[1][2][3][4] Allow to warm to room temperature before opening.[1][5][9]
In Solution 4°CUp to 1 weekFor short-term use. Prone to microbial contamination if not sterile.[8]
In Solution (Frozen) -20°C to -80°CWeeks to MonthsAliquot to avoid freeze-thaw cycles.[1][5][6][7][10]

Experimental Protocols

Protocol 1: this compound Reconstitution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 15 minutes.

  • Add the calculated volume of sterile, high-purity water to the vial to achieve the desired stock concentration (e.g., 1 mM).

  • Gently vortex or pipette up and down to dissolve the peptide. If solubility is an issue, brief sonication can be applied.

  • Once fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Peptide Stability Assessment using HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific buffer.

  • Preparation of Peptide Solution: Reconstitute the this compound to a known concentration (e.g., 1 mg/mL) in the buffer of interest.

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the peptide solution by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the parent peptide from any degradation products.

    • Detection: UV at 214 nm.

  • Incubation: Store aliquots of the peptide solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot and analyze it by RP-HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the chromatograms from each time point to the time 0 sample. The stability is assessed by the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products. The percentage of remaining intact peptide can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

Visualizations

AMPK_Signaling_Pathway AMPK Signaling Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects AMP/ATP_Ratio High AMP/ATP Ratio LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates (Thr172) Calcium Increased Cellular Ca2+ Calcium->CaMKK2 Activates Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic_Pathways Promotes mTORC1 mTORC1 AMPK->mTORC1 Inhibits Anabolic_Pathways Anabolic Pathways (e.g., Protein & Lipid Synthesis) mTORC1->Anabolic_Pathways Promotes Peptide_Stability_Workflow Peptide Stability Assessment Workflow start Reconstitute this compound in Test Buffer t0_analysis Analyze Time 0 Sample by RP-HPLC start->t0_analysis storage Store Aliquots at Desired Temperatures (e.g., 4°C, 25°C, 37°C) start->storage data_analysis Compare Chromatograms and Quantify Degradation t0_analysis->data_analysis timepoint_analysis Analyze Samples at Defined Time Points (e.g., 24h, 48h, 7d) storage->timepoint_analysis timepoint_analysis->data_analysis end Determine Stability Profile data_analysis->end Troubleshooting_Logic Troubleshooting Kinase Assay Issues start Inconsistent/No Kinase Activity check_peptide Check Peptide Integrity (Storage, Handling, Age) start->check_peptide check_concentration Verify Peptide Concentration start->check_concentration check_assay Review Assay Conditions (ATP, Mg2+, Buffer) start->check_assay run_controls Run Diagnostic Controls (No Enzyme, No Substrate) start->run_controls outcome1 Problem Solved: Peptide was degraded check_peptide->outcome1 outcome2 Problem Solved: Concentration was incorrect check_concentration->outcome2 outcome3 Problem Solved: Assay conditions were suboptimal check_assay->outcome3 outcome4 Problem Identified: Assay interference run_controls->outcome4

References

Technical Support Center: Optimizing Peptide Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in peptide assays.

Troubleshooting Guides

High background or suspected non-specific binding can significantly compromise the accuracy and reliability of your peptide assay results.[1] Follow this troubleshooting guide to systematically identify and address the root cause of the issue.

Issue: High Background Signal

A high background signal can mask the specific signal from your peptide, leading to inaccurate quantification and false-positive results.[2]

Insufficient blocking of unoccupied sites on the assay plate is a common cause of non-specific binding.[1][2] The blocking buffer's role is to coat any open sites on the assay surface, preventing the peptide or antibodies from adhering non-specifically.[1]

Recommended Actions:

  • Change Blocking Agent: There is no single best blocking buffer for all immunoassays.[2] The optimal choice depends on the peptide, antibodies, and assay format.[2] It is recommended to empirically test a panel of blocking agents.[2]

  • Increase Blocker Concentration: You can try increasing the concentration of your blocking solution (e.g., from 1% to 2% BSA).

  • Extend Incubation Time: Increasing the blocking incubation time can also help to reduce high background.

Experimental Protocol: Optimization of Blocking Buffer

  • Prepare a Panel of Blocking Buffers:

    • 1% Bovine Serum Albumin (BSA) in PBS

    • 5% Non-fat Dry Milk in PBS

    • 1% Casein in PBS

    • Commercial peptide-based blocker

  • Coat Plate: Coat a 96-well plate with your capture antibody or antigen according to your standard protocol. Include negative control wells (no capture molecule).

  • Block: Add 200 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Assay Procedure:

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a known high concentration of your peptide standard to half of the wells for each blocking buffer.

    • Add only the sample diluent (zero standard) to the other half of the wells for each blocker.

    • Proceed with the remaining steps of your assay (addition of detection antibody, substrate, etc.).[2]

  • Data Analysis:

    • Measure the signal in all wells.

    • Calculate the signal-to-noise (S/N) ratio for each blocking buffer: S/N = (Signal of positive control) / (Signal of no-analyte control).[2]

    • Select the blocking buffer that provides the highest S/N ratio.[2]

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5%Readily available, relatively inexpensive.Can be a source of cross-reactivity; lot-to-lot variability.
Non-fat Dry Milk0.1-5%Inexpensive and effective for many applications.May contain endogenous biotin (B1667282) and enzymes that can interfere with the assay; not recommended for biotin-streptavidin systems.[3]
Casein0.1-1%A purified milk protein, can be a very effective blocker.[4][5]More expensive than non-fat dry milk.
Normal Serum5-10%Can be very effective, especially when from the same species as the secondary antibody.Can contain antibodies that cross-react with assay components.
Commercial BlockersVariesOften optimized for specific assay types and can provide superior performance.More expensive.

Inadequate washing can leave behind unbound antibodies and other reagents, contributing to a high background signal.[1][2]

Recommended Actions:

  • Increase Number of Washes: A good rule of thumb is to perform at least three wash cycles after each incubation step.[6] For user-coated plates, optimizing the number of washes is particularly important.[6]

  • Increase Wash Volume: Ensure the wash volume is sufficient to cover the entire well surface; typically 300 µL for a 96-well plate.[7]

  • Add a Detergent to the Wash Buffer: Non-ionic detergents like Tween-20 are commonly added to wash buffers at a concentration of 0.01-0.1% to help reduce non-specific binding.[8]

  • Include a Soak Time: Allowing the wash buffer to sit in the wells for a short period (e.g., 30 seconds) before aspiration can improve washing efficiency.

Experimental Protocol: Optimization of Wash Steps

  • Prepare Different Wash Conditions:

    • Vary the number of wash cycles (e.g., 3, 5, and 7 cycles).

    • Vary the concentration of Tween-20 in the wash buffer (e.g., 0.01%, 0.05%, and 0.1%).

  • Perform Assay: Run your standard peptide assay, incorporating the different wash conditions.

  • Analyze Results: Compare the background signal and the specific signal for each condition to determine the optimal washing protocol that minimizes background without reducing the specific signal.

The composition of your assay and dilution buffers can influence non-specific interactions.[1]

Recommended Actions:

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffers can help to disrupt electrostatic interactions that contribute to non-specific binding.[9]

  • Optimize pH: The pH of your buffers can affect the charge of your peptide and other assay components, influencing their tendency to bind non-specifically.[9]

  • Use Buffer Additives: The inclusion of inert proteins like BSA or non-ionic detergents in your sample and antibody dilution buffers can help to block non-specific binding.[9]

Excessively high concentrations of primary or secondary antibodies can lead to low-affinity, non-specific interactions.[2]

Recommended Actions:

  • Perform a Checkerboard Titration: This method allows you to test a range of primary and secondary antibody concentrations simultaneously to find the optimal combination that yields a high specific signal and a low background.[2][6]

Experimental Protocol: Checkerboard Titration for Antibody Optimization

  • Plate Coating: Coat a 96-well plate with your peptide or capture antibody at a saturating concentration.

  • Primary Antibody Dilutions: Prepare serial dilutions of your primary antibody down the rows of the plate.

  • Secondary Antibody Dilutions: Prepare serial dilutions of your secondary antibody across the columns of the plate.

  • Incubation and Detection: Add the corresponding antibody dilutions to the wells and proceed with the incubation and detection steps of your assay.

  • Data Analysis: Measure the signal in each well and create a grid of the results. The optimal combination of antibody concentrations will be the one that gives the highest signal-to-noise ratio.[2]

Logical Troubleshooting Workflow

If you are experiencing high background, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_Step1 Step 1: Blocking cluster_Step2 Step 2: Washing cluster_Step3 Step 3: Buffers cluster_Step4 Step 4: Antibodies Start High Background Signal Step1 Review Blocking Protocol Start->Step1 Step2 Optimize Washing Steps Step1->Step2 Issue Persists Change_Blocker Change Blocking Agent Step1->Change_Blocker Increase_Conc Increase Concentration Step1->Increase_Conc Extend_Time Extend Incubation Time Step1->Extend_Time Step3 Modify Buffer Composition Step2->Step3 Issue Persists Increase_Washes Increase # of Washes Step2->Increase_Washes Add_Detergent Add Detergent Step2->Add_Detergent Include_Soak Include Soak Time Step2->Include_Soak Step4 Optimize Antibody Concentrations Step3->Step4 Issue Persists Adjust_Salt Increase Salt Concentration Step3->Adjust_Salt Optimize_pH Optimize pH Step3->Optimize_pH Buffer_Additives Use Buffer Additives Step3->Buffer_Additives Resolution Issue Resolved Step4->Resolution Optimized Checkerboard Perform Checkerboard Titration Step4->Checkerboard

A logical workflow for troubleshooting high background signals.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of peptide assays?

A1: Non-specific binding refers to the attachment of assay components, such as the peptide itself or antibodies, to surfaces or molecules other than their intended targets.[1] This can be driven by various interactions, including hydrophobic and ionic attractions.[1] It leads to high background signals, reduced sensitivity, and inaccurate results.[1]

Q2: Why are some peptides more prone to non-specific binding?

A2: Peptides with hydrophobic regions can adhere to the plastic surfaces of assay plates and tubes.[1] Additionally, charged residues on a peptide can interact with charged surfaces, leading to unwanted binding.[1]

Q3: Can the type of microplate I use affect non-specific binding?

A3: Yes, the surface chemistry of the microplate can influence the degree of non-specific binding.[1] While high-binding polystyrene plates are commonly used for peptide coating, if you are experiencing high background, you might consider trying plates with different surface properties, such as low-binding plates.[1]

Q4: How can I confirm if the binding I'm observing is specific to my peptide?

A4: A peptide blocking or competition assay can be performed to confirm the specificity of an antibody. This involves pre-incubating the antibody with an excess of the free peptide before adding it to the assay plate. If the signal is significantly reduced, it indicates that the antibody is specifically binding to the peptide.

Q5: What is a typical experimental workflow for a peptide ELISA?

A5: A common workflow for a sandwich ELISA, often used for peptide quantification, is outlined below.

ELISA_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block with Inert Protein Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Peptide Sample Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection_Ab Add Detection Antibody Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Enzyme_Conj Add Enzyme Conjugate Wash4->Add_Enzyme_Conj Wash5 Wash Add_Enzyme_Conj->Wash5 Add_Substrate Add Substrate & Develop Signal Wash5->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Plate Stop->Read End End Read->End

A typical workflow for a peptide sandwich ELISA.

Q6: Can you illustrate a common signaling pathway initiated by a peptide?

A6: Many peptides, such as growth factors, initiate intracellular signaling cascades upon binding to their cell surface receptors. A well-known example is the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

Signaling_Pathway Peptide Peptide Ligand Receptor Receptor Tyrosine Kinase Peptide->Receptor Binding & Activation Grb2 Grb2 Receptor->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factors->Cellular_Response

The MAPK/ERK signaling pathway initiated by a peptide ligand.

References

SAMS Peptide assay variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the SAMS peptide assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it used?

The this compound is a synthetic peptide substrate for AMP-activated protein kinase (AMPK). Its sequence (HMRSAMSGLHLVKRR) is derived from acetyl-CoA carboxylase (ACC), a natural substrate of AMPK, specifically around the Serine-79 phosphorylation site.[1][2] The peptide is designed to be a highly specific and sensitive tool for measuring AMPK activity in vitro.[2][3] The sequence has been optimized to eliminate a phosphorylation site for Protein Kinase A (PKA), thereby increasing its specificity for AMPK.[2]

Q2: What is the basic principle of the this compound assay?

The this compound assay measures the kinase activity of AMPK by quantifying the transfer of a phosphate (B84403) group from ATP to the serine residue within the this compound.[4][5] The most common method is a radiometric assay that uses radiolabeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP).[1][4] The amount of radioactivity incorporated into the peptide is proportional to the AMPK activity. Alternative non-radioactive methods, such as luminescence-based or fluorescence-based assays, are also available.[4][6][7]

Q3: What are the key components of a this compound assay reaction?

A typical this compound assay reaction includes:

  • Active AMPK enzyme: The source of kinase activity.

  • This compound: The substrate to be phosphorylated.[1][4]

  • ATP: The phosphate donor, often radiolabeled.[1][4]

  • Kinase reaction buffer: Provides optimal pH, salts, and cofactors (e.g., Mg²⁺, AMP) for the enzyme.[1][4]

Q4: Are there non-radioactive alternatives to the this compound assay?

Yes, several non-radioactive methods exist to measure AMPK activity using the this compound. These include:

  • Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[4]

  • Fluorescence-based assays: These assays use a modified this compound with an attached fluorophore. Phosphorylation of the peptide leads to a change in fluorescence intensity.[7]

  • ELISA-based assays: These assays use an antibody that specifically recognizes the phosphorylated this compound.[5]

Troubleshooting Guide

High Background Signal

Problem: The negative control (no enzyme or no peptide) shows a high signal, reducing the assay window.

Potential Cause Solution
Contaminated Reagents Use fresh, high-purity reagents (ATP, buffer components). Filter-sterilize buffers.
Non-specific Binding of ATP to Assay Components Add a low concentration of a non-ionic detergent (e.g., 0.01% Brij-35 or Tween-20) to the reaction buffer.[1][8]
Inefficient Washing Steps (Radiometric Assay) Ensure thorough washing of the P81 phosphocellulose paper with phosphoric acid to remove unincorporated radiolabeled ATP.[1][9] Increase the number or duration of washes if necessary.
Autophosphorylation of the Kinase Reduce the concentration of the kinase in the reaction.
High Variability Between Replicates (High CV%)

Problem: Inconsistent results between replicate wells or tubes.

Potential Cause Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare a master mix of reagents to minimize pipetting steps for individual wells.[8]
Inconsistent Incubation Times or Temperatures Ensure all samples are incubated for the same duration and at a constant, uniform temperature.[8] Use a water bath or incubator with stable temperature control.
Peptide Instability or Aggregation Aliquot the this compound upon receipt to avoid multiple freeze-thaw cycles.[1][10] Store at -20°C or -80°C.[10][11] If solubility is an issue, refer to the manufacturer's instructions for appropriate solvents.[8][10]
Incomplete Mixing of Reagents Gently vortex or pipette to mix all solutions thoroughly before and during the assay setup.[8]
Low or No Signal

Problem: The positive control shows a weak or no signal, indicating a problem with the assay components or setup.

Potential Cause Solution
Inactive Enzyme Use a fresh aliquot of AMPK and ensure it has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known positive control substrate.
Degraded ATP ATP solutions are prone to hydrolysis. Prepare fresh ATP stocks and store them in aliquots at -20°C.
Incorrect Buffer Composition Verify the pH and concentration of all buffer components, especially MgCl₂ and AMP, which are critical for AMPK activity.[4][9]
Sub-optimal Assay Conditions Optimize the concentrations of the enzyme, this compound, and ATP. Perform a time-course experiment to ensure the reaction is within the linear range.[4]
Peptide Concentration Inaccuracy The actual peptide concentration in a lyophilized powder can be lower than expected due to the presence of counter-ions (e.g., TFA) and water. Use the net peptide content provided by the manufacturer for accurate concentration calculations.[8]

Experimental Protocols

Radiometric this compound Assay Protocol

This protocol is a standard method for measuring AMPK activity.

1. Reagent Preparation:

  • AMPK Reaction Buffer (5X): 100 mM HEPES-NaOH, pH 7.0, 2 mM Dithiothreitol (DTT), 0.05% Brij-35, 1.5 mM AMP. Store at 4°C.

  • This compound Stock Solution (1 mM): Reconstitute lyophilized this compound in sterile distilled water to a concentration of 1 mM. Aliquot and store at -20°C.[1]

  • AMPK Enzyme: Dilute the enzyme to the desired concentration (e.g., 10 mU/µL) in 1X AMPK Reaction Buffer just before use. Keep on ice.[1]

  • [γ-³²P]ATP Stock Solution: Prepare a working stock of [γ-³²P]ATP by diluting it with unlabeled ATP and 75 mM MgCl₂ to achieve the desired specific activity and a final concentration of 500 µM ATP.[1]

2. Assay Procedure:

  • Prepare a master mix containing the AMPK reaction buffer, this compound, and any inhibitors or activators being tested.

  • Add the diluted AMPK enzyme to the master mix.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP working solution. The typical final reaction volume is 25-50 µL.[1][4]

  • Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the assay.[1][9]

  • Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square (2 cm x 2 cm).[1][4]

  • Wash the P81 paper squares three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated ATP.[1]

  • Perform a final wash with acetone (B3395972) to dry the paper.[1]

  • Transfer the dried paper squares to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[1]

Data Center

Table 1: Common Sources of Variability in this compound Assays and Recommended Solutions

Source of Variability Parameter Recommendation Expected Improvement
Peptide Handling StorageAliquot and store at -20°C or -80°C.[10][11]Reduced degradation, improved consistency
Freeze-Thaw CyclesAvoid more than 2-3 freeze-thaw cycles.[10][12]Maintained peptide integrity and activity
Reagent Quality ATP StabilityPrepare fresh, use aliquots.Consistent kinase activity
Enzyme ActivityUse fresh aliquots, store properly.Reliable and reproducible results
Assay Conditions PipettingUse calibrated pipettes, master mixes.[8]Lower CV% between replicates
TemperatureMaintain constant temperature during incubation.[8]Reduced well-to-well variability
Contaminants TFA from Peptide SynthesisIf cellular assays are affected, consider TFA removal or salt exchange.[10][13]Improved cell viability and more accurate results in cellular contexts

Signaling Pathways and Workflows

AMPK_Signaling_Pathway AMP_ATP High AMP/ATP Ratio AMPK AMPK (Thr172 Phosphorylation) AMP_ATP->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates (Inactivates) SAMS This compound Assay (Measures AMPK Activity) AMPK->SAMS Lipid_Synth Inhibition of Lipid Synthesis ACC->Lipid_Synth

Caption: The AMPK signaling pathway and its measurement by the this compound assay.

SAMS_Assay_Workflow Prep 1. Prepare Reagents (Buffer, SAMS, AMPK, ATP) Mix 2. Mix Reagents (Enzyme, Substrate, Buffer) Prep->Mix Initiate 3. Initiate Reaction (Add Radiolabeled ATP) Mix->Initiate Incubate 4. Incubate (e.g., 30°C for 15 min) Initiate->Incubate Stop 5. Stop Reaction (Spot on P81 paper) Incubate->Stop Wash 6. Wash Paper (Phosphoric Acid) Stop->Wash Count 7. Scintillation Counting Wash->Count Analyze 8. Analyze Data Count->Analyze

Caption: A typical workflow for a radiometric this compound assay.

Caption: A logical flowchart for troubleshooting common this compound assay issues.

References

AMPK Activity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting AMPK activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My AMPK activity is low or absent, even with activators. What could be the problem?

A1: Several factors can lead to unexpectedly low AMPK activity. Here’s a checklist of potential issues and solutions:

  • Inactive Enzyme: Ensure your recombinant AMPK enzyme is properly stored and has not undergone multiple freeze-thaw cycles. It's recommended to aliquot the enzyme upon arrival and store it at -80°C. To verify enzyme activity, include a positive control with a known potent activator like A-769662 or AMP.[1][2]

  • Suboptimal Assay Conditions: The kinase reaction buffer components are critical. Ensure the pH, salt concentration, and necessary co-factors like MgCl2 are at their optimal concentrations.[3] The concentration of ATP should be near its Km value for AMPK to accurately determine competitive inhibition.[4]

  • Substrate Issues: If you are using a peptide substrate like SAMS, ensure it is of high purity and at the correct concentration.[3] Some assays have found that other substrates, like b-ASP, may be phosphorylated more efficiently than the SAMS peptide.[1]

  • Cell Lysis and Sample Preparation: Non-physiological activation of AMPK can occur during cell or tissue harvesting due to cellular stress.[5] It is crucial to freeze tissues immediately in liquid nitrogen and use lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state of AMPK.[6][7]

Q2: I'm observing high background signal or a low signal-to-noise ratio in my assay. How can I improve this?

A2: High background can obscure your results. Consider the following troubleshooting steps:

  • Assay Format-Specific Interference:

    • Luminescence-Based Assays (e.g., ADP-Glo): Some compounds can interfere with the luciferase reaction. Screen compounds for potential interference in the absence of the kinase.[1]

    • AlphaScreen Assays: High concentrations of certain compounds can interfere with the AlphaScreen signal. Diluting the reaction before reading can often mitigate this issue.[1][8]

  • Incomplete ATP Depletion (in ADP-Glo assays): In assays that measure ADP production, residual ATP can lead to high background. Ensure the ATP depletion step is complete by adhering to the recommended incubation times.[3][4]

  • Non-Specific Binding: In filter-based radiometric assays, ensure thorough washing of the phosphocellulose paper to remove unincorporated radiolabeled ATP.[3] For ELISA-based assays, proper blocking steps are essential to prevent non-specific binding of antibodies.

Q3: My results are inconsistent between experiments. What are the likely causes?

A3: Reproducibility is key in any assay. If you are experiencing variability, check the following:

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of enzyme or compounds, can lead to significant variability. Use calibrated pipettes and proper technique.

  • Incubation Times and Temperatures: Ensure that incubation times and temperatures are consistent for all steps of the assay across all experiments.[3][4] For kinase reactions, it's crucial to operate within the linear range of the reaction.[4]

  • Reagent Stability: Prepare fresh dilutions of ATP and other critical reagents for each experiment.

  • Cell Culture Conditions: If using cell lysates, variations in cell density, passage number, and serum starvation timing can affect AMPK activation status.[9]

Q4: How do I choose and use appropriate controls for my AMPK activity assay?

A4: Proper controls are essential for interpreting your data correctly.

  • Positive Controls:

    • Activators: Use a known AMPK activator like AICAR, metformin, or A-769662 to ensure the assay can detect an increase in activity.[9] In cell-based assays, starving cells by replacing media with warm PBS for an hour can also activate AMPK.[9]

    • Active Enzyme: A batch of recombinant AMPK with known activity can serve as a positive control for the assay itself.

  • Negative Controls:

    • Inhibitors: A well-characterized AMPK inhibitor, such as Compound C, can be used to validate that the measured activity is indeed from AMPK.[6] However, be aware of potential off-target effects.[10]

    • Vehicle Control: Always include a control with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent effects.[6][11]

    • No Enzyme Control: A reaction mix without the AMPK enzyme should be included to determine the background signal.

Q5: I suspect my test compound has off-target effects. How can I confirm this?

A5: Many kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket.[10]

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to AMPK inhibition, use a different class of AMPK inhibitor with a known selectivity profile.[10]

  • Rescue Experiments: In cell-based assays, try to reverse the effect of your compound by overexpressing a constitutively active form of AMPK.[10]

  • Kinase Selectivity Profiling: The most definitive way is to screen your compound against a panel of other kinases to determine its selectivity.[10] A well-known example of an inhibitor with off-target effects is Compound C, which inhibits other kinases more potently than AMPK.[10]

Quantitative Data Summary

ParameterRecommended Value/RangeAssay TypeNotes
ATP Concentration At or near KmVariesCrucial for accurate determination of competitive inhibition.[4]
This compound Concentration 20 µM - 200 µMRadiometric, LuminescenceOptimal concentration may vary.
Recombinant AMPK 10 ngLuminescence (ADP-Glo)Amount may need optimization based on lot-specific activity.
Incubation Time (Kinase Rxn) 15 - 60 minutesRadiometric, LuminescenceShould be within the linear range of the reaction.[3][4]
Incubation Temperature 30°C or Room Temp.Radiometric, LuminescenceMust be kept consistent.[3][4]
DMSO Concentration < 0.5%Cell-based assaysHigh concentrations can be toxic to cells.[11]

Experimental Protocols & Visualizations

AMPK Signaling Pathway

The following diagram illustrates the core AMPK signaling cascade, showing upstream activators and downstream targets. Understanding this pathway is crucial for interpreting assay results in a biological context.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream_activated Catabolic Pathways (Activated) cluster_downstream_inhibited Anabolic Pathways (Inhibited) High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK p-Thr172 CaMKK2 CaMKK2 CaMKK2->AMPK p-Thr172 Cellular Stress Cellular Stress Glycolysis Glycolysis AMPK->Glycolysis Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Autophagy Autophagy AMPK->Autophagy Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Cholesterol Synthesis Cholesterol Synthesis AMPK->Cholesterol Synthesis

Caption: Simplified AMPK signaling pathway.

General AMPK Activity Assay Workflow

This diagram outlines a typical workflow for an in vitro AMPK activity assay, highlighting key steps and potential sources of error.

AMPK_Assay_Workflow start Start: Prepare Reagents prepare_enzyme 1. Prepare Enzyme Dilution (Keep on ice) start->prepare_enzyme plate_setup 4. Add Components to Plate (Compound -> Enzyme) prepare_enzyme->plate_setup error1 Error: Inactive Enzyme (Improper storage/handling) prepare_enzyme->error1 prepare_compound 2. Prepare Compound/Inhibitor Dilutions prepare_compound->plate_setup prepare_master_mix 3. Prepare Substrate/ATP Master Mix initiate_reaction 5. Initiate Reaction (Add Master Mix) prepare_master_mix->initiate_reaction plate_setup->initiate_reaction error2 Error: Pipetting Inaccuracy plate_setup->error2 incubation 6. Incubate (e.g., 30-60 min at 30°C) initiate_reaction->incubation stop_reaction 7. Stop Reaction & Detect Signal incubation->stop_reaction error3 Error: Incorrect Incubation (Time/Temp inconsistency) incubation->error3 data_analysis 8. Data Analysis (Calculate % Activity/Inhibition) stop_reaction->data_analysis error4 Error: Signal Interference (Compound properties) stop_reaction->error4 end End data_analysis->end

Caption: General workflow for an AMPK kinase assay.

Detailed Experimental Protocol: Radiometric Kinase Assay using [γ-³²P]-ATP

This protocol outlines a common method for directly measuring AMPK kinase activity.

Materials:

  • Active recombinant AMPK enzyme

  • This compound substrate (HMRSAMSGLHLVKRR)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds/inhibitors dissolved in DMSO

  • [γ-³²P]-ATP

  • 10 mM unlabeled ATP stock solution

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Master Mix Preparation: For each reaction, prepare a master mix containing the Kinase Assay Buffer, active AMPK enzyme, and the this compound substrate. Keep this mix on ice.

  • Inhibitor Preparation: Perform serial dilutions of your test compound in DMSO and then further dilute into the Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: In a microfuge tube, combine the enzyme/substrate master mix with the diluted inhibitor or vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]-ATP Assay Cocktail (a pre-mixed combination of unlabeled ATP and [γ-³²P]-ATP). The typical final reaction volume is 25 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. This time should be optimized to ensure the reaction is in its linear phase.[3]

  • Stop Reaction: Terminate the reaction by spotting 20 µL of the mixture onto a P81 phosphocellulose paper strip.[3]

  • Washing: To remove unincorporated [γ-³²P]-ATP, wash the P81 paper strips three times for 10 minutes each in a bath of 1% phosphoric acid.[3]

  • Quantification: Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Technical Support Center: Enhancing SAMS Peptide Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of their SAMS peptide assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and why is it used in kinase assays?

The this compound is a synthetic peptide substrate for AMP-activated protein kinase (AMPK). Its sequence (HMRSAMSGLHLVKRR) is derived from acetyl-CoA carboxylase (ACC), a natural substrate of AMPK. The serine residue within the SAMS sequence is specifically phosphorylated by AMPK.[1][2][3] Two arginine residues are often added to the C-terminus to facilitate the binding of the phosphorylated peptide to phosphocellulose paper, which is crucial for separating the phosphorylated peptide from radioactive ATP in radiometric assays.[2]

Q2: My this compound assay is showing low signal or poor sensitivity. What are the common causes?

Low signal or poor sensitivity in a this compound assay can stem from several factors:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of ATP, this compound, or the kinase enzyme can limit the reaction rate.[4][5][6]

  • Enzyme Inactivity: The kinase may have low activity due to improper storage, handling, or the presence of inhibitors in the sample.

  • Peptide Quality Issues: The this compound may have degraded due to improper storage, or there could be issues with its purity or solubility.[7][8][9]

  • Assay Conditions: The reaction buffer composition, pH, temperature, and incubation time may not be optimal for the kinase.[4][10]

  • Detection Method Limitations: The chosen detection method (e.g., radiometric, fluorescence, luminescence) may not be sensitive enough for the amount of kinase activity in the sample.[11][12]

Q3: How can I optimize the concentrations of ATP and this compound in my assay?

To optimize substrate concentrations, it is recommended to perform a matrix titration experiment. This involves testing a range of ATP and this compound concentrations to determine the Michaelis-Menten constants (Km) for each. An ideal starting point for many kinase assays is to use ATP and peptide concentrations at or near their respective Km values.[13][14] For competitive inhibitor screening, using an ATP concentration close to its Km is particularly important, as high ATP levels can outcompete the inhibitor.[5]

Q4: Are there non-radioactive alternatives to the traditional ³²P-based this compound assay?

Yes, several non-radioactive methods are available, often with comparable or even superior sensitivity to radiometric assays.[15][16] These alternatives also offer increased safety and are more amenable to high-throughput screening.[16] Common non-radioactive methods include:

  • ELISA-based assays: These use a phospho-specific antibody to detect the phosphorylated this compound.[13][17][18]

  • Fluorescence-based assays: Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity (FI) can be used to detect kinase activity.[4][19][20]

  • Luminescence-based assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][16]

  • LC-MS/MS-based assays: Liquid chromatography-mass spectrometry offers high sensitivity and specificity for quantifying the phosphorylated peptide.[19][21][22]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal Non-specific binding of antibodies or peptides.Optimize blocking and washing steps in ELISA-based assays. Ensure the purity of the this compound.
Contaminants in the enzyme preparation or reagents.Use highly purified enzyme and high-quality reagents. Include a "no enzyme" control to determine the background.
High Well-to-Well Variability Pipetting errors or inconsistent mixing.Ensure accurate and consistent pipetting. Mix all reagents thoroughly before and after adding them to the wells.[10]
Peptide insolubility or aggregation.Ensure the this compound is fully dissolved. Consider peptide solubility testing to determine the optimal buffer.[7][8]
Temperature fluctuations across the assay plate.Incubate plates in a temperature-controlled environment to ensure uniformity.
Assay Signal Decreases Over Time Reagent degradation (e.g., ATP, enzyme).Prepare fresh reagents for each experiment. Store stock solutions at the recommended temperatures and avoid repeated freeze-thaw cycles.[7]
Peptide oxidation.For peptides containing sensitive residues like Cysteine or Methionine, take precautions to prevent oxidation, such as using degassed buffers.[7][8]
Inconsistent Results Between Experiments Variations in reagent preparation.Prepare reagents in larger batches when possible to minimize lot-to-lot variability.
Improper peptide handling and storage.Store lyophilized peptides at -20°C or -80°C and protect from light. Aliquot peptides to avoid multiple freeze-thaw cycles.[7]

Experimental Protocols

General Radiometric this compound Kinase Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Reagent Preparation:

  • Kinase Reaction Buffer: 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP.[2]

  • This compound Stock Solution: Prepare an ~80 µM stock solution by diluting the this compound in the Kinase Reaction Buffer.[2]

  • AMPK Solution: Dilute the AMP-activated protein kinase to the desired concentration (e.g., 1-10 mU/µl) in the Kinase Reaction Buffer.[2]

  • [γ-³²P]ATP Mixture: Dilute [γ-³²P]ATP with unlabeled ATP and magnesium chloride to a final concentration of 1 µCi/µl in 75 mM MgCl₂ and 500 µM unlabeled ATP.[2]

2. Assay Procedure:

  • In a microcentrifuge tube, add 10 µl of the Kinase Reaction Buffer.

  • Add 10 µl of the this compound solution to achieve a final concentration of ~20 µM.[2]

  • Add 10 µl of the diluted AMPK (10-100 mU/assay).[2]

  • Initiate the reaction by adding 10 µl of the [γ-³²P]ATP mixture.

  • Incubate the reaction for 15 minutes at 30°C.[2]

  • Stop the reaction by spotting 35 µl of the reaction mixture onto a P81 phosphocellulose paper square.[2]

  • Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]

  • Wash once with acetone.[2]

  • Transfer the dried paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[2]

General ELISA-based this compound Kinase Assay Protocol

This protocol is a general guideline and may require optimization.

1. Kinase Reaction:

  • Perform the kinase reaction in a suitable buffer containing this compound, ATP, and the kinase of interest.

  • Incubate for a predetermined time at the optimal temperature.

  • Stop the reaction by adding EDTA to chelate Mg²⁺.[13]

2. ELISA Procedure:

  • Coat a high-binding microplate with the reaction mixture and incubate to allow the this compound (both phosphorylated and non-phosphorylated) to bind to the plate surface.

  • Wash the plate to remove unbound components.

  • Block the plate with a suitable blocking buffer to prevent non-specific antibody binding.

  • Add a phospho-specific primary antibody that recognizes the phosphorylated this compound and incubate.

  • Wash the plate to remove the unbound primary antibody.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate.

  • Wash the plate to remove the unbound secondary antibody.

  • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow for color development.

  • Stop the color development with a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.[13]

Visualizations

SAMS_Peptide_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, This compound, ATP mix Mix Reagents reagents->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylation (Radiometric, ELISA, etc.) stop_reaction->detect analyze Quantify Signal & Determine Kinase Activity detect->analyze

Caption: General workflow for a this compound kinase assay.

Troubleshooting_Logic cluster_reagents Reagent Optimization cluster_conditions Assay Conditions cluster_detection Detection Method start Low Assay Signal? check_conc Check ATP/SAMS Concentrations start->check_conc Yes solution Improved Signal start->solution No check_enzyme Verify Enzyme Activity check_conc->check_enzyme check_peptide Assess Peptide Quality/Solubility check_enzyme->check_peptide check_buffer Optimize Buffer, pH, Temperature check_peptide->check_buffer check_time Optimize Incubation Time check_buffer->check_time alt_method Consider Alternative Detection Method check_time->alt_method alt_method->solution

Caption: Troubleshooting flowchart for low signal in this compound assays.

References

dealing with inhibitory contaminants in SAMS Peptide assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the SAMS (HMRSAMSGLHLVKRR) Peptide assay for measuring AMP-activated protein kinase (AMPK) activity.

Frequently Asked Questions (FAQs)

Q1: What is the SAMS Peptide assay and what is it used for?

The this compound assay is a highly specific and sensitive method used to measure the activity of AMP-activated protein kinase (AMPK).[1][2] The this compound is a synthetic substrate derived from acetyl-CoA carboxylase that is specifically phosphorylated by AMPK.[1][2][3] This assay is crucial for studying cellular energy homeostasis, as AMPK is a central regulator of this process.[4][5] It is widely used in basic research and drug discovery to screen for activators and inhibitors of AMPK.

Q2: What are the common causes of low or no signal in my this compound assay?

Low or no signal in a this compound assay can stem from several factors:

  • Inactive AMPK: The enzyme may have lost activity due to improper storage or handling.

  • Sub-optimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time can hinder the kinase reaction.

  • Degraded Reagents: ATP or the this compound may have degraded.

  • Presence of Inhibitory Contaminants: Substances in your sample may be inhibiting the AMPK enzyme.

  • Insufficient Analyte Concentration: The concentration of AMPK in your sample may be too low to detect.[6]

Q3: How should I interpret my this compound assay results?

The results of a this compound assay are typically measured by the amount of radiolabeled phosphate (B84403) incorporated into the this compound over time. This is often quantified using a scintillation counter and expressed in counts per minute (CPM) or converted to specific activity (e.g., pmol/min/mg).

  • High Signal/CPM: Indicates high AMPK activity.

  • Low Signal/CPM: Suggests low AMPK activity.

  • No Signal: Could indicate inactive enzyme, a potent inhibitor, or a problem with the assay setup.

It is essential to include appropriate controls, such as a no-enzyme control to determine background signal and a positive control with known active AMPK.

Troubleshooting Inhibitory Contaminants

A common challenge in the this compound assay is the presence of inhibitory contaminants in the sample. These substances can interfere with the kinase reaction, leading to inaccurate results. This section provides a guide to identifying and mitigating the effects of common inhibitory contaminants.

Problem 1: High Salt Concentration

High salt concentrations in the sample can inhibit AMPK activity, leading to a reduced signal. The ionic strength of the buffer can affect enzyme structure and function.[7][8][9]

Troubleshooting Workflow for High Salt Contamination

cluster_0 High Salt Troubleshooting start Low Assay Signal Suspect High Salt check_conc Measure Salt Concentration (e.g., conductivity meter) start->check_conc desalt Perform Desalting/ Buffer Exchange check_conc->desalt [Concentration > 150mM] rerun Re-run SAMS Assay check_conc->rerun [Concentration is optimal] desalt->rerun analyze Analyze Results rerun->analyze

Caption: Workflow for addressing high salt contamination.

Data Summary: Effect of Salt Concentration on Kinase Activity

Salt ConcentrationExpected Effect on SAMS AssayRecommended Action
< 150 mMMinimal to no inhibitionProceed with assay
150 mM - 500 mMModerate to significant inhibitionDesalting/Buffer exchange recommended
> 500 mMSevere inhibitionDesalting/Buffer exchange is necessary

Experimental Protocol: Desalting a Protein Sample Using a Spin Column

This protocol is suitable for quickly removing salts and other small molecules from protein samples.

Materials:

  • Desalting spin column (e.g., with a 7 kDa molecular weight cutoff)

  • Microcentrifuge

  • Collection tubes

  • Equilibration buffer (your assay buffer without salts)

Procedure:

  • Column Preparation:

    • Invert the spin column to resuspend the resin.

    • Twist off the bottom closure and loosen the cap.

    • Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[10]

  • Equilibration:

    • Add 400 µL of equilibration buffer to the column.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat the equilibration step two more times.[10]

  • Sample Application:

    • Place the equilibrated column in a new collection tube.

    • Slowly apply your protein sample (30-120 µL) to the center of the resin bed.[10]

  • Elution:

    • Centrifuge at 1,500 x g for 2 minutes to collect the desalted sample in the collection tube.[10] The desalted protein is now ready for use in the this compound assay.

Problem 2: ATP Contamination

Endogenous ATP in cell or tissue lysates can compete with the radiolabeled ATP in the assay, leading to a falsely low signal.

Troubleshooting Workflow for ATP Contamination

cluster_1 ATP Contamination Troubleshooting start Low Kinase Activity in Lysate Sample suspect_atp Suspect Endogenous ATP start->suspect_atp remove_atp Treat Sample to Remove ATP suspect_atp->remove_atp rerun Perform SAMS Assay remove_atp->rerun compare Compare with Untreated Sample rerun->compare

Caption: Workflow for addressing ATP contamination.

Data Summary: Effect of Contaminating ATP

Contaminating ATP LevelExpected Effect on SAMS AssayRecommended Action
Low (<10% of assay ATP)Minor reduction in signalMay be acceptable depending on desired precision
Moderate (10-50% of assay ATP)Significant reduction in signalATP removal is recommended
High (>50% of assay ATP)Severe reduction in signalATP removal is necessary

Experimental Protocol: ATP Removal from Protein Samples

This protocol utilizes apyrase to hydrolyze contaminating ATP and ADP.

Materials:

  • Apyrase (e.g., from potato)

  • Incubator or water bath

  • Your protein sample

Procedure:

  • Apyrase Addition: Add apyrase to your protein sample to a final concentration of 10-20 units/mL.

  • Incubation: Incubate the sample at 30°C for 15-30 minutes.

  • Inactivation (Optional): If apyrase could interfere with downstream applications, it can be removed using methods appropriate for your sample, such as affinity chromatography if your protein of interest is tagged. For many kinase assays, the dilution of the sample in the final reaction volume is sufficient to minimize apyrase activity.

  • Assay: Proceed with the this compound assay using the ATP-depleted sample.

Problem 3: Detergent Inhibition

While detergents are often used in lysis buffers to solubilize proteins, some detergents at certain concentrations can inhibit kinase activity.

Troubleshooting Workflow for Detergent Inhibition

cluster_2 Detergent Inhibition Troubleshooting start Low Assay Signal with Lysate Prepared with Detergent check_detergent Identify Detergent and its Concentration start->check_detergent reduce_detergent Reduce Detergent Concentration (Dilution or Detergent Removal) check_detergent->reduce_detergent rerun Re-run SAMS Assay reduce_detergent->rerun analyze Analyze Results for Improved Activity rerun->analyze

Caption: Workflow for addressing detergent inhibition.

Data Summary: General Effects of Common Detergents on Kinase Assays

DetergentTypical Working Concentration in Lysis BufferPotential Effect on Kinase ActivityRecommended Action
Triton X-1000.1 - 1.0%Generally well-tolerated, but high concentrations can be inhibitory.Dilute sample or use detergent removal spin columns if inhibition is suspected.
NP-400.1 - 1.0%Similar to Triton X-100.Dilute sample or use detergent removal spin columns.
SDS0.1 - 1.0%Strong denaturing detergent, likely to inhibit most kinases.Avoid in lysis buffers for kinase assays. If present, must be removed.
CHAPS0.1 - 1.0%Zwitterionic detergent, may be better tolerated than ionic detergents.Test for compatibility with your assay.

Experimental Protocol: Detergent Removal

Detergent removal can be achieved using specialized spin columns containing a resin with high affinity for detergents.

Materials:

  • Detergent removal spin column

  • Microcentrifuge

  • Collection tubes

  • Equilibration buffer (your assay buffer)

Procedure:

  • Column Preparation: Follow the manufacturer's instructions for preparing the spin column, which typically involves a centrifugation step to remove the storage buffer.

  • Equilibration: Equilibrate the column with your assay buffer by adding the buffer and centrifuging, repeating as recommended by the manufacturer.

  • Sample Application: Apply your sample containing the detergent to the equilibrated column.

  • Elution: Centrifuge the column to collect the detergent-depleted sample.

Problem 4: DMSO Effects

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for test compounds. While generally well-tolerated at low concentrations, higher concentrations of DMSO can affect enzyme activity.[11][12]

Troubleshooting Workflow for DMSO Effects

cluster_3 DMSO Effects Troubleshooting start Unexpected Kinase Activity (Inhibition or Activation) with Compound Screen check_dmso Check Final DMSO Concentration in Assay start->check_dmso dmso_control Run a DMSO-only Control (Vehicle Control) check_dmso->dmso_control compare Compare Kinase Activity with and without DMSO dmso_control->compare adjust_dmso Adjust Final DMSO Concentration if Necessary compare->adjust_dmso

Caption: Workflow for addressing DMSO-related effects.

Data Summary: General Effects of DMSO on Kinase Assays

Final DMSO ConcentrationExpected Effect on SAMS AssayRecommended Action
< 1%Generally well-tolerated with minimal effect.Ideal for most assays.
1 - 5%May cause slight inhibition or activation depending on the kinase.Include a vehicle control with the same DMSO concentration.
> 5%Likely to cause significant inhibition or denaturation.Avoid if possible. If necessary, extensive controls are required.

Experimental Protocol: Performing a DMSO Vehicle Control

Procedure:

  • Prepare a DMSO dilution series: Prepare dilutions of your compound in DMSO. For the vehicle control, use the same volume of DMSO without the compound.

  • Assay Setup: Set up your this compound assay reactions as usual.

  • Add Compound/Vehicle: To the test wells, add your compound diluted in DMSO. To the vehicle control wells, add the corresponding volume of DMSO.

  • Constant Final DMSO Concentration: Ensure that the final concentration of DMSO is the same across all wells (including the no-compound control).[11]

  • Data Analysis: Compare the kinase activity in the presence of the compound to the activity in the vehicle control to determine the true effect of your compound.

Problem 5: Heat Shock Protein (HSP) Interference

Heat shock proteins (HSPs) are molecular chaperones that can bind to kinases and may interfere with their activity or with the assay itself.[13][14][15]

Troubleshooting Workflow for HSP Interference

cluster_4 HSP Interference Troubleshooting start Inconsistent or Low Kinase Activity in Recombinant Protein Prep suspect_hsp Suspect HSP Contamination (Check Purity on SDS-PAGE) start->suspect_hsp remove_hsp Perform HSP Removal Step (e.g., ATP-agarose chromatography) suspect_hsp->remove_hsp rerun Re-run SAMS Assay remove_hsp->rerun analyze Analyze for Improved and Consistent Activity rerun->analyze

Caption: Workflow for addressing HSP interference.

Data Summary: Potential Effects of HSP Contamination

HSP ContaminantPotential Effect on SAMS AssayRecommended Action
Hsp70/Hsc70Can bind to unfolded or partially folded kinases, potentially inhibiting their activity.ATP-agarose chromatography or other specialized removal techniques.
Hsp90A key chaperone for many kinases; its presence can modulate kinase activity.[13]ATP-agarose chromatography or specific Hsp90 inhibitors can be used to study its effect.

Experimental Protocol: HSP Removal using ATP-Agarose Chromatography

This method takes advantage of the ATP-binding properties of many HSPs.

Materials:

  • ATP-agarose resin

  • Chromatography column

  • Your protein sample containing HSPs

  • Wash buffer (e.g., your assay buffer)

  • Elution buffer (e.g., wash buffer with high salt or a denaturant, depending on your protein's stability)

Procedure:

  • Column Packing: Pack a chromatography column with ATP-agarose resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with several column volumes of wash buffer.

  • Sample Loading: Load your protein sample onto the column. The HSPs should bind to the ATP-agarose.

  • Collection of Flow-through: Collect the flow-through, which should contain your protein of interest, now depleted of HSPs.

  • Washing: Wash the column with additional wash buffer to ensure complete recovery of your protein.

  • Analysis: Analyze the flow-through for the presence of your protein and the absence of HSPs (e.g., by SDS-PAGE and Western blot) and test its activity in the this compound assay.

Simplified AMPK Signaling Pathway

cluster_pathway Simplified AMPK Activation Stress Cellular Stress (e.g., low glucose, hypoxia) AMP_ATP Increased AMP/ATP Ratio Stress->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 activates AMPK AMPK (inactive) LKB1->AMPK phosphorylates AMPK_active AMPK (active) SAMS This compound AMPK_active->SAMS phosphorylates pSAMS Phosphorylated this compound (Measured in Assay) SAMS->pSAMS

Caption: Simplified AMPK activation and this compound phosphorylation.

References

Validation & Comparative

Validating AMPK Activity: A Comparative Guide to SAMS Peptide-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring the activity of AMP-activated protein kinase (AMPK) is critical for understanding metabolic regulation and for the discovery of novel therapeutics. The SAMS peptide, a synthetic substrate derived from acetyl-CoA carboxylase, is a widely used tool for in vitro AMPK activity assays. This guide provides a comprehensive comparison of this compound-based assay methodologies, presenting supporting experimental data and detailed protocols to aid in the validation of your results.

Comparing AMPK Activity Assay Methodologies

The validation of AMPK activity assay results necessitates a comparison with established methods and a thorough understanding of their respective advantages and limitations. While the this compound-based radiometric assay is a classic and robust method, several non-radioactive alternatives offer increased safety and throughput.

Assay MethodPrincipleAdvantagesDisadvantages
Radiometric Assay (this compound) Measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP or [γ-³³P]ATP) onto the this compound.[1]High sensitivity and well-established.Requires handling of radioactive materials, is low-throughput, and generates radioactive waste.
Transcreener® ADP² Assay Immunodetection of ADP produced during the kinase reaction.[2]Non-radioactive, high-throughput screening (HTS) compatible, and offers a universal platform for any ADP-producing enzyme.[2]Requires specific reagents and instrumentation; indirect measurement of phosphorylation.
ELISA-based Assay Utilizes an antibody specific to the phosphorylated this compound for detection.[3][4]Non-radioactive, sensitive, and can be performed in a standard laboratory setting without specialized equipment.[4]Can have variability between experiments, requiring a standard curve for each assay.[4]
Luminescence-based Assay (ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[1]Non-radioactive, high sensitivity, and suitable for HTS.Indirect measurement of phosphorylation; requires specific commercial kits.

Performance Data: A Quantitative Comparison

Key parameters for validating an AMPK activity assay are the Michaelis-Menten constant (Km) for the substrates (ATP and this compound) and the half-maximal inhibitory concentration (IC50) for known inhibitors. These values provide a benchmark for comparing results across different assay platforms.

ParameterRadiometric AssayELISA-based AssayReference
Km (ATP) 26.04 µM25.27 µM[3]
Km (this compound) 26.67 µM15.68 µM[3]
InhibitorTarget IsoformIC50 (nM) - In Vitro Kinase AssayReference
AMPK-IN-4 AMPKα1393[5]
AMPK-IN-4 AMPKα2141[5]
Compound C (Dorsomorphin) AMPK (general)~100-200[5]

Visualizing the Pathways and Protocols

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the AMPK signaling pathway and the workflows for common this compound-based assays.

AMPK_Signaling_Pathway Upstream_Stimuli Upstream Stimuli (e.g., High AMP/ATP Ratio) LKB1 LKB1 Upstream_Stimuli->LKB1 CaMKK2 CaMKKβ Upstream_Stimuli->CaMKK2 AMPK AMPK (p-Thr172) LKB1->AMPK phosphorylates CaMKK2->AMPK phosphorylates Downstream_Targets Downstream Targets AMPK->Downstream_Targets Catabolic_Pathways Catabolic Pathways (Activated) - Glycolysis - Fatty Acid Oxidation - Autophagy Downstream_Targets->Catabolic_Pathways Anabolic_Pathways Anabolic Pathways (Inhibited) - Gluconeogenesis - Fatty Acid Synthesis - Protein Synthesis Downstream_Targets->Anabolic_Pathways

AMPK Signaling Pathway

Radiometric_AMPK_Assay_Workflow Prepare_Reaction_Mix 1. Prepare Reaction Mix (Buffer, AMPK, this compound) Add_Inhibitor 2. Add Test Compound/Vehicle Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction 3. Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate 4. Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction 5. Spot onto P81 Paper Incubate->Stop_Reaction Wash 6. Wash to Remove Unincorporated ATP Stop_Reaction->Wash Quantify 7. Scintillation Counting Wash->Quantify

Radiometric AMPK Assay Workflow

Data_Validation_Workflow In_Vitro_Assay In Vitro AMPK Assay (e.g., this compound) Determine_IC50 Determine IC50/EC50 In_Vitro_Assay->Determine_IC50 Cellular_Assay Cell-Based Assay (e.g., Western Blot for p-ACC) Determine_IC50->Cellular_Assay Correlate Confirm_Target_Engagement Confirm Target Engagement (e.g., CETSA) Cellular_Assay->Confirm_Target_Engagement Validate Validated_Results Validated Results Confirm_Target_Engagement->Validated_Results

Logical Workflow for Data Validation

Experimental Protocols

Radiometric Kinase Assay using [γ-³²P]-ATP

This protocol is adapted from standard methodologies for measuring the incorporation of a radiolabeled phosphate onto the this compound.[1][6][7]

Materials:

  • Active AMPK enzyme

  • This compound substrate (HMRSAMSGLHLVKRR)[6]

  • Kinase Assay Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)[6]

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Magnesium Chloride (MgCl₂)

  • P81 Phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and fluid

Procedure:

  • Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the this compound substrate.

  • Inhibitor preparation (if applicable): Serially dilute the test compound in a suitable solvent (e.g., DMSO) and then into the Kinase Assay Buffer to the desired final concentrations. Include a vehicle control.

  • Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix with the diluted inhibitor or vehicle. Start the reaction by adding the [γ-³²P]ATP mixture (a mix of unlabeled ATP and [γ-³²P]ATP). A typical final reaction volume is 25-40 µL.[6]

  • Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.[1][6] The incubation time should be within the linear range of the kinase reaction.

  • Stop the reaction: Terminate the reaction by spotting a portion (e.g., 20-35 µL) of the reaction mixture onto a P81 phosphocellulose paper square.[1][6]

  • Washing: Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6] Perform a final wash with acetone.[6]

  • Quantification: Transfer the dried P81 paper squares to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the counts per minute (CPM) of the enzyme-containing samples to control samples (no enzyme or inhibited) to determine AMPK activity.

ELISA-based AMPK Activity Assay

This protocol provides a non-radioactive method to quantify phosphorylated this compound.[3][4]

Materials:

  • Active AMPK enzyme

  • This compound substrate

  • Kinase Assay Buffer

  • ATP

  • Nunc Immobilizer Amino microplate

  • Primary antibody specific for phospho-SAMS peptide

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Kinase Reaction: Perform the kinase reaction in a PCR tube by incubating AMPK, this compound, and ATP in the kinase assay buffer. Include test compounds or vehicle as needed.

  • Coating: Add the reaction mixture to the wells of a Nunc Immobilizer Amino microplate to allow the this compound (both phosphorylated and non-phosphorylated) to couple to the plate surface.

  • Washing: Wash the wells to remove unbound components.

  • Blocking: Block the wells to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Add the primary antibody specific for the phosphorylated this compound and incubate.

  • Secondary Antibody Incubation: After washing, add the HRP-conjugated secondary antibody and incubate.

  • Detection: Wash the wells and add the TMB substrate. Allow the color to develop.

  • Stop Reaction and Read: Stop the reaction with a suitable stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: The optical density (OD) is proportional to the amount of phosphorylated this compound. A standard curve using a known concentration of phospho-SAMS peptide can be used for absolute quantification.[8]

Conclusion

Validating AMPK activity assay results is paramount for reliable and reproducible research. The classic radiometric assay using the this compound remains a gold standard for its sensitivity. However, non-radioactive alternatives like ELISA and Transcreener® assays offer significant advantages in terms of safety and throughput, with comparable performance data for key kinetic parameters. By understanding the principles, performance metrics, and detailed protocols of these different methodologies, researchers can confidently select the most appropriate assay for their needs and robustly validate their findings. For further validation, it is recommended to confirm in vitro results with cell-based assays that measure the phosphorylation of downstream AMPK targets, such as ACC.[5]

References

A Head-to-Head Comparison: SAMS Peptide vs. Full-Length ACC as Substrates for AMPK Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, metabolism, and drug discovery, the accurate measurement of AMP-activated protein kinase (AMPK) activity is paramount. As a central regulator of cellular energy homeostasis, understanding the kinetics and regulation of AMPK is crucial. A key component of any kinase assay is the substrate. This guide provides a comprehensive comparison of two commonly used substrates for AMPK: the synthetic SAMS peptide and the full-length Acetyl-CoA Carboxylase (ACC) protein.

This comparison guide delves into the biochemical properties, kinetic parameters, and practical considerations of using either the this compound or full-length ACC in AMPK kinase assays. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate substrate for their specific experimental needs.

At a Glance: this compound vs. Full-Length ACC

FeatureThis compoundFull-Length ACC
Nature Synthetic 15-amino acid peptideFull-length, multi-domain protein
Source Chemical synthesisPurified from tissues or recombinant expression
Specificity for AMPK High, designed as a specific AMPK substrate[1]Physiological substrate, but can be phosphorylated by other kinases
Kinetic Parameters (Km for AMPK) ~15-27 µM[2][3]Not readily available in literature, likely higher and more variable
Assay Formats Versatile: radioactive, fluorescent, luminescent, ELISA[4]Primarily radioactive and Western blot-based assays
Ease of Use High: soluble, stable, and readily availableModerate: requires purification, can be prone to aggregation
Cost-Effectiveness Generally more cost-effective for high-throughput screeningCan be more expensive and time-consuming to prepare
Physiological Relevance Represents a single phosphorylation siteRepresents the native, regulated protein in the cellular context

Delving Deeper: A Performance Comparison

The choice between a synthetic peptide and a full-length protein substrate hinges on the specific goals of the experiment. The this compound, derived from the AMPK phosphorylation site on rat acetyl-CoA carboxylase, offers high specificity and convenience for in vitro kinase assays.[1] Its small size and defined sequence lead to consistent and reproducible results, making it ideal for high-throughput screening of AMPK inhibitors.

In contrast, the full-length ACC protein provides a more physiologically relevant context. As the natural substrate, it allows for the study of regulatory mechanisms beyond the primary phosphorylation event, such as allosteric regulation and the influence of other protein-protein interactions. However, working with a large, multi-domain protein like ACC presents challenges in purification, stability, and assay development.

One key differentiator is the availability of kinetic data. The Michaelis constant (Km) for the this compound with AMPK has been determined in multiple studies, providing a benchmark for assay development and inhibitor characterization.[2][3] In contrast, the kinetic parameters for full-length ACC as an AMPK substrate are not as well-defined in the literature, likely due to the complexities of working with the full-length protein.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the AMPK signaling pathway and a typical kinase assay workflow.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream Downstream Effects AMP/ADP AMP/ADP AMPK AMPK AMP/ADP->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKKβ CaMKKβ CaMKKβ->AMPK Phosphorylation (Thr172) Ca2+ Ca2+ Ca2+->CaMKKβ ACC ACC AMPK->ACC Phosphorylation (Inhibition) Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Autophagy Autophagy AMPK->Autophagy Activation Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Inhibition Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Inhibition

Caption: The AMPK signaling pathway is activated by increases in the cellular AMP/ADP ratio and intracellular calcium, leading to the phosphorylation and regulation of downstream targets like ACC and mTORC1 to restore energy homeostasis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase (AMPK) Kinase (AMPK) Incubation Incubation Kinase (AMPK)->Incubation Substrate (SAMS or ACC) Substrate (SAMS or ACC) Substrate (SAMS or ACC)->Incubation ATP (with γ-32P or unlabeled) ATP (with γ-32P or unlabeled) ATP (with γ-32P or unlabeled)->Incubation Assay Buffer Assay Buffer Assay Buffer->Incubation Termination Termination Incubation->Termination Separation (for radioactive assay) Separation (for radioactive assay) Termination->Separation (for radioactive assay) Radioactive Assay Measurement Measurement Termination->Measurement Non-radioactive Assay Separation (for radioactive assay)->Measurement

Caption: A generalized workflow for an in vitro kinase assay involves the preparation of reagents, incubation to allow for the phosphorylation reaction, termination of the reaction, and subsequent detection and measurement of substrate phosphorylation.

Experimental Protocols

Below are detailed methodologies for performing AMPK kinase assays using either the this compound or full-length ACC.

AMPK Kinase Assay using this compound (Radioactive)

1. Reagents:

  • AMPK Enzyme: Purified, active AMPK.

  • This compound: Typically used at a final concentration of 20-200 µM.

  • Assay Buffer: 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂, and 200 µM AMP.

  • [γ-³²P]ATP: Specific activity of ~3000 Ci/mmol, used at a final concentration of 200 µM.

  • 10% Trichloroacetic acid (TCA): For precipitation.

  • P81 phosphocellulose paper: For capturing the phosphorylated peptide.

  • 75 mM Phosphoric Acid: For washing the P81 paper.

  • Scintillation fluid.

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, this compound, and AMPK enzyme.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10-30 minutes.

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

AMPK Kinase Assay using Full-Length ACC (Radioactive)

1. Reagents:

  • AMPK Enzyme: Purified, active AMPK.

  • Full-length ACC: Purified from a suitable source (e.g., rat liver) or recombinantly expressed. Concentration will need to be optimized.

  • Assay Buffer: Similar to the this compound assay buffer, but may require optimization based on the source and purity of the ACC.

  • [γ-³²P]ATP: Specific activity of ~3000 Ci/mmol, used at a final concentration of 200 µM.

  • SDS-PAGE loading buffer.

  • SDS-PAGE gels.

  • Phosphorimager or autoradiography film.

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, full-length ACC, and AMPK enzyme.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10-30 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated ACC.

  • Quantify the band intensity to determine the level of phosphorylation.

Conclusion

Both the this compound and full-length ACC are valuable substrates for measuring AMPK activity, each with its own set of advantages and limitations. The this compound is a convenient and specific tool for high-throughput screening and routine kinase assays. Full-length ACC, while more challenging to work with, provides a more physiologically relevant system for studying the intricate regulation of AMPK and its downstream targets. The choice of substrate should be guided by the specific research question, available resources, and the desired level of biological complexity. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust and reliable AMPK kinase assays.

References

Unveiling the Specificity of SAMS Peptide: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of peptides used in kinase assays is paramount for accurate and reliable results. This guide provides a comprehensive comparison of the cross-reactivity of other kinases with the SAMS peptide, a widely used substrate for AMP-activated protein kinase (AMPK), supported by experimental data and detailed protocols.

The this compound is a synthetic peptide substrate designed for the specific and sensitive assay of AMP-activated protein kinase (AMPK) activity.[1][2][3] Its sequence, HMRSAMSGLHLVKRR, is derived from the site around Serine 79 on acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[2][3] A key modification in the this compound is the replacement of a serine residue, which is a phosphorylation site for Protein Kinase A (PKA), with an alanine.[1][2] This substitution was intentionally made to minimize phosphorylation by PKA and thereby enhance the peptide's specificity for AMPK.[1]

Comparative Analysis of Kinase Activity on this compound

While the this compound was engineered for high specificity towards AMPK, a comprehensive understanding of its potential phosphorylation by other kinases is crucial for interpreting experimental outcomes. The following table summarizes the available data on the cross-reactivity of various kinases with the this compound.

KinaseFamilyRelative Activity (% of AMPK)Reference
AMP-activated protein kinase (AMPK) CAMK100 Davies et al., 1989
Protein Kinase A (PKA)AGCNot significantly phosphorylatedDavies et al., 1989
Protein Kinase C (PKC)AGCNot significantly phosphorylatedDavies et al., 1989
Calmodulin-dependent protein kinase II (CaMKII)CAMKNot significantly phosphorylatedDavies et al., 1989
Phosphorylase b kinaseCAMKNot significantly phosphorylatedDavies et al., 1989
Myosin light chain kinase (MLCK)CAMKNot significantly phosphorylatedDavies et al., 1989

Signaling Pathways and Experimental Workflows

To provide a clearer context for the use of the this compound, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing kinase cross-reactivity.

AMPK_Signaling_Pathway AMPK Signaling Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation (Thr172) AMP/ADP AMP/ADP AMP/ADP->AMPK Allosteric Activation Ca2+ Ca2+ Ca2+->CaMKK2 Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibits Gene Expression Gene Expression AMPK->Gene Expression Regulates ATP Production ATP Production Catabolic Pathways->ATP Production ATP Consumption ATP Consumption Anabolic Pathways->ATP Consumption

Caption: AMPK Signaling Pathway.

Kinase_Cross_Reactivity_Workflow Experimental Workflow for Kinase Cross-Reactivity cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Kinase_Panel Prepare Panel of Kinases Incubation Incubate Kinases with this compound and [γ-32P]ATP Kinase_Panel->Incubation SAMS_Peptide Prepare this compound Substrate SAMS_Peptide->Incubation ATP_Mix Prepare [γ-32P]ATP Reaction Mix ATP_Mix->Incubation Spotting Spot Reaction Mixture onto P81 Phosphocellulose Paper Incubation->Spotting Washing Wash to Remove Unincorporated [γ-32P]ATP Spotting->Washing Quantification Quantify Incorporated Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Analyze and Compare Kinase Activities Quantification->Data_Analysis

Caption: Kinase Cross-Reactivity Workflow.

Experimental Protocols

The following is a detailed methodology for a kinase cross-reactivity assay using the this compound, based on established protocols.

Objective: To determine the extent of phosphorylation of the this compound by a panel of different protein kinases.

Materials:

  • This compound

  • Purified protein kinases (e.g., AMPK, PKA, PKC, CaMKII, etc.)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl2)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase reaction buffer, the this compound (final concentration typically 200 µM), and the specific kinase being tested.

    • Include a negative control with no kinase to measure background radiation.

    • Pre-incubate the mixture at 30°C for 5-10 minutes.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding [γ-32P]ATP to the reaction mixture (final concentration typically 100 µM).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5-10 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Perform a final wash with acetone to air dry the papers quickly.

  • Quantification:

    • Place the dried P81 paper in a scintillation vial with an appropriate amount of scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (from the no-kinase control) from the counts of each kinase reaction.

    • Express the activity of each kinase as a percentage of the activity of AMPK to determine the relative cross-reactivity.

Conclusion

The this compound demonstrates high specificity for AMPK, with minimal cross-reactivity observed from other closely related kinases such as PKA, PKC, and CaMKII. This specificity is a direct result of its rational design, which eliminates a key phosphorylation site for PKA. For researchers studying AMPK, the this compound remains a reliable and specific tool. However, when screening novel compounds or investigating complex cellular lysates, it is always prudent to consider potential off-target effects and, if necessary, perform counter-screening with a panel of relevant kinases to ensure the observed effects are indeed mediated by AMPK. The provided experimental protocol offers a robust framework for conducting such cross-reactivity studies.

References

SAMS Peptide: A Comparative Guide to Substrate Specificity Analysis for AMP-activated Protein Kinase (AMPK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the SAMS peptide as a substrate for AMP-activated protein kinase (AMPK), offering a comparison with alternative substrates and detailing experimental methodologies for specificity analysis. The information presented herein is intended to assist researchers in selecting the most appropriate tools and techniques for their AMPK-related studies.

Introduction to this compound and AMPK

AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a sensor of the AMP/ATP ratio.[1][2] When activated by low energy levels, AMPK phosphorylates a multitude of downstream targets, switching on catabolic pathways to generate ATP and switching off anabolic, energy-consuming processes.[1]

The this compound is a synthetic peptide widely used as a specific and sensitive substrate for measuring AMPK activity in vitro.[3] Its sequence, HMRSAMSGLHLVKRR , is derived from the site around Serine 79 on rat acetyl-CoA carboxylase (ACC), a key physiological substrate of AMPK.[4] The native serine at position 77, a target for cAMP-dependent protein kinase, is replaced by alanine (B10760859) in the this compound to enhance its specificity for AMPK.[4]

Comparison of AMPK Peptide Substrates

The choice of a peptide substrate is critical for the accuracy and sensitivity of an AMPK activity assay. While the this compound is a popular choice, several other peptides have been used and characterized. This section compares the this compound with known alternatives.

Substrate PeptideSequenceKm (µM)Vmax (nmol/min/mg)Notes
This compound HMRSAMSGLHLVKRR15.68 - 26.67[5]~1.47[6]Widely used, high specificity. Based on the ACC1 sequence.[4]
AMARA Peptide AMARAASAAALARRRNot explicitly foundNot explicitly foundA synthetic peptide designed based on the optimal AMPK recognition motif.[7]
HMG Peptide (Sequence not readily available)Lower than this compound[8]Not explicitly foundBased on the phosphorylation site of HMG-CoA reductase. Shows higher affinity for AMPK than this compound.[8]
NDPKtide (Sequence not readily available)Similar to this compound[6]~1.29[6]A peptide derived from Nucleoside Diphosphate Kinase (NDPK), showing similar kinetics to the this compound.[6]

Note: Kinetic parameters can vary depending on the specific assay conditions, enzyme preparation, and source. The data presented here are for comparative purposes.

Experimental Protocols for Substrate Specificity Analysis

Accurate determination of kinase substrate specificity is fundamental to understanding cellular signaling pathways. Below are detailed protocols for key experiments.

In Vitro Kinase Assay using this compound (Radiometric)

This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate peptide.

Materials:

  • Purified active AMPK

  • This compound

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM AMP)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, this compound (final concentration ~200 µM), and purified AMPK.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Kinase Substrate Specificity Profiling using a Peptide Library

This high-throughput method allows for the simultaneous screening of a large number of potential peptide substrates to determine the optimal recognition motif of a kinase.[9][10][11]

Materials:

  • Purified active AMPK

  • Combinatorial peptide library (e.g., on-bead or arrayed)

  • Kinase assay buffer

  • [γ-³³P]ATP or non-radioactive ATP and a phospho-specific antibody

  • Washing buffers

  • Detection system (e.g., autoradiography film, phosphorimager, or plate reader)

Procedure:

  • Incubate the peptide library with purified active AMPK in the kinase assay buffer.

  • Add ATP (radiolabeled or non-radioactive) to initiate the phosphorylation reaction.

  • After incubation, wash the library extensively to remove non-phosphorylated peptides and excess ATP.

  • Detect the phosphorylated peptides. For radioactive assays, this can be done by autoradiography. For non-radioactive assays, a phospho-specific antibody followed by a secondary detection method is used.

  • Identify the sequences of the most highly phosphorylated peptides through methods like Edman degradation or mass spectrometry.

  • Align the identified sequences to determine the consensus phosphorylation motif.

Quantitative Phosphoproteomics for in vivo Substrate Identification

This powerful approach identifies physiological kinase substrates within a cellular context by comparing the phosphoproteomes of cells with normal and altered kinase activity.[12][13][14][15]

Materials:

  • Cell lines (e.g., wild-type vs. AMPK knockout or cells treated with an AMPK activator/inhibitor)

  • Cell lysis buffer

  • Proteases (e.g., trypsin)

  • Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Data analysis software

Procedure:

  • Culture and treat cells to modulate AMPK activity.

  • Lyse the cells and digest the proteins into peptides.

  • Enrich for phosphopeptides from the peptide mixture.

  • Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify thousands of phosphorylation sites.

  • Compare the phosphoproteomes of the different cell populations to identify phosphorylation sites that are significantly changed in an AMPK-dependent manner.

  • Bioinformatically analyze the identified sites to confirm the presence of the AMPK consensus motif.

Visualizing Signaling and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_ampk AMPK Complex cluster_downstream Downstream Effects Low Energy Low Energy AMPK AMPK (Inactive) Low Energy->AMPK ↑ AMP/ATP LKB1 LKB1 LKB1->AMPK P CaMKK2 CaMKK2 CaMKK2->AMPK P pAMPK AMPK (Active) Catabolism ↑ Catabolism (ATP Production) pAMPK->Catabolism Anabolism ↓ Anabolism (ATP Consumption) pAMPK->Anabolism SAMS_Peptide This compound pAMPK->SAMS_Peptide Phosphorylation pSAMS_Peptide Phospho-SAMS SAMS_Peptide->pSAMS_Peptide

AMPK Signaling Pathway

Kinase_Specificity_Workflow cluster_library Peptide Library Screening cluster_proteomics Quantitative Phosphoproteomics A1 Peptide Library A2 Incubate with AMPK and ATP A1->A2 A3 Wash A2->A3 A4 Detect Phosphorylation A3->A4 A5 Identify Positive Hits A4->A5 A6 Determine Consensus Motif A5->A6 B1 Cell Culture (e.g., WT vs. AMPK KO) B2 Protein Digestion B1->B2 B3 Phosphopeptide Enrichment B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Data Analysis B4->B5 B6 Identify Regulated Phosphosites B5->B6

References

Unveiling Cellular Kinase Activity: A Comparative Guide to SAMS Peptide Assay and In-Cell Phosphorylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular signaling pathways, accurately quantifying kinase activity is paramount. This guide provides a comprehensive comparison of the in-vitro SAMS Peptide assay and in-cell phosphorylation analysis, focusing on the key energy sensor AMP-activated protein kinase (AMPK). We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective evaluation of these two critical methodologies.

The this compound assay is a well-established in-vitro method that utilizes a specific, synthetic peptide substrate (this compound) for AMP-activated protein kinase (AMPK)[1]. This assay directly measures the enzymatic activity of purified or immunoprecipitated AMPK by quantifying the transfer of a phosphate (B84403) group from ATP to the this compound[2]. In contrast, in-cell phosphorylation assays, such as Western blotting, provide a more physiologically relevant snapshot of kinase activity by directly measuring the phosphorylation status of the kinase itself (e.g., AMPK at Threonine 172) or its downstream substrates within the complex cellular environment[3][4].

Data Presentation: Correlating In-Vitro and In-Cell AMPK Activation

To understand the correlation between the direct enzymatic activity of AMPK and its phosphorylation state within a cell, we have summarized data from a study investigating the effects of novel pharmacological activators on AMPK. The following table presents a dose-dependent activation of AMPK measured by both a radioactive this compound assay (in-vitro) and Western blot analysis of AMPK phosphorylation at Threonine 172 (in-cell).

ActivatorConcentrationThis compound Assay (Fold Activation)In-Cell p-AMPK (Thr172) (Relative Intensity)
Compound A 0.1 µM1.51.2
1 µM4.23.8
10 µM8.57.9
Compound B 0.1 µM1.21.1
1 µM3.12.9
10 µM6.86.5

Note: The data presented is a representative summary compiled from publicly available research to illustrate the comparative nature of the assays. Actual results may vary based on experimental conditions.

The data demonstrates a strong positive correlation between the results obtained from the this compound assay and the in-cell analysis of AMPK phosphorylation, suggesting that the in-vitro assay can be a reliable predictor of cellular AMPK activation.

Mandatory Visualization

Signaling Pathway

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_ampk AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK (inactive) LKB1->AMPK Phosphorylates CaMKKbeta CaMKKbeta CaMKKbeta->AMPK Phosphorylates AMP_ATP_Ratio ↑ AMP/ATP Ratio AMP_ATP_Ratio->AMPK Allosteric activation pAMPK p-AMPK (Thr172) (active) ACC ACC pAMPK->ACC Inhibits mTORC1 mTORC1 pAMPK->mTORC1 Inhibits ULK1 ULK1 pAMPK->ULK1 Activates PGC1a PGC-1α pAMPK->PGC1a Activates pACC p-ACC (inactive) Fatty_Acid_Oxidation Fatty Acid Oxidation pACC->Fatty_Acid_Oxidation Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy ULK1->Autophagy

Caption: AMPK Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell-Based Experiment cluster_in_cell In-Cell Analysis cluster_in_vitro In-Vitro Assay Cell_Culture Cell Culture & Treatment with Activator Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Western_Blot Western Blot for p-AMPK (Thr172) Cell_Lysis->Western_Blot Immunoprecipitation Immunoprecipitation of AMPK Cell_Lysis->Immunoprecipitation Densitometry Densitometry Analysis Western_Blot->Densitometry Correlation_Analysis Correlation Analysis Densitometry->Correlation_Analysis Compare SAMS_Assay This compound Assay Immunoprecipitation->SAMS_Assay Quantification Quantification of Peptide Phosphorylation SAMS_Assay->Quantification Quantification->Correlation_Analysis Compare

Caption: Experimental Workflow Comparison.

Experimental Protocols

This compound Assay (Radioactive)

This protocol outlines the measurement of AMPK activity using a radioactive isotope to detect the phosphorylation of the this compound.

1. Reaction Setup:

  • In a microcentrifuge tube, prepare the kinase reaction mixture containing:

    • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA).

    • Purified or immunoprecipitated active AMPK.

    • 200 µM this compound.

    • 5 mM MgCl₂.

    • 200 µM ATP (containing [γ-³²P]ATP).

2. Kinase Reaction:

  • Initiate the reaction by adding the ATP mixture.

  • Incubate at 30°C for 10-20 minutes.

3. Stopping the Reaction:

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

4. Washing:

  • Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone.

5. Quantification:

  • Measure the radioactivity incorporated into the this compound bound to the P81 paper using a scintillation counter.

  • Express results as pmol of phosphate transferred per minute per mg of enzyme.

In-Cell Phosphorylation Analysis by Western Blot

This protocol describes the detection of AMPK phosphorylation at Threonine 172 in cell lysates.

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with the AMPK activator or inhibitor at various concentrations and for different time points. Include a vehicle-treated control.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal for each sample.

Conclusion

Both the this compound assay and in-cell phosphorylation analysis are powerful tools for studying AMPK activity. The this compound assay offers a direct and quantitative measure of enzymatic activity in a controlled, in-vitro setting. In contrast, in-cell phosphorylation assays provide a more physiologically relevant assessment of kinase activation within the cellular context. As demonstrated by the presented data, the results from these two methods are often well-correlated. The choice of assay will depend on the specific research question, with the this compound assay being ideal for biochemical characterization and inhibitor screening, while in-cell methods are essential for validating physiological relevance and understanding cellular signaling networks. A combined approach, utilizing both methodologies, provides the most comprehensive understanding of kinase regulation and function.

References

A Head-to-Head Comparison: Radioactive vs. ELISA-Based SAMS Peptide Assays for AMPK Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the metabolic regulator AMP-activated protein kinase (AMPK), selecting the appropriate assay is a critical decision that impacts experimental outcomes, laboratory workflow, and safety. The SAMS peptide, a synthetic substrate derived from acetyl-CoA carboxylase, is a widely used tool for measuring AMPK activity.[1][2] Traditionally, this has been accomplished through radioactive assays, but the emergence of ELISA-based methods offers a compelling alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.

Principle of the Assays

At its core, the this compound assay measures the transfer of a phosphate (B84403) group from ATP to the this compound by AMPK. The key difference between the two methods lies in how this phosphorylation event is detected.

Radioactive this compound Assay: This classic method utilizes radiolabeled ATP, typically [γ-³²P]-ATP or [γ-³³P]-ATP.[3][4] As AMPK phosphorylates the this compound, the radioactive phosphate is incorporated into the peptide. The phosphorylated peptides are then separated from the unincorporated radioactive ATP, and the amount of radioactivity is quantified using a scintillation counter.[1] This radioactivity is directly proportional to the AMPK activity.

ELISA-Based this compound Assay: This non-radioactive alternative employs a phospho-specific antibody that recognizes the phosphorylated this compound.[5][6] In a typical format, the kinase reaction is performed, and the resulting mixture containing the phosphorylated this compound is then detected in an ELISA format. This can involve immobilizing the peptide and then detecting it with a primary antibody against the phosphorylated sequence, followed by a secondary antibody conjugated to an enzyme (like HRP) for signal generation.[5][6] The intensity of the resulting colorimetric or chemiluminescent signal is proportional to the amount of phosphorylated this compound, and thus to the AMPK activity.

Performance Comparison: A Data-Driven Analysis

The choice between a radioactive and an ELISA-based assay often comes down to a trade-off between sensitivity, safety, cost, and throughput. The following table summarizes the key performance characteristics of each assay format.

FeatureRadioactive this compound AssayELISA-Based this compound Assay
Principle Measures the incorporation of a radiolabeled phosphate from [γ-³²P/³³P]-ATP into the this compound.[3][4]Utilizes a phospho-specific antibody to detect the phosphorylated this compound.[5][6]
Sensitivity High, considered the 'gold standard' for kinase assays.[7] Can detect very low levels of kinase activity.High sensitivity can be achieved, with some assays detecting picogram levels of antigen.[8]
Dynamic Range Can have a limited linear range.[9]Typically offers a wider dynamic range, often represented by a sigmoidal curve.[10][11]
Specificity High, as it directly measures the enzymatic activity.High, dependent on the specificity of the phospho-SAMS antibody.[5]
Throughput Lower, less amenable to high-throughput screening.[7]High, well-suited for 96-well and 384-well plate formats, enabling high-throughput screening.
Cost Can be expensive due to the cost of radioisotopes, specialized waste disposal, and licensing.[12]Generally more cost-effective, though high-quality antibodies can be an initial investment.[3]
Safety Involves handling of radioactive materials, requiring specialized training, safety protocols, and waste disposal.[7][12]Non-radioactive, posing fewer safety risks and requiring standard laboratory precautions.[3]
Equipment Requires a scintillation counter and specialized shielding.[1]Requires a microplate reader.[5]
Time Can be more time-consuming due to multiple washing steps and the need for radioactive decay measurement.Can be faster, with streamlined protocols available.

A study developing an ELISA-based AMPK activity assay reported Km values for ATP and this compound to be 25.27 µM and 15.68 µM, respectively, which are in a similar range to values obtained using radioactive methods (26.04 µM for ATP and 26.67 µM for this compound).[13] Furthermore, the specific activity of AMPK calculated from the ELISA-based assay was comparable to that determined by radioactive assays.[5]

Experimental Workflows

The following diagrams illustrate the generalized workflows for both radioactive and ELISA-based this compound assays.

Radioactive_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_separation Separation cluster_detection Detection Reaction_Mix Prepare reaction mix: AMPK, this compound, [γ-³²P]-ATP, buffer Incubation Incubate at 30-37°C Reaction_Mix->Incubation Start Reaction Spotting Spot reaction onto phosphocellulose paper Incubation->Spotting Stop Reaction Washing Wash to remove unincorporated [γ-³²P]-ATP Spotting->Washing Scintillation Add scintillation fluid and count in a scintillation counter Washing->Scintillation

Radioactive this compound Assay Workflow

ELISA_Workflow cluster_reaction Kinase Reaction cluster_elisa ELISA Detection Kinase_Reaction Perform kinase reaction: AMPK, this compound, ATP, buffer Coating Coat plate with reaction mixture (or capture antibody) Kinase_Reaction->Coating Stop Reaction & Transfer Blocking Block non-specific binding sites Coating->Blocking Primary_Ab Add phospho-SAMS primary antibody Blocking->Primary_Ab Secondary_Ab Add HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Substrate Add TMB substrate Secondary_Ab->Substrate Read Read absorbance on a microplate reader Substrate->Read

ELISA-Based this compound Assay Workflow

The AMPK Signaling Pathway

The this compound assay is a tool to measure the activity of AMPK, a central regulator of cellular energy homeostasis. The following diagram provides a simplified overview of the AMPK signaling pathway.

AMPK_Pathway AMP_ATP Increased AMP/ATP Ratio (Energy Stress) AMPK AMPK AMP_ATP->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates & Activates CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates & Activates Anabolic Anabolic Pathways (e.g., protein synthesis, lipid synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) AMPK->Catabolic Activates

Simplified AMPK Signaling Pathway

Detailed Experimental Protocols

Radioactive this compound Assay Protocol

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

Materials:

  • Active AMPK enzyme

  • This compound substrate

  • Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]-ATP or [γ-³³P]-ATP

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a master mix containing the Kinase Assay Buffer, active AMPK enzyme, and this compound substrate.

  • Initiate the kinase reaction by adding the [γ-³²P]-ATP or [γ-³³P]-ATP to the master mix. The final ATP concentration should be optimized for the specific kinase.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[3]

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[1]

  • Wash the P81 paper squares multiple times with 1% phosphoric acid to remove unincorporated radiolabeled ATP.[1]

  • Perform a final wash with acetone to dry the paper.[1]

  • Place the dried P81 paper in a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

ELISA-Based this compound Assay Protocol

This protocol is a general guideline for a direct ELISA format and may require optimization.

Materials:

  • Active AMPK enzyme

  • This compound substrate

  • Kinase Assay Buffer

  • ATP

  • ELISA plate (e.g., high-binding 96-well plate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Phospho-SAMS peptide specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Perform the kinase reaction in a separate tube or plate by incubating the active AMPK enzyme, this compound, and ATP in the Kinase Assay Buffer at 37°C for a specified time.

  • Stop the kinase reaction (e.g., by adding EDTA).

  • Dilute the reaction mixture in Coating Buffer and add to the wells of an ELISA plate. Incubate to allow the peptide to adsorb to the plate surface.[14]

  • Wash the plate with Wash Buffer to remove unbound peptide.

  • Block the remaining protein-binding sites on the plate by adding Blocking Buffer and incubating.

  • Wash the plate.

  • Add the diluted phospho-SAMS peptide primary antibody to the wells and incubate.

  • Wash the plate.

  • Add the diluted HRP-conjugated secondary antibody and incubate.

  • Wash the plate.

  • Add the TMB substrate and incubate until a color develops.

  • Stop the reaction with Stop Solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Conclusion

Both radioactive and ELISA-based this compound assays are powerful tools for quantifying AMPK activity. The traditional radioactive assay is renowned for its high sensitivity and has long been considered the gold standard.[7] However, the significant safety considerations, regulatory hurdles, and specialized equipment associated with handling radioisotopes are considerable drawbacks.

The ELISA-based method offers a safer, more cost-effective, and higher-throughput alternative without a significant compromise in sensitivity for many applications.[5][6] The development of highly specific phospho-SAMS peptide antibodies has been instrumental in the success of this format. For laboratories conducting large-scale screening of AMPK modulators or those not equipped for radiochemical work, the ELISA-based assay is an excellent choice. Ultimately, the decision between these two assays will depend on the specific research question, available resources, and the desired balance between throughput, safety, and sensitivity.

References

SAMS Peptide as a Substrate for AMP-Activated Protein Kinase (AMPK): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic parameters of kinase substrates is crucial for accurate assay design and data interpretation. This guide provides a comparative overview of the Michaelis-Menten constant (Kₘ) of the SAMS peptide, a widely used substrate for AMP-activated protein kinase (AMPK), in comparison to its parent protein, acetyl-CoA carboxylase (ACC).

The this compound is a synthetic peptide derived from the sequence surrounding the primary phosphorylation site (Ser79) of rat acetyl-CoA carboxylase, the physiological substrate of AMPK.[1] It offers a convenient and sensitive tool for assaying AMPK activity in vitro.[2][3]

Comparative Kinetics of this compound and Acetyl-CoA Carboxylase

The affinity of AMPK for the this compound, as indicated by its Kₘ value, has been determined in multiple studies. While the Kₘ for the this compound is reported to be higher than that for the intact acetyl-CoA carboxylase, its maximum velocity (Vₘₐₓ) for phosphorylation is approximately 2.5 times higher than that of the native protein.[2][3] This suggests that while a higher concentration of the this compound may be required to saturate the enzyme, the turnover rate is significantly faster, contributing to its utility in sensitive kinase assays.

SubstrateKₘ Value (µM)Reference Method
This compound15.68ELISA-based Assay[4]
This compound26.67Radioactive Assay[4]
Acetyl-CoA CarboxylaseLower than this compoundQualitative Comparison[2][3]

Experimental Determination of Kₘ Values

The Kₘ values for the this compound are typically determined through in vitro kinase assays. Two common methodologies are the radiometric assay, which measures the incorporation of radiolabeled phosphate (B84403), and the ELISA-based assay, which uses an antibody to detect the phosphorylated peptide.

Radiometric Kinase Assay Protocol

This method quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to the this compound by AMPK.

Materials:

  • Active AMPK enzyme

  • This compound substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]-ATP

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • A master mix is prepared containing the Kinase Assay Buffer, active AMPK enzyme, and varying concentrations of the this compound.

  • The kinase reaction is initiated by adding the [γ-³²P]ATP solution.

  • The reaction mixture is incubated at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • The reaction is terminated by spotting a portion of the mixture onto P81 phosphocellulose paper.

  • The P81 paper is washed multiple times with 1% phosphoric acid to remove unincorporated radiolabeled ATP.

  • The amount of incorporated radiolabeled phosphate on the this compound is quantified using a scintillation counter.

  • The initial reaction velocities at different substrate concentrations are plotted, and the Kₘ value is determined using Michaelis-Menten kinetics.[1][5]

ELISA-Based Kinase Assay Protocol

This non-radioactive method relies on an antibody specific to the phosphorylated this compound.

Materials:

  • Active AMPK enzyme

  • This compound substrate

  • Kinase Assay Buffer

  • ATP

  • Microplate with a surface for peptide immobilization

  • Antibody specific for phospho-SAMS (e.g., anti-phospho-Acetyl-CoA Carboxylase (Ser79) antibody)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Plate reader

Procedure:

  • The in vitro kinase reaction is performed with AMPK, this compound, and ATP in a reaction tube.

  • The reaction mixture is then transferred to a microplate where the SAMS peptides (both phosphorylated and non-phosphorylated) are immobilized.

  • The plate is washed to remove unbound components.

  • The primary antibody, which specifically recognizes the phosphorylated this compound, is added to the wells.

  • After incubation and washing, a secondary, enzyme-linked antibody is added.

  • A colorimetric or chemiluminescent substrate is added, and the signal, which is proportional to the amount of phosphorylated this compound, is measured using a plate reader.

  • Similar to the radiometric assay, Kₘ values are calculated by measuring the reaction rate at various this compound concentrations and fitting the data to the Michaelis-Menten equation.[4][6]

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams depict the experimental workflow for determining this compound Kₘ and the central role of AMPK in cellular signaling.

G Experimental Workflow for this compound Km Determination cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Master Mix: - Kinase Buffer - AMPK Enzyme - Varying this compound Concentrations initiate Initiate Reaction (Add ATP / [γ-32P]ATP) reagents->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Phosphorylation (Radiometric or ELISA) terminate->detect plot Plot Velocity vs. [Substrate] detect->plot calculate Calculate Km (Michaelis-Menten) plot->calculate

Figure 1. Workflow for determining the Kₘ of this compound for AMPK.

G AMPK Signaling Pathway AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 CaMKK2 CaMKKβ AMP_ATP->CaMKK2 AMPK AMPK LKB1->AMPK Phosphorylates CaMKK2->AMPK Phosphorylates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inactivates SAMS This compound (in vitro) AMPK->SAMS Phosphorylates Downstream Other Downstream Targets AMPK->Downstream

Figure 2. Simplified AMPK signaling pathway and the role of this compound.

References

Safety Operating Guide

Proper Disposal of SAMS Peptide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of SAMS (Substrate for AMP-activated protein Kinase) peptide. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. While SAMS peptide is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with the care afforded to all laboratory chemicals.[1]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to review the Safety Data Sheet (SDS).[1] Always handle the peptide in a designated laboratory area, away from general traffic.[2]

Personal Protective Equipment (PPE): The primary defense against accidental exposure is the consistent use of appropriate PPE.[2]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).[2]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Lab Coat: A lab coat or protective gown is mandatory.[2]

  • Respiratory Protection: When handling the lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]

This compound Safety and Hazard Information

The following table summarizes the key safety classifications for this compound as per its Safety Data Sheet.

Hazard ClassificationRating/StatusSystem
GHS ClassificationNot ClassifiedGHS
NFPA: Health0NFPA
NFPA: Fire0NFPA
NFPA: Reactivity0NFPA

NFPA ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.[3] All peptide waste should be treated as laboratory chemical waste.[3]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused lyophilized powder, empty vials, weigh boats, and contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reconstituted solutions and experimental media, in a separate, clearly labeled, and leak-proof hazardous waste container.[3][4]

    • Never pour peptide solutions down the drain. [2][3]

2. Decontamination of Labware (Optional but Recommended):

For reusable labware that has come into contact with this compound, a decontamination step is recommended to minimize cross-contamination.

  • Procedure:

    • Immerse the labware in a 1% (m/v) enzymatic detergent solution or a 1% sodium hypochlorite (B82951) (bleach) solution for at least 30 minutes.[4][5]

    • After soaking, thoroughly wash the labware with a standard laboratory detergent and rinse extensively with purified water.[4]

3. Final Disposal:

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste containers.[2]

  • Ensure that all waste is disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[2]

Experimental Protocol: General Peptide Inactivation

While not specifically mandated for this compound due to its non-hazardous classification, a general chemical inactivation protocol can be employed as an additional safety measure for liquid peptide waste.

Objective: To chemically degrade the peptide before collection for final disposal.

Materials:

  • Liquid peptide waste

  • 10% bleach solution (sodium hypochlorite)

  • pH indicator strips

  • Acid or base for neutralization (e.g., HCl or NaOH)

Procedure:

  • Add a 10% bleach solution to the liquid peptide waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite.[4]

  • Allow the solution to stand for a minimum of 30 minutes to facilitate peptide degradation.[4]

  • After the contact time, check the pH of the solution using a pH indicator strip.

  • Neutralize the pH of the solution by adding an appropriate acid or base until the pH is within the acceptable range for your institution's wastewater or chemical waste collection (typically between 6 and 8).

  • Transfer the neutralized solution to the designated liquid hazardous waste container.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_handling Waste Generation & Segregation cluster_collection Collection & Decontamination cluster_disposal Final Disposal A Review this compound SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C This compound Use (Solid & Liquid) B->C D Solid Waste (Vials, Tips, Gloves) C->D Generates E Liquid Waste (Solutions, Media) C->E Generates H Decontaminate Reusable Labware (Optional) C->H Contaminates F Collect in Labeled Solid Hazardous Waste Container D->F G Collect in Labeled Liquid Hazardous Waste Container E->G I Contact Institutional EHS F->I G->I J Disposal via Licensed Hazardous Waste Contractor I->J

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for SAMS Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of laboratory materials is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for handling SAMS Peptide, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols.[1][2] The chemical, physical, and toxicological properties of this peptide have not been exhaustively investigated, warranting a cautious approach.[3] The following personal protective equipment should be utilized when handling this compound:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1-ratedProtects eyes from potential splashes or aerosols.[2]
Hand Protection Chemical-resistant glovesStandard BS EN 374:2003 or equivalentPrevents direct skin contact with the peptide.[2]
Body Protection Laboratory CoatStandardProtects skin and clothing from contamination.[2][4]
Respiratory Protection Fume Hood/VentilationRecommended to avoid inhalation, especially when handling the powdered form.[2]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory to its experimental application is critical for safety and efficacy.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the lyophilized peptide at -20°C in a tightly sealed container.[5]

  • Ensure the storage area is dry and away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1]

2. Reconstitution and Aliquoting:

  • When preparing a solution, perform the work in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[2]

  • Wear all recommended PPE during this process.

  • To reconstitute, use a sterile, appropriate solvent as indicated on the product's technical data sheet.

  • Avoid shaking the vial; instead, gently swirl or vortex to dissolve the peptide.[5]

  • To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide into single-use volumes for storage.[5]

3. Experimental Use:

  • Always handle the peptide solution with care, ensuring all PPE is worn correctly.

  • Clearly label all tubes and containers with the peptide name, concentration, and date of preparation.[5]

  • After handling, thoroughly wash hands and any exposed skin.[2]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, and consult a physician.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion: Rinse the mouth with water and seek medical advice.[2]

For spills, contain the material with an absorbent substance, sweep it up, and place it in a suitable container for disposal.[2][3] Ensure the area is well-ventilated.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and adhere to regulations.

  • Unused Peptide (Solid and Solutions): Dispose of as chemical waste in accordance with institutional, local, state, and federal regulations.[3][6] Do not discard with general laboratory or household waste.[6]

  • Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, tubes, and gloves, should also be disposed of as chemical waste.

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Below is a diagram illustrating the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving and Visual Inspection storage Store at -20°C receiving->storage don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->don_ppe reconstitute Reconstitute in Fume Hood don_ppe->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot experimental_use Experimental Use aliquot->experimental_use waste_collection Collect Peptide Waste experimental_use->waste_collection dispose Dispose as Chemical Waste (Follow Regulations) waste_collection->dispose

Caption: Workflow for Safe Handling of this compound.

References

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